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Core Science & Biosynthesis

Foundational

Vildagliptin Lactam impurity formation mechanism

An In-depth Technical Guide to the Formation Mechanism of Vildagliptin Lactam Impurity Introduction Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation Mechanism of Vildagliptin Lactam Impurity

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar.[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, which work by preventing the degradation of incretin hormones like GLP-1 and GIP.[1][2] This action increases insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1][2]

In the development and manufacturing of active pharmaceutical ingredients (APIs) like vildagliptin, understanding and controlling impurities is of paramount importance for ensuring the safety and efficacy of the final drug product. Regulatory agencies require stringent control over impurities, which can arise from the synthesis process, degradation of the drug substance, or interactions with excipients.[3] One critical class of degradation products is lactam impurities, formed through intramolecular cyclization. This guide provides a detailed technical exploration of the formation mechanism of a key lactam-related impurity of vildagliptin, often referred to as a diketopiperazine derivative, providing researchers and drug development professionals with the core knowledge to anticipate and control its formation.

Vildagliptin: Structure and Chemical Stability

The chemical structure of vildagliptin, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, contains several functional groups susceptible to chemical degradation.[4] The molecule possesses a secondary amine, an amide linkage, and a nitrile group. The amide bond, in particular, is the focal point for the intramolecular cyclization reaction that leads to the formation of the lactam impurity.

Forced degradation studies have demonstrated that vildagliptin is susceptible to degradation under various stress conditions, most notably in acidic, basic, and oxidative environments.[5][6][7][8] While relatively stable under thermal and photolytic stress, significant degradation occurs in the presence of acid or base, leading to the formation of several degradation products, including the lactam impurity.[4][8]

The Core Mechanism: Intramolecular Cyclization to a Diketopiperazine

The primary lactam-related impurity of vildagliptin is a diketopiperazine derivative, specifically 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[9][10] Its formation occurs via an intramolecular aminolysis (cyclization) reaction. The secondary amine of the glycyl moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide bond that links the glycyl group to the proline ring.

This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the secondary amine.

  • Base-Catalyzed Mechanism: Under basic conditions, the secondary amine is deprotonated, increasing its nucleophilicity and facilitating the attack on the amide carbonyl.

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the six-membered diketopiperazine ring, with the elimination of a water molecule.

G cluster_0 Vildagliptin Lactamization Pathway cluster_1 Influencing Factors Vildagliptin Vildagliptin (Open-chain precursor) Intermediate Tetrahedral Intermediate Vildagliptin->Intermediate Intramolecular Nucleophilic Attack (Acid/Base Catalyzed) Lactam Diketopiperazine Impurity (Lactam) Intermediate->Lactam Collapse of Intermediate & Elimination of H2O Factor1 pH (Acidic or Basic) Factor1->Vildagliptin Catalyzes Factor2 Temperature Factor2->Vildagliptin Accelerates Factor3 Solvent Polarity

Caption: Mechanism of Vildagliptin Lactam Formation.

Factors Influencing Lactam Impurity Formation

Several factors can significantly influence the rate of formation of the vildagliptin lactam impurity. Understanding these factors is crucial for developing robust formulations and manufacturing processes. Forced degradation studies have provided valuable insights into these parameters.[4][7]

ParameterConditionEffect on Lactam FormationRationale
pH Acidic (e.g., 1M HCl)Significant formationProtonation of the amide carbonyl increases its electrophilicity, facilitating intramolecular attack.[4][7]
pH Basic (e.g., 1M NaOH)Significant formationDeprotonation of the secondary amine increases its nucleophilicity.[5][6][7]
Temperature Elevated (e.g., 70-80°C)Increased rate of formationProvides the necessary activation energy for the cyclization reaction to overcome its energy barrier.[4][7]
Oxidative Stress H₂O₂Vildagliptin degrades, but lactam is not the primary productOxidative conditions lead to other degradation products, such as N-hydroxy derivatives.[8][9]
Excipients VariousCan either promote or inhibit degradationReactive excipients or impurities within them can alter the local pH or act as catalysts.[4][11]

Experimental Protocol: Forced Degradation Study for Vildagliptin

To investigate the formation of the lactam impurity and other degradation products, a forced degradation study is essential. This protocol outlines a typical approach.

Objective:

To assess the stability of vildagliptin under various stress conditions (acidic, basic, oxidative, thermal) and to identify and quantify the formation of the lactam impurity.

Materials and Equipment:
  • Vildagliptin API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • Thermostatic oven and water bath

Methodology:

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve vildagliptin in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Keep the solution at 80°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep the solution at 80°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature.

  • Thermal Degradation: Store the solid vildagliptin API in an oven at a high temperature (e.g., 105°C) for an extended period.

3. Sample Neutralization and Dilution:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

5. Peak Identification and Quantification:

  • Use a reference standard of the lactam impurity to confirm its retention time.

  • In the absence of a reference standard, use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peak and compare it with the expected mass of the lactam impurity.[9][12]

  • Calculate the percentage of the lactam impurity formed relative to the initial concentration of vildagliptin.

Caption: Experimental Workflow for Vildagliptin Stress Testing.

Conclusion

The formation of the lactam (diketopiperazine) impurity is a critical degradation pathway for vildagliptin, driven primarily by intramolecular cyclization under both acidic and basic conditions. A thorough understanding of this mechanism, the factors that influence it, and the analytical methods to monitor it are essential for ensuring the quality, safety, and stability of vildagliptin-containing drug products. By applying the principles of forced degradation and utilizing appropriate analytical techniques, drug development professionals can effectively control this impurity, leading to a more robust and reliable pharmaceutical product.

References

  • Giordani, C. F. A., Campanharo, S., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science.
  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. (2021). PubMed.
  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. (2021). Bentham Science Publishers.
  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. (n.d.). ResearchGate.
  • A Simple Review of Analytical Techniques for Determination of Vildagliptin. (2020). [Source Not Available].
  • Gumieniczek, A., Berecka-Rycerz, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PMC.
  • Vildagliptin-13C5,15N Impurity and Degradation Product Analysis. (n.d.). Benchchem.
  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). [Source Not Available].
  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). FAO AGRIS.
  • Arar, S., Al-Qudah, E., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. ResearchGate.
  • Synthesis of Main Impurity of Vildagliptin. (2014). [Source Not Available].
  • Arar, S., Al-Qudah, E., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Semantic Scholar.
  • Kumar, N., Devineni, S. R., et al. (n.d.). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Academia.edu.
  • Synthesis of Main Impurity of Vildagliptin. (2025). ResearchGate.
  • Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. (2021). MDPI.
  • Vildagliptin | C17H25N3O2 | CID 6918537. (n.d.). PubChem - NIH.
  • Synthesis of Vildagliptin analog via rhodium‐catalyzed intramolecular... (n.d.). ResearchGate.
  • Preparation method of vildagliptin cyclic amidine impurity. (n.d.). Google Patents.
  • Vildagliptin: An Inhibitor of Dipeptidyl peptidase-4 With Antidiabetic Properties. (2006). PubMed.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Degradation Kinetics of Vildagliptin Lactam

Executive Summary In the landscape of Type 2 diabetes mellitus management, Vildagliptin stands out as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. However, ensuring the intrinsic stability of the active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Type 2 diabetes mellitus management, Vildagliptin stands out as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. However, ensuring the intrinsic stability of the active pharmaceutical ingredient (API) is a critical regulatory mandate. During shelf-life and forced degradation studies, Vildagliptin exhibits a pronounced susceptibility to chemical transformation, yielding several related substances. Among the most critical of these is Vildagliptin Lactam (also designated as Impurity C, Impurity F, or Vildagliptin Diketo Impurity)[][2].

This technical whitepaper provides an in-depth mechanistic analysis of Vildagliptin Lactam, exploring its physicochemical properties, the thermodynamic drivers of its formation, and the validated analytical workflows required for its isolation and quantification.

Physicochemical Properties & Structural Elucidation

Vildagliptin Lactam is structurally characterized by a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core. Unlike the parent API, which possesses a reactive cyano group on the pyrrolidine ring, the lactam impurity features a highly stable diketopiperazine ring system[]. This structural shift drastically alters its chromatographic retention behavior and ionization profile.

Table 1: Core Physicochemical Properties of Vildagliptin Lactam
PropertySpecification / Value
Chemical Name (IUPAC) 2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Common Synonyms Vildagliptin Impurity C, Vildagliptin Impurity F, Vildagliptin Dione Impurity[3]
CAS Registry Number 1789703-36-1 (Racemic) / 1844894-70-7[2][3]
Molecular Formula C₁₇H₂₄N₂O₃[]
Molecular Weight 304.38 g/mol [2]
Melting Point 184 - 186 °C[]
Appearance White to off-white solid[]
Solubility Profile Slightly soluble in Chloroform, Methanol, and DMSO[2]

Mechanistic Pathways of Degradation: The Causality of Lactamization

Understanding why Vildagliptin Lactam forms is paramount for formulation scientists aiming to stabilize the API. The formation of the lactam is not a random degradation event; it is a thermodynamically driven, two-step cascade triggered by environmental stress (extreme pH or oxidative conditions)[][4].

  • Primary Hydrolysis: The cyano group (-C≡N) of Vildagliptin is highly electrophilic. In the presence of aqueous acid, base, or peroxides, it undergoes rapid nucleophilic attack by water, hydrolyzing into a primary amide (Vildagliptin Amide or Impurity B)[].

  • Intramolecular Cyclization (Lactamization): The newly formed amide intermediate is conformationally flexible. The secondary amine nitrogen (or the adamantyl-amino nitrogen) acts as an internal nucleophile, attacking the amide carbonyl. This intramolecular nucleophilic acyl substitution expels ammonia/water and closes the ring, forming the highly stable, low-energy diketopiperazine core of Vildagliptin Lactam[].

Pathway VIL Vildagliptin (API) Reactive Cyano Group HYD Hydrolysis (H2O / OH- / H+ / H2O2) VIL->HYD AMIDE Vildagliptin Amide (Impurity B) HYD->AMIDE CYC Intramolecular Cyclization (- NH3 / H2O) AMIDE->CYC LACTAM Vildagliptin Lactam Diketopiperazine Core CYC->LACTAM

Fig 1: Two-step thermodynamic degradation pathway of Vildagliptin to Vildagliptin Lactam.

Degradation Kinetics & Quantitative Data

Forced degradation studies reveal that Vildagliptin is highly susceptible to oxidative and basic conditions, following pseudo-first-order kinetics[4][5]. The table below synthesizes the degradation behavior of the API under standard stress conditions, highlighting the environment in which the lactam predominantly forms.

Table 2: Forced Degradation Kinetics of Vildagliptin[4][6]
Stress ConditionReagent / TempTimeTotal API DegradationPrimary Degradants Observed
Oxidative 3% H₂O₂ @ 23 °C180 min87.04%Impurity B, Vildagliptin Lactam (Imp C)
Basic 1M NaOH @ 23 °C240 min84.33%Vildagliptin Lactam, Carboxylic Acid derivative
Acidic 1M HCl @ 70 °C210 min~85.00%Vildagliptin Lactam (RRT 1.3), Impurity A
Thermal/UV 80 °C / UV Light7 Days< 2.00%No significant degradants

Insight: The data confirms that moisture combined with extreme pH or oxidative agents is the primary catalyst for lactamization. Formulators must utilize excipients that buffer micro-environmental pH and limit hygroscopicity to mitigate this pathway[6].

Experimental Protocol: Self-Validating Isolation and LC-MS Characterization

To ensure scientific integrity, the analytical workflow must be self-validating. The following protocol details the forced degradation, neutralization, and chromatographic separation of Vildagliptin Lactam.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10.0 mg of Vildagliptin API in 2.0 mL of HPLC-grade methanol to ensure complete solubilization before introducing aqueous stress agents[6].

  • Stress Induction: Add 3.0 mL of 1M HCl (for acidic stress) or 3% H₂O₂ (for oxidative stress). Incubate the acidic sample at 80 °C for 3 hours, and the oxidative sample at 23 °C for 3 hours[4][6].

  • Critical Neutralization (Self-Validation Step): Prior to injection, neutralize the acidic solution to pH 7.0 using gradual additions of 1M NaOH. Causality: Failing to neutralize the sample will result in on-column degradation and dissolution of the silica matrix in the stationary phase, leading to peak tailing and unrepeatable retention times[6].

  • Dilution: Bring the final volume to 10.0 mL with the mobile phase diluent (e.g., H₂O:CH₃CN) to achieve a final nominal concentration of 1.0 mg/mL[5][6].

  • Chromatographic Separation (RP-HPLC): Inject 10 µL onto a C18 column (e.g., Athena C18-WP, 250 mm). Causality: The hydrophobic C18 phase is required to resolve the highly polar amide intermediate from the more lipophilic lactam ring. Use a gradient elution of ammonium acetate buffer (pH 7.5) and methanol. Detect via UV at 208-215 nm[5][6].

  • Mass Spectrometry (UHPLC-DAD-MS): Utilize positive Electrospray Ionization (+ESI). Vildagliptin Lactam will be identified by its distinct molecular ion peak at m/z = 304 [M+H]⁺[4][5].

Workflow S1 1. Solubilization 10mg API in MeOH S2 2. Stress Induction Acid/Base/Peroxide S1->S2 S3 3. Neutralization Adjust to pH 7.0 S2->S3 S4 4. RP-HPLC (C18) Gradient Elution S3->S4 S5 5. ESI-MS Detection m/z = 304 [M+H]+ S4->S5

Fig 2: Self-validating experimental workflow for Vildagliptin Lactam characterization.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Vildagliptin and the Formation of its Lactam Impurity

Foreword Vildagliptin stands as a significant therapeutic agent in the management of type 2 diabetes mellitus. Its efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor has improved glycemic control for millions.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Vildagliptin stands as a significant therapeutic agent in the management of type 2 diabetes mellitus. Its efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor has improved glycemic control for millions.[1][2] The chemical synthesis of such a crucial active pharmaceutical ingredient (API) is a process of precision, where the ultimate goal is not only a high yield but also exceptional purity. The United States FDA and European authorities mandate that individual impurities in an API do not exceed 0.1%, a stringent requirement to ensure patient safety.[3] This guide provides a detailed exploration of the core synthetic pathways to Vildagliptin, with a specialized focus on the genesis and control of its critical process-related impurity, the Vildagliptin lactam. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthesis, offering field-proven insights into producing high-purity Vildagliptin.

The Strategic Synthesis of Vildagliptin: A Convergent Approach

The industrial synthesis of Vildagliptin is a prime example of a convergent synthesis strategy. This approach involves the independent synthesis of two key intermediates, which are then combined in the final steps to form the target molecule. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis. The two primary building blocks for Vildagliptin are:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile : The chiral pyrrolidine component that is crucial for the molecule's interaction with the DPP-4 enzyme.[4]

  • 3-amino-1-adamantanol : A rigid, lipophilic adamantane cage that anchors the molecule in the active site.[5]

The retrosynthetic analysis of Vildagliptin is visualized below.

G Vildagliptin Vildagliptin Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Vildagliptin->Intermediate1 C-N Bond Formation Intermediate2 3-amino-1-adamantanol Vildagliptin->Intermediate2 L_Proline L-Proline Intermediate1->L_Proline Acylation & Nitrile Formation Adamantane_deriv Adamantane Carboxylic Acid / Amantadine Intermediate2->Adamantane_deriv Functionalization

Caption: Retrosynthetic analysis of Vildagliptin.

Synthesis of Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The synthesis of this chiral intermediate is a critical sequence that establishes the stereochemistry of the final drug substance. The most economically viable and commonly employed starting material is the readily available amino acid, L-proline.[3][6][7]

The synthesis proceeds through two main transformations:

  • N-acylation: Protection of the secondary amine of L-proline.

  • Nitrile Formation: Conversion of the carboxylic acid moiety into a carbonitrile.

A common pathway involves the N-acylation of L-proline with chloroacetyl chloride in an appropriate solvent like tetrahydrofuran (THF).[3][6] This reaction is typically performed at low temperatures (0°C) to control the exothermic reaction, followed by reflux to drive the reaction to completion.[3][6] The choice of chloroacetyl chloride is strategic; the chloroacetyl group serves as a protecting group and an electrophilic site for the subsequent condensation with 3-amino-1-adamantanol.[3]

The conversion of the resulting carboxylic acid to the carbonitrile is the more challenging step and several methods have been reported. A highly effective method proceeds via an amide intermediate. The carboxylic acid is first converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[4][7] This is often achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) followed by reaction with ammonium bicarbonate.[7] The subsequent dehydration of the amide to the nitrile can be accomplished using a variety of dehydrating agents, such as trifluoroacetic anhydride (TFAA)[4][7], or cyanuric chloride.[3]

The overall pathway is depicted below.

G cluster_0 Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile A L-Proline B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid A->B Chloroacetyl chloride, THF, 0°C to reflux C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide B->C 1. DCC 2. NH4HCO3 D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile C->D Dehydrating Agent (e.g., TFAA)

Caption: Pathway for the synthesis of the key pyrrolidine intermediate.

Synthesis of Key Intermediate: 3-amino-1-adamantanol

The synthesis of 3-amino-1-adamantanol can be achieved from several adamantane precursors, such as adamantane carboxylic acid or amantadine (1-aminoadamantane).[5][8][9] One reported method involves the nitration of amantadine in sulfuric acid, followed by a hydroxylation reaction under alkaline conditions.[5] Another route starts from adamantane carboxylic acid, proceeding through a Ritter reaction, hydrolysis, and subsequent reduction.[9] The synthesis of this intermediate is crucial for the final coupling step.

Starting Material Key Reactions Reference
AmantadineNitration, Hydroxylation[5]
Adamantane Carboxylic AcidRitter Reaction, Hydrolysis, Reduction[9]
Amantadine HydrochlorideOxidation (H2SO4/HNO3 with Boric Acid catalyst)[10]

Table 1: Summary of synthetic approaches for 3-amino-1-adamantanol.

Final Condensation Step

The final step in the synthesis of Vildagliptin is the nucleophilic substitution reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[3] This reaction is typically carried out in a suitable solvent such as 2-butanone or THF, in the presence of a base like potassium carbonate to neutralize the HCl formed during the reaction.[3] The addition of a catalyst like potassium iodide can facilitate the reaction.[3]

The Formation Pathway of Vildagliptin Lactam Impurity

The primary impurity of concern in Vildagliptin synthesis is the corresponding lactam, chemically known as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione.[11] This impurity can arise from the degradation of another unstable impurity, (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E), which forms under aerobic oxidation conditions.[11] The lactam impurity (Impurity-F) is the stable degradation product.[11]

Forced degradation studies have shown that Vildagliptin itself can degrade under various stress conditions, including acidic, basic, and oxidative environments.[12][13][14] Hydrolysis of the cyano group to a carboxamide is a known degradation pathway, which could be a precursor to lactam formation.[15]

The formation of the lactam impurity is believed to occur via intramolecular cyclization. This can happen if the terminal amino group of the Vildagliptin side chain attacks the cyano group, or more likely, a hydrolyzed intermediate such as the corresponding amide or carboxylic acid.

G cluster_1 Lactam Impurity Formation Vilda Vildagliptin ImpurityE Impurity-E (Imino-acetyl derivative) Vilda->ImpurityE Aerobic Oxidation Lactam Vildagliptin Lactam (Impurity-F) ImpurityE->Lactam Degradation (e.g., in H2O:CH3CN)

Caption: Formation pathway of the Vildagliptin lactam impurity.

Controlling the formation of this impurity requires careful optimization of the reaction conditions, particularly in the final condensation and purification steps. Minimizing exposure to oxidative conditions and controlling the pH are critical.

Experimental Protocols

The following protocols are representative examples synthesized from the literature and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid[3][6]
  • To a round-bottom flask containing THF (100 mL), add L-proline (10 g, 0.087 mol).

  • Cool the mixture to 0°C in an ice bath under an argon atmosphere.

  • Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2.5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Stir for 20 minutes, then add saturated brine (20 mL) and ethyl acetate (200 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Evaporate the solvent to yield a residue. Crystallize from isopropyl ether to afford the product.

Parameter Value Rationale
ReactantsL-proline, Chloroacetyl chlorideReadily available starting materials.
SolventTHFGood solvent for reactants, allows for reflux.
Temperature0°C then refluxControls initial exotherm, then drives reaction.
Reaction Time2.5 hoursOptimized for high yield.[3]
Work-upLiquid-liquid extractionEfficiently separates product from aqueous phase.
PurificationCrystallizationProvides high purity product.

Table 2: Key parameters for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Protocol: Synthesis of Vildagliptin[3]
  • To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 g, 5.36 mmol) in 2-butanone (20 mL), add 3-amino-1-adamantanol (0.90 g, 5.38 mmol).

  • Add potassium carbonate (1.48 g, 10.72 mmol) and potassium iodide (0.09 g, 0.54 mmol).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate and methanol (1:1) to obtain Vildagliptin as colorless crystals.

Conclusion

The synthesis of Vildagliptin is a well-defined process that relies on the efficient and stereoselective preparation of key intermediates. The formation of the Vildagliptin lactam impurity is a critical quality attribute that must be carefully controlled. Understanding the mechanism of its formation, primarily through the degradation of an oxidative impurity, allows for the implementation of control strategies. By carefully managing reaction conditions, particularly minimizing exposure to air and controlling pH during the final steps and purification, high-purity Vildagliptin suitable for pharmaceutical use can be consistently produced. This guide provides the foundational knowledge and practical protocols to aid in the successful synthesis and impurity control of this vital antidiabetic drug.

References

  • Singh, S. K., Reddy, P. G., Kanjilal, S., Gokhale, N., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Tao, Z., Deng, Y., Chen, Y., Wang, A., & Hu, X. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3492. [Link]

  • Góra, M., Wróbel, R., & Mościn, W. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. [Link]

  • Zhang, L., Jiang, L., Tao, Z., & Hu, X. (2014). A facile method to synthesize vildagliptin. ResearchGate. [Link]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. [Link]

  • Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC. [Link]

  • Arar, S., Al-Qudah, E., Alzweiri, M., & Sweidan, K. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 633-644. [Link]

  • Products of degradation of vildagliptin in acidic, basic and oxidative conditions. ResearchGate. [Link]

  • Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Pharmaceutical Sciences, 80(6), 1128-1132. [Link]

  • Al-Qudah, E. A., & Alzweiri, M. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Tropical Journal of Pharmaceutical Research, 19(5), 1069-1077. [Link]

  • Zhang, Y. L., & Wang, C. L. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 233-235, 137-140. [Link]

  • Method for synthesizing 3-amino-1-adamantanol.
  • A facile and economical method to synthesize vildagliptin. Asian Journal of Chemistry. [Link]

  • A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. [Link]

  • Method for preparing 3-amino-1-adamantane alcohol.
  • Synthesis of Main Impurity of Vildagliptin. ResearchGate. [Link]

  • Preparation method for vildagliptin impurity. Patsnap. [Link]

  • Simultaneous HPLC determination of vildagliptin, ampicillin, sulbactam and metronidazole in pharmaceutical dosage forms and human urine. Semantic Scholar. [Link]

  • A Process For The Preparation Of Vildagliptin And Its Intermediate Thereof. Quick Company. [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Simple Review of Analytical Techniques for Determination of Vildagliptin. International Journal of Health and Pharmaceutical Sciences. [Link]

  • Analysis and detection method of vildagliptin.
  • An Improved Process For Preparation Of Vildagliptin. QuickCompany. [Link]

  • Efficient RP-HPLC Method for the Detection and Quantification of Vildagliptin in Bulk and Pharmaceutical Formulations. Eurasian Journal of Chemical, Medicinal and Petroleum Research. [Link]

  • Preparation method of vildagliptin dimer impurities. Patsnap. [Link]

  • Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry. [Link]

  • Kumar, N., et al. (2016). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Journal of Pharmaceutical and Biomedical Analysis, 119, 114-121. [Link]

  • Preparation method for vildagliptin impurity.
  • Vildagliptin. ResearchGate. [Link]

  • Vildagliptin - Mode of Action. Hilaris. [Link]

  • What is the mechanism of Vildagliptin?. Patsnap Synapse. [Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PMC. [Link]

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Exploratory

Structural Elucidation and Mechanistic Profiling of Vildagliptin Lactam (Dione) Impurity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Pharmaceutical Impurity Profiling & Structural Chemistry Executive Summary Vildagliptin is a highly potent dipeptidyl peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Pharmaceutical Impurity Profiling & Structural Chemistry

Executive Summary

Vildagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus. Structurally, it is characterized by a cyanopyrrolidine moiety and a secondary amine attached to an adamantyl group. While these functional groups are critical for its pharmacodynamic efficacy, they render the active pharmaceutical ingredient (API) susceptible to specific degradation pathways under environmental stress.

To comply with ICH Q3A(R2) and Q3B(R2) regulatory guidelines, a rigorous understanding of the API's degradation profile is mandatory. One of the most prominent, structurally complex, and frequently encountered degradants is the Vildagliptin Lactam (chemically known as 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione). This technical whitepaper details the mechanistic causality of its formation, a self-validating protocol for its isolation, and the definitive analytical techniques required for its structural elucidation.

Mechanistic Causality of Lactam Formation

The formation of the lactam impurity is not a random degradation event; rather, it is a highly predictable intramolecular cyclization driven by the spatial proximity of reactive functional groups.

Vildagliptin possesses a highly electrophilic nitrile (-C≡N) group on the pyrrolidine ring. Under forced acidic stress (e.g., elevated temperatures in HCl) or basic conditions, this nitrile group undergoes initial hydration to form a primary amide intermediate (pyrrolidine-2-carboxamide) 1.

Once this intermediate is formed, the molecule contains both a nucleophilic secondary amine (within the glycyl linker) and an electrophilic amide carbonyl. The molecular geometry strongly favors a cyclization event. The secondary amine executes an intramolecular nucleophilic attack on the amide carbonyl. This results in the expulsion of ammonia (NH₃) and the formation of a thermodynamically stable, 6-membered diketopiperazine ring system (hexahydropyrrolo[1,2-a]pyrazine-1,4-dione).

DegradationPathway Vilda Vildagliptin (Nitrile & Sec-Amine) Hydrolysis Hydrolysis (Acidic Stress) Vilda->Hydrolysis Amide Amide Intermediate Hydrolysis->Amide Cyclization Intramolecular Cyclization Amide->Cyclization Nucleophilic Attack Lactam Vildagliptin Lactam (m/z 304) Cyclization->Lactam -NH3

Mechanistic pathway of Vildagliptin degradation into its lactam (diketopiperazine) impurity.

Experimental Workflow: Isolation and Self-Validating Protocol

To ensure analytical trustworthiness, the isolation of the lactam impurity must follow a self-validating system. This means the protocol must include internal checks—such as quenching to halt kinetic shifts and orthogonal mass-balance tracking—to guarantee that the isolated compound is a true degradant and not an artifact of the extraction process 2.

Step-by-Step Methodology
  • Forced Degradation (Stress Testing): Dissolve 10.0 mg of Vildagliptin API in 10.0 mL of 1.0 M HCl. Subject the solution to thermal stress at 80°C for 9 hours. This specific kinetic window maximizes the yield of the lactam degradant while minimizing secondary fragmentation 3.

  • Kinetic Quenching: Cool the reaction mixture immediately to room temperature (23°C) and neutralize with 1.0 M NaOH to exactly pH 7.0. This halts the degradation kinetics and stabilizes the formed lactam for chromatographic separation.

  • LC-MS Profiling: Inject a 10 µL aliquot into an UHPLC-DAD-MS system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Utilize a gradient mobile phase of ammonium acetate buffer (pH 7.5) and methanol. The lactam impurity typically elutes at a Relative Retention Time (RRT) of 1.3 compared to the API. Monitor the positive ESI channel for the [M+H]⁺ ion at m/z 305.

  • Preparative HPLC Isolation: Scale up the validated analytical method to a semi-preparative HPLC system. Collect the specific eluent fraction corresponding to RRT 1.3.

  • Lyophilization: Freeze-dry the collected fraction under a high vacuum to remove the aqueous buffer and methanol, yielding the pure Vildagliptin Lactam as a solid white powder suitable for downstream NMR analysis.

Workflow Step1 1. Forced Degradation (1M HCl, 80°C, 9h) Step2 2. LC-MS Profiling (Identify RRT 1.3, m/z 305) Step1->Step2 Step3 3. Prep-HPLC Isolation (Fraction Collection) Step2->Step3 Step4 4. Lyophilization (Yield Pure Impurity) Step3->Step4 Step5 5. Structural Elucidation (1D/2D NMR, HRMS) Step4->Step5

Self-validating experimental workflow for the isolation and elucidation of Vildagliptin lactam.

Structural Elucidation: NMR & Mass Spectrometry

The structural confirmation of the lactam impurity relies on the triangulation of exact mass, isotopic distribution, and 2D NMR connectivity 4.

Quantitative Data Summary

The table below summarizes the critical spectral differences that validate the transformation from the linear API to the cyclized degradant.

ParameterVildagliptin (API)Vildagliptin Lactam (Impurity)Diagnostic Significance
Formula C₁₇H₂₅N₃O₂C₁₇H₂₄N₂O₃Loss of NH₃ and addition of H₂O during degradation.
Exact Mass [M+H]⁺ m/z 304.2020m/z 305.1860+1 Da nominal shift confirms hydrolysis and subsequent deamination.
IR Spectroscopy ~2240 cm⁻¹ (C≡N stretch)AbsentConfirms complete consumption of the electrophilic nitrile group.
¹³C NMR (Nitrile/Amide) ~119 ppm (C≡N)~168 ppm (C=O lactam)Conversion of sp-hybridized carbon to sp²-hybridized lactam carbonyl.
¹³C NMR (Glycyl C=O) ~170 ppm (Amide C=O)~165 ppm (Ring C=O)Upfield shift due to incorporation into the rigid pyrazine-1,4-dione ring.
NMR Causality and Assignment

The most critical challenge in the structural elucidation of this impurity is proving the formation of the new pyrazine-1,4-dione ring.

  • ¹H NMR: The shift in the pyrrolidine chiral center proton (C8a) confirms the rigidification of the ring system.

  • ¹³C NMR: The spectrum reveals the complete absence of the nitrile carbon signal (~119 ppm). Instead, two distinct carbonyl signals emerge at ~165 ppm and ~168 ppm, corresponding to the two amides within the diketopiperazine ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This provides the definitive proof of structure. A strong HMBC cross-peak is observed between the methylene protons of the glycyl linker and the newly formed lactam carbonyl carbon. This three-bond correlation (³J_CH) unambiguously confirms that the secondary amine has covalently bonded to the former nitrile carbon, successfully closing the 6-membered ring.

Formulation & Control Strategy

Understanding this degradation mechanism is vital for drug product formulation. Because the hydrolysis of the nitrile group is the rate-limiting step for lactam formation, excipients that introduce acidic microenvironments or retain residual moisture must be strictly controlled. By mapping the exact causality of this degradation pathway, formulation scientists can implement targeted control strategies—such as utilizing moisture-scavenging excipients or adjusting the microenvironmental pH—to ensure the long-term stability and regulatory compliance of Vildagliptin drug products.

References

  • Arar, S., et al. "New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms.
  • "Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy." PMC/NIH.
  • "Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis." Scholastica.
  • Kumar, N., et al. "Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin." Academia.edu.

Sources

Foundational

An In-Depth Technical Guide to the Formation of Vildagliptin's Diketopiperazine Degradant

This guide provides a comprehensive technical overview of the chemical degradation of vildagliptin into its primary cyclized impurity, a diketopiperazine (DKP). It is intended for researchers, formulation scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical degradation of vildagliptin into its primary cyclized impurity, a diketopiperazine (DKP). It is intended for researchers, formulation scientists, and analytical professionals in the pharmaceutical industry. We will explore the underlying mechanism, influencing factors, and the robust analytical methodologies required to monitor and control this critical quality attribute, grounding our discussion in established scientific principles and regulatory expectations.

Introduction: Vildagliptin and the Imperative of Stability

Vildagliptin, (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its molecular structure, featuring a secondary amine, an amide linkage, and a nitrile group, presents several potential sites for chemical degradation.[1] Understanding the stability profile of an active pharmaceutical ingredient (API) like vildagliptin is not merely an academic exercise; it is a cornerstone of drug development. Degradation products can lead to a loss of potency and, more critically, may introduce new entities with potentially adverse toxicological profiles.

One of the most significant degradation pathways for vildagliptin, particularly under acidic conditions, is an intramolecular cyclization reaction that results in the formation of a diketopiperazine (DKP) derivative.[1][2] This stable, cyclic diamide—containing two lactam bonds—is a critical impurity to monitor. This guide focuses specifically on the formation, mechanism, and quantification of this DKP degradant, providing the technical insights necessary for robust drug substance and product development.

The Degradation Pathway: Mechanism of Diketopiperazine (DKP) Formation

The term "lactam form" in the context of vildagliptin degradation most prominently refers to the formation of 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione .[2] This impurity arises from an intramolecular aminolysis reaction. The reaction is significantly catalyzed by acid.

From a mechanistic standpoint, the process unfolds as follows:

  • Protonation: Under acidic conditions, the secondary amine of the glycyl moiety is protonated. While this might seem counterintuitive as it reduces the amine's nucleophilicity, the acidic environment primarily catalyzes the hydrolysis of the nitrile group to a carboxylic acid, which is a precursor step for other degradants, and more importantly, it facilitates the subsequent attack on the amide bond.

  • Nucleophilic Attack: The free secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide linkage within the same molecule. This intramolecular reaction is entropically favored because the reactive centers are held in close proximity.[3]

  • Tetrahedral Intermediate: This attack forms a transient, six-membered ring tetrahedral intermediate.

  • Ring Closure & Elimination: The intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the pyrrolidine ring nitrogen. This results in the formation of the stable six-membered diketopiperazine ring and the expulsion of the pyrrolidine-2-carbonitrile moiety, which can subsequently hydrolyze.

The propensity for this reaction is highest for dipeptides where proline or glycine are involved, which is the case for the vildagliptin structure.[4]

G cluster_0 Mechanism of DKP Formation Vildagliptin Vildagliptin (Secondary Amine + Amide) Protonated Protonated Intermediate Vildagliptin->Protonated  H+ (Acid Catalyst) Tetrahedral Tetrahedral Intermediate (Intramolecular Attack) Protonated->Tetrahedral Nucleophilic Attack (Amine on Amide Carbonyl) DKP Diketopiperazine (DKP) Impurity (Stable Cyclic Diamide) Tetrahedral->DKP Ring Closure & Elimination

Caption: Acid-catalyzed intramolecular cyclization of vildagliptin.

Key Factors Influencing DKP Formation

Controlling the formation of the DKP impurity requires a thorough understanding of the factors that accelerate it.

  • pH: This is the most critical factor. Acidic conditions significantly promote the intramolecular cyclization reaction.[1] Conversely, under basic conditions, the primary degradation pathway shifts to the hydrolysis of the nitrile group to form the corresponding amide and, subsequently, the carboxylic acid.[1][5] Therefore, avoiding low pH environments during manufacturing and in the final formulation is a key control strategy.

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of DKP formation. Forced degradation studies often employ high temperatures (e.g., 80°C) to accelerate the reaction and identify potential degradants within a shortened timeframe.[6]

  • Excipients: In solid dosage forms, interactions between the API and excipients can influence stability. While some excipients may be inert, others can create micro-environments with different pH values or contain reactive impurities that may catalyze degradation. Studies have shown that the presence of excipients can, in some cases, decrease the overall percentage of vildagliptin degradation compared to the raw material alone.[6]

Quantitative Analysis of Vildagliptin Degradation

Forced degradation studies are essential to establish the degradation profile of a drug substance. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify impurities without completely destroying the parent molecule.[7]

The table below summarizes typical results from forced degradation studies on vildagliptin, highlighting the conditions that favor the formation of the DKP impurity (identified by its relative retention time, RRT, in HPLC analysis).

Stress ConditionReagent/ParametersDuration% Vildagliptin AssayMajor Degradant(s) Observed% Area of DKP (RRT ~1.3)Reference
Acid Hydrolysis 1.0 M HCl at 80°C9 hours73.6%DKP (RRT 1.3) and others14.1% [6]
Base Hydrolysis 0.1 M NaOH at RT3 hoursN/AAmide/Carboxylic Acid (RRTs 0.4, 1.2)Not Formed[6]
Oxidative 3% H₂O₂ at RT1 hour97.8%Various oxidative productsNot Formed[8]
Photolytic UV/Visible LightN/A>98%Minimal degradationNot Formed[7]
Thermal (Dry Heat) 80°C7 hours>99%No significant degradationNot Formed[6]

Note: RRT (Relative Retention Time) and % Area can vary based on the specific chromatographic method used. The DKP impurity is consistently observed as the major degradant under strong acidic stress.

Experimental Protocols

The following protocols are representative methodologies for conducting forced degradation studies and subsequent analysis. They are designed as self-validating systems by incorporating principles from ICH guidelines.

Protocol for Forced Degradation (Acid Hydrolysis)

This protocol is designed to intentionally induce the formation of the DKP degradant.

Objective: To generate acid-catalyzed degradation products of vildagliptin for identification and method validation.

Materials:

  • Vildagliptin raw material

  • Methanol (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes

  • Heating block or oil bath set to 80°C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 9 mg of vildagliptin in 2.0 mL of methanol in a suitable flask.

  • Stress Application: Add 3.0 mL of 1.0 M HCl solution to the flask.

  • Incubation: Place the flask in the heating bath at 80°C for 9 hours. Causality Note: This combination of strong acid, high temperature, and extended time is chosen to force the degradation to a level (approx. 10-30%) sufficient for robust impurity detection, as recommended by ICH Q1A guidelines.[6]

  • Neutralization: After incubation, cool the solution to room temperature. Carefully neutralize the solution to approximately pH 7.0 by the dropwise addition of 1.0 M NaOH. This step is critical to quench the reaction and prevent further degradation upon storage before analysis.

  • Final Dilution: Quantitatively transfer the neutralized solution to a volumetric flask and dilute with the HPLC mobile phase diluent to a final target concentration of 1.0 mg/mL.

  • Analysis: Immediately analyze the sample using a validated stability-indicating HPLC method.

G cluster_1 Forced Degradation Workflow (Acid Hydrolysis) A 1. Dissolve Vildagliptin in Methanol B 2. Add 1.0 M HCl A->B C 3. Heat at 80°C for 9 hours B->C D 4. Cool & Neutralize to pH 7.0 with NaOH C->D E 5. Dilute to Final Conc. (1.0 mg/mL) D->E F 6. Inject into HPLC System E->F

Caption: Workflow for the acid-forced degradation of vildagliptin.

Protocol for Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.

Objective: To separate and quantify vildagliptin from its DKP degradant and other process impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program: A gradient is typically required to resolve early-eluting polar impurities from the API and later-eluting degradants. A representative gradient might be:

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Ramp to 35% A, 65% B

    • 25-30 min: Hold at 35% A, 65% B

    • 30-35 min: Return to 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm. Causality Note: 210 nm is chosen because it provides good sensitivity for both vildagliptin and its impurities, which may lack strong chromophores at higher wavelengths.[1][9]

  • Injection Volume: 20 µL

Method Validation (as per ICH Q2(R1)):

  • Specificity: Verified by analyzing stressed samples. Peak purity analysis (using a PDA detector) must demonstrate that the vildagliptin peak is spectrally pure and free from co-eluting degradants.

  • Linearity: A minimum of five concentrations across the expected range (e.g., LOQ to 150% of the specification limit for impurities) should yield a correlation coefficient (r²) > 0.99.[6]

  • Accuracy & Precision: Determined by analyzing replicate preparations of spiked samples at multiple concentration levels. Recovery should be within 98-102%, and RSD for precision should be <2%.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined to ensure the method is sensitive enough to detect impurities at the required reporting threshold (e.g., 0.05%).[6]

System Suitability Criteria:

  • Tailing Factor: Should be ≤ 1.5 for the vildagliptin peak.

  • Theoretical Plates: Should be > 2000.

  • RSD of Replicate Injections: Should be ≤ 2.0% for peak area.

  • Self-Validation Note: Running system suitability tests before each analytical sequence ensures that the chromatographic system is performing adequately on that day, providing confidence in the generated data.

G cluster_2 Stability-Indicating HPLC Analysis Workflow Prep Prepare Mobile Phase & Equilibrate System SST Perform System Suitability Test (SST) - Check Tailing, Plates, RSD Prep->SST Inject Inject Stressed & Control Samples SST->Inject If SST Passes Acquire Acquire Chromatographic Data (210 nm) Inject->Acquire Process Process Data: - Integrate Peaks - Calculate % Area, RRT Acquire->Process Verify Verify Specificity: - Peak Purity Analysis Process->Verify

Sources

Exploratory

Spectroscopic Characterization of Vildagliptin Lactam: A Comprehensive Technical Guide

Executive Summary In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, the chemical stability of the active pharmaceutical ingredient (API) is paramount to drug safety and efficacy. Vildagliptin, a widely presc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, the chemical stability of the active pharmaceutical ingredient (API) is paramount to drug safety and efficacy. Vildagliptin, a widely prescribed anti-hyperglycemic agent, is inherently susceptible to degradation under specific environmental stressors. Among its degradation profile, Vildagliptin Lactam (also designated as Vildagliptin Impurity C or Vildagliptin Related Compound 3) emerges as a critical, thermodynamically stable end-product.

This whitepaper provides an authoritative, in-depth spectroscopic characterization of Vildagliptin Lactam. Designed for analytical chemists and drug development professionals, this guide synthesizes the mechanistic origins of the impurity with self-validating experimental protocols, detailing its elucidation via High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Origins and Structural Pathway

Vildagliptin Lactam—chemically identified as 2-(3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione—has a molecular formula of C₁₇H₂₄N₂O₃ and a monoisotopic mass of 304.1787 Da.

The formation of this lactam is not a random degradation event but a highly predictable intramolecular reaction driven by pH and thermal stress. When exposed to basic or acidic environments, the electrophilic cyano group of the pyrrolidine ring undergoes hydrolysis to form a primary amide, known as Vildagliptin Impurity B[1]. Because the resulting molecule contains both a secondary amine (on the adamantyl-glycyl axis) and a terminal amide, it is structurally primed for cyclization. The secondary amine acts as a nucleophile, attacking the amide carbonyl to expel ammonia (or water, depending on the exact intermediate state), thereby forming a highly stable, six-membered diketopiperazine ring[2].

Pathway A Vildagliptin API (Nitrile) B Hydrolysis (Acid/Base/Heat) A->B C Vildagliptin Amide (Impurity B) B->C D Intramolecular Cyclization (-NH3 / -H2O) C->D E Vildagliptin Lactam (Impurity C / Diketopiperazine) D->E

Degradation pathway of Vildagliptin to its Lactam (Impurity C) via an amide intermediate.

Self-Validating Experimental Protocols

To ensure the highest degree of scientific integrity, the isolation and characterization of Vildagliptin Lactam must be conducted using self-validating systems. This means every protocol contains an internal feedback loop to verify its own accuracy before data is accepted.

UHPLC-DAD-MS Isolation Workflow

Causality of Method Design: When developing the UHPLC method, the selection of an ammonium acetate buffer (pH 7.5) over traditional phosphate buffers is highly intentional. Phosphate salts are non-volatile and cause severe ion suppression and source fouling in the MS detector. Ammonium acetate ensures that the lactam remains un-ionized during column transit—maximizing hydrophobic interaction with the C18 stationary phase—while readily donating protons in the positive Electrospray Ionization (+ESI) source to yield a strong [M+H]⁺ signal[2].

Self-Validating Protocol:

  • System Suitability Testing (SST): Prior to sample injection, run an SST mixture containing Vildagliptin API and a certified []. The run is automatically aborted unless the chromatographic resolution ( Rs​ ) between the API and the lactam exceeds 2.0.

  • Forced Degradation: Expose 1.0 mg/mL Vildagliptin to 1M NaOH at 70 °C for 60 minutes to enrich the lactam concentration[1].

  • Lock-Mass Calibration: During HRMS acquisition, continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771). This creates a real-time feedback loop, correcting time-of-flight (TOF) drift and guaranteeing mass errors remain below 5 ppm.

Workflow S1 Forced Degradation S2 UHPLC-DAD Separation S1->S2 S3 Fraction Collection S2->S3 S4 HRMS & NMR Analysis S3->S4 S5 Structural Elucidation S4->S5

Self-validating experimental workflow for the isolation and characterization of Vildagliptin Lactam.

In-Depth Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

In positive ESI mode, Vildagliptin Lactam yields a dominant protonated molecular ion [M+H]⁺ at m/z 305.18. The fragmentation pattern (MS/MS) is highly diagnostic of its structure. The most thermodynamically favorable cleavage is the neutral loss of water (-18 Da) from the adamantyl hydroxyl group, yielding a stable adamantyl cation at m/z 287.17. Further collision-induced dissociation (CID) cleaves the adamantyl moiety entirely, leaving the intact diketopiperazine core at m/z 153.06[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: For NMR spectroscopy, DMSO- d6​ is the strictly required solvent. While CDCl₃ is standard for many organic molecules, the rigid tricyclic adamantane core coupled with the diketopiperazine ring renders the lactam poorly soluble in non-polar media. Furthermore, DMSO- d6​ prevents the rapid chemical exchange of the adamantyl hydroxyl proton, allowing it to be observed as a distinct, integrable singlet at ~4.52 ppm. This is critical for confirming that the adamantyl moiety remains intact during the harsh degradation process[1].

The hallmark of lactam formation in the ¹H NMR spectrum is the behavior of the glycyl CH₂ protons (C3 position). In the parent API, these protons are relatively upfield. Upon cyclization into the diketopiperazine ring, they become part of a rigid, cyclic tertiary amide system. This stereochemical restriction makes them highly diastereotopic, appearing as a distinct AB quartet around 3.85 and 4.05 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides orthogonal validation of the cyclization event. The primary indicator of degradation is the complete disappearance of the sharp nitrile (C≡N) stretch at ~2240 cm⁻¹, which is highly characteristic of the parent vildagliptin. Concurrently, the appearance of strong Amide I (C=O stretch) bands at 1665 cm⁻¹ confirms the formation of the dual carbonyls within the diketopiperazine ring[1].

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for Vildagliptin Lactam, serving as a reference benchmark for analytical profiling.

Table 1: HRMS Fragmentation Data
Ion Typem/z ObservedTheoretical m/zMass Error (ppm)Structural Assignment
[M+H]⁺ 305.1860305.1865-1.6Protonated molecular ion
Fragment 287.1755287.1759-1.4[M+H - H₂O]⁺ (Loss of adamantyl hydroxyl)
Fragment 153.0658153.0664-3.9Cleaved diketopiperazine core
Fragment 135.1168135.1174-4.4Hydroxyadamantyl cation (-H₂O)
Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Notes
Adamantyl -OH 4.52s, 1H (exchangeable)-Hydroxyl proton
Adamantyl CH₂/CH 1.45 - 2.15m, 14H30.5 - 45.2Rigid tricyclic core
Adamantyl C-OH --67.8Oxygen-bearing quaternary carbon
Adamantyl C-N --54.3Nitrogen-bearing quaternary carbon
Pyrrolidine C8a 4.25dd, 1H58.6Chiral center adjacent to N and C=O
Glycyl C3 (CH₂) 3.85, 4.05ABq, 2H48.4Diastereotopic protons in lactam ring
Carbonyls (C1, C4) --165.2, 168.7Diketopiperazine amides
Table 3: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3420 Broad, StrongO-H StretchConfirms intact adamantyl hydroxyl
2925, 2855 StrongC-H Stretch (Aliphatic)Adamantane and pyrrolidine framework
1665 StrongC=O Stretch (Amide I)Diketopiperazine carbonyl
1640 MediumC-N Stretch (Amide II)Lactam ring nitrogen
2240 (Absent) -C≡N StretchConfirms complete loss of nitrile group

Conclusion

The spectroscopic characterization of Vildagliptin Lactam requires a multi-modal analytical approach. By combining the exact mass capabilities of HRMS, the structural connectivity provided by 2D-NMR, and the functional group validation of FT-IR, analysts can unequivocally confirm the presence of this diketopiperazine impurity. Implementing the self-validating protocols outlined in this guide ensures that degradation data is both robust and compliant with stringent regulatory expectations for API impurity profiling.

References

  • Gumieniczek, A., et al. "Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA)." Molecules, 2021, 26(18), 5632. Available at:[Link]

  • Arar, S., et al. "New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms." Journal of Liquid Chromatography & Related Technologies, 2020. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Stability of Vildagliptin and its Lactam Formation

Executive Summary Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus.[1][2] Its efficacy is intrinsically li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus.[1][2] Its efficacy is intrinsically linked to its chemical structure and stability. A primary degradation pathway of concern is the intramolecular cyclization leading to the formation of a lactam impurity. This guide provides a comprehensive technical overview of the chemical stability of Vildagliptin, with a detailed focus on the mechanisms, influencing factors, and analytical control of lactam formation. We will explore the causality behind its degradation kinetics, present field-proven methodologies for its assessment, and discuss strategies to ensure the quality, safety, and efficacy of Vildagliptin-containing drug products, all grounded in authoritative scientific literature and regulatory standards.

Vildagliptin: Chemical Identity and Therapeutic Action

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is distinguished by its cyanopyrrolidine moiety and a bulky adamantane scaffold. Its therapeutic action relies on inhibiting the DPP-4 enzyme, which in turn prolongs the activity of incretin hormones like GLP-1 and GIP.[3][4] This enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][2] The stability of this molecule is paramount, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

Vildagliptin_Structure cluster_vilda Vildagliptin cluster_lactam Lactam Impurity vilda_img lactam_img vilda_img->lactam_img Intramolecular Cyclization

Caption: Vildagliptin and its primary cyclization degradant, the lactam impurity.

The Core Challenge: Lactam Formation via Intramolecular Cyclization

The most significant chemical instability of Vildagliptin is its propensity to undergo intramolecular cyclization to form a piperazine-2,5-dione derivative, commonly referred to as the lactam impurity. This process involves the nucleophilic attack of the secondary amine of the glycyl moiety on the carbon atom of the nitrile group in the pyrrolidine ring.

Mechanism of Degradation

The formation of the lactam degradant is a pH-dependent process. Under basic conditions, the secondary amine is deprotonated, increasing its nucleophilicity and thereby accelerating the rate of intramolecular attack on the electrophilic nitrile carbon. Conversely, under acidic conditions, while the nitrile group can be activated by protonation, the amine is also protonated, which significantly reduces its nucleophilicity and slows the reaction. Therefore, Vildagliptin is most susceptible to this degradation pathway under neutral to basic conditions.

Lactam_Formation_Mechanism Vilda Vildagliptin (Secondary Amine + Nitrile) TransitionState Transition State (Intramolecular Nucleophilic Attack) Vilda->TransitionState Cyclization Lactam Lactam Impurity (Piperazine-2,5-dione derivative) TransitionState->Lactam Rearrangement Base Basic Conditions (OH⁻) (e.g., pH > 7) Base->Vilda Deprotonates Amine (Increases Nucleophilicity)

Caption: Mechanism of base-catalyzed lactam formation in Vildagliptin.

Factors Influencing Vildagliptin Stability

Forced degradation studies are essential for identifying the intrinsic stability of a drug substance and potential degradation pathways, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6] Studies have shown that Vildagliptin's stability is significantly influenced by pH, temperature, and the presence of oxidative agents.

Impact of pH and Temperature

Vildagliptin demonstrates varied stability across the pH spectrum.

  • Acidic Conditions (e.g., 1M HCl at 80°C): Vildagliptin undergoes degradation, leading to the formation of specific degradants, including one major product.[7][8] However, the rate of lactam formation is generally slower compared to basic conditions.

  • Neutral Conditions (Hydrolysis): In neutral aqueous solutions, Vildagliptin shows some degradation, producing a major degradant.[7]

  • Basic Conditions (e.g., 0.1M - 1.0M NaOH): The drug is highly labile under basic conditions, showing rapid degradation even at room temperature.[8][9] This environment significantly promotes the formation of the lactam impurity and other degradation products.[7]

Elevated temperatures accelerate all degradation pathways, following pseudo-first-order kinetics.[9][10] A study demonstrated that at 70°C, almost complete disintegration of Vildagliptin occurred in acidic, basic, and oxidative media.[9]

Oxidative and Photolytic Stress
  • Oxidative Conditions (e.g., 3-6% H₂O₂): Vildagliptin is highly susceptible to oxidation, which can lead to the formation of multiple degradation products.[7][9] The nitrile moiety is a potential site for oxidation, which can lead to the formation of an amide and subsequently a carboxylic acid.

  • Photolytic and Thermal Stress: In its solid state, Vildagliptin is relatively stable under thermal and UV light conditions, with no significant degradation observed in some studies.[7]

Summary of Forced Degradation Data

The following table summarizes typical findings from forced degradation studies on Vildagliptin.

Stress ConditionReagent/ParametersObservationKey Degradants FormedReference
Acidic Hydrolysis 1 M HCl, 80°C, 9 hoursSignificant degradationOne major degradant (RRT 1.3) and others[7][8]
Basic Hydrolysis 0.1 M - 5.0 M NaOH, RT - 80°CRapid and extensive degradationMultiple degradants, including the lactam impurity[7][8][9]
Neutral Hydrolysis Water, heatModerate degradationOne major degradant (RRT 0.7)[7]
Oxidation 3% - 6% H₂O₂, RTHigh susceptibility, extensive degradationMultiple degradants (amide, carboxylic acid forms)[7][9]
Thermal Solid state, heatGenerally stableNo significant degradation[7]
Photolytic Solid state, UV lightGenerally stableNo significant degradation[7]

RRT = Relative Retention Time

Analytical Control: Stability-Indicating Methods

To ensure the quality and safety of Vildagliptin, a robust, validated stability-indicating analytical method is required. This method must be able to separate the active pharmaceutical ingredient (API) from all its potential degradation products and impurities.[5]

Chromatographic Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for the analysis of Vildagliptin and its degradation products.[7][11] For definitive structural elucidation of unknown degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable.[9][12]

Example Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a representative methodology for conducting a forced degradation study and analyzing the samples.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Vildagliptin and its degradation products.

1. Materials & Reagents:

  • Vildagliptin reference standard

  • HPLC grade acetonitrile and methanol

  • Analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • Purified water

  • Buffer salts (e.g., ammonium acetate)

2. Chromatographic System:

  • HPLC System: A gradient-capable HPLC with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 7.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: Optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Vildagliptin (e.g., 1.0 mg/mL) in a suitable diluent (e.g., a mixture of mobile phase components).[7]

  • Forced Degradation Sample Preparation:

    • Acid: Dissolve Vildagliptin (e.g., 9 mg) in methanol, add 1 M HCl, and heat at 80°C for a specified time (e.g., 3-9 hours). Neutralize with NaOH before dilution to the final concentration.[7][8]

    • Base: Dissolve Vildagliptin in methanol, add 1 M NaOH, and keep at 80°C for a specified time. Neutralize with HCl before dilution.[8]

    • Oxidation: Dissolve Vildagliptin in methanol and add 3% H₂O₂. Keep at room temperature for a specified time before dilution.[7]

    • Control Sample: Prepare a sample of Vildagliptin in the diluent without any stress agent and subject it to the same temperature conditions.

4. Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can distinguish Vildagliptin from its degradants by analyzing stressed samples and observing peak purity.

  • Linearity: Establish a linear relationship between concentration and detector response over a specified range.

  • Accuracy & Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation API Vildagliptin API Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, Heat) API->Base Oxid Oxidative (H₂O₂, RT) API->Oxid Neut Neutral (Water, Heat) API->Neut HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxid->HPLC Neut->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Quantify Degradants Assess Mass Balance HPLC->Data Pathway Identify Degradation Pathway LCMS->Pathway Data->Pathway

Caption: Workflow for a comprehensive forced degradation study of Vildagliptin.

Formulation and Packaging Strategies for Enhanced Stability

Understanding the degradation pathways is crucial for developing a stable pharmaceutical formulation.

  • Excipient Compatibility: Studies have shown that interactions with excipients can occur.[9][13] For instance, Vildagliptin's secondary amine group could potentially interact with reducing sugars like lactose. Therefore, thorough excipient compatibility studies are essential during pre-formulation. Interestingly, some studies have found that the presence of excipients can actually decrease the rate of Vildagliptin degradation under stress conditions.[7]

  • Control of Micro-environment: Since degradation is highly pH-dependent, especially in the presence of moisture, controlling the pH of the formulation micro-environment can be a key stabilization strategy.

  • Packaging: To protect against humidity, which can facilitate hydrolysis and cyclization, packaging with high moisture barrier properties and the inclusion of desiccants are recommended.

Conclusion

The chemical stability of Vildagliptin is a critical attribute that directly impacts the safety and efficacy of its drug products. The formation of the lactam impurity via intramolecular cyclization is the primary degradation pathway, which is significantly accelerated by basic conditions and elevated temperatures. A thorough understanding of these degradation mechanisms, coupled with the implementation of robust, validated stability-indicating analytical methods, is fundamental to drug development and quality control. By employing strategic formulation approaches and appropriate packaging, the stability of Vildagliptin can be ensured throughout its shelf life, delivering a safe and effective treatment to patients with type 2 diabetes.

References

  • Arar, S., Belal, F., Al-Majed, A., & Al-Obaid, A. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. [Source details not fully available in provided snippets]
  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Taylor & Francis Online. Available at: [Link]

  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules. Available at: [Link]

  • Hasabe, R., et al. (2025). QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Scribd. (n.d.). Vildagliptin Stability and Degradation Study. Available at: [Link]

  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PubMed. Available at: [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available at: [Link]

  • ResearchGate. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Available at: [Link]

  • ResearchGate. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Available at: [Link]

  • Demirović, A., et al. (2025). High-performance liquid chromatography method for simultaneous determination of the degradation products of metformin hydrochloride and vildagliptin. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2023). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Available at: [Link]

  • de Oliveira, P. F., et al. (2025). Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets. Molecular Diversity. Available at: [Link]

  • Ahren, B., et al. (2011). Clinical evidence and mechanistic basis for vildagliptin's action when added to metformin. Diabetes, Obesity and Metabolism. Available at: [Link]

  • Journal of International Clinical Research and Clinical Trials. (n.d.). Mechanism of Action of Vildagliptin and its Role in Type 2 Diabetes Management. Available at: [Link]

  • He, Y. L., et al. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. British Journal of Clinical Pharmacology. Available at: [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. Available at: [Link]

  • He, Y. L., et al. (2009). Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Vildagliptin Lactam Impurity

Abstract This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Vildagliptin Lactam, a potential impurity in V...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Vildagliptin Lactam, a potential impurity in Vildagliptin drug substance and product. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2][3] This document provides a comprehensive protocol covering instrumentation, experimental procedures, and validation data, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used for the treatment of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure patient safety and product efficacy. Vildagliptin Lactam is a potential process-related impurity and a degradation product of Vildagliptin. Its effective monitoring and control are therefore essential.

This application note describes a precise, accurate, and specific stability-indicating RP-HPLC method for the quantification of Vildagliptin Lactam impurity. The method's stability-indicating nature is demonstrated through forced degradation studies, which show that the method can effectively separate the Vildagliptin Lactam impurity from the parent drug and other degradation products.[4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the separation and quantification of Vildagliptin and its Lactam impurity.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent[4][5]
Mobile Phase Mixture of Perchloric acid Buffer, methanol, and acetonitrile[4][5]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 210 nm[4][5][6]
Injection Volume 10 µL[7]
Column Temperature Ambient
Run Time Approximately 15 minutes
Preparation of Solutions

Diluent: A mixture of methanol and water is used as the diluent.

Standard Solution Preparation:

  • Vildagliptin Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Vildagliptin working standard in the diluent in a 50 mL volumetric flask.[8]

  • Vildagliptin Lactam Impurity Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Vildagliptin Lactam impurity working standard in the diluent in a 100 mL volumetric flask.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Vildagliptin and Vildagliptin Lactam impurity by appropriately diluting the stock solutions with the diluent.

Sample Solution Preparation:

  • Accurately weigh and transfer a quantity of the sample (Vildagliptin drug substance or powdered tablets) equivalent to about 50 mg of Vildagliptin into a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation

The developed analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Vildagliptin to ensure the separation of the Vildagliptin Lactam impurity from any potential degradation products.[10][11] Vildagliptin was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[12][13]

  • Acid Degradation: Vildagliptin solution was treated with 1.0 M HCl at 80°C for 3 hours.[12]

  • Base Degradation: Vildagliptin solution was treated with 0.1 M NaOH at room temperature for 3 hours.[12]

  • Oxidative Degradation: Vildagliptin solution was treated with 3% H₂O₂ at room temperature for 1 hour.[12]

  • Thermal Degradation: Vildagliptin solid was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Vildagliptin solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed significant degradation of Vildagliptin under acidic, basic, and oxidative conditions.[4][5] The Vildagliptin Lactam peak was well-resolved from the main Vildagliptin peak and all degradation product peaks, confirming the specificity and stability-indicating capability of the method.

Caption: Workflow for Specificity Assessment through Forced Degradation.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions containing Vildagliptin Lactam impurity at different concentrations. A minimum of five concentrations is recommended for establishing linearity.[3] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999r² ≥ 0.99
Range LOQ to 150% of the specification limitEstablished by confirming acceptable linearity, accuracy, and precision.[3]
Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of Vildagliptin Lactam impurity were spiked into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[14] Each concentration level was prepared in triplicate.

Concentration LevelMean Recovery (%)Acceptance Criteria
50% 99.598.0% - 102.0%
100% 100.298.0% - 102.0%
150% 101.198.0% - 102.0%
Precision

The precision of the analytical method was evaluated at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-day precision): Assessed by performing six independent analyses of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.

Precision Parameter% RSDAcceptance Criteria
Repeatability ≤ 1.5%RSD ≤ 2.0%
Intermediate Precision ≤ 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Vildagliptin Lactam impurity were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters such as the flow rate, mobile phase composition, and column temperature. The results showed that minor variations in the method parameters did not significantly affect the resolution, peak area, or retention time of Vildagliptin and its Lactam impurity, indicating the robustness of the method.

G cluster_validation Method Validation Workflow cluster_acceptance Acceptance Criteria (ICH Q2 R1) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Crit_Specificity Peak purity & Resolution Specificity->Crit_Specificity Accuracy Accuracy (% Recovery) Linearity->Accuracy Crit_Linearity r² > 0.99 Linearity->Crit_Linearity Precision Precision (Repeatability & Intermediate) Accuracy->Precision Crit_Accuracy Recovery 98-102% Accuracy->Crit_Accuracy LOD_LOQ LOD & LOQ Precision->LOD_LOQ Crit_Precision RSD < 2% Precision->Crit_Precision Robustness Robustness LOD_LOQ->Robustness Crit_LOD_LOQ Signal-to-Noise Ratio LOD_LOQ->Crit_LOD_LOQ Crit_Robustness System Suitability Passes Robustness->Crit_Robustness

Caption: Overview of the Analytical Method Validation Protocol.

Conclusion

The developed and validated RP-HPLC method is simple, precise, accurate, and specific for the quantitative determination of Vildagliptin Lactam impurity in Vildagliptin drug substance and pharmaceutical dosage forms. The method's stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of Vildagliptin products.

References

  • Al-Sabri, A. M., et al. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Latin American Journal of Pharmacy, 39(5), 934-942. Link

  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Link

  • Scribd. (n.d.). Vildagliptin Stability and Degradation Study. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chaphekar, A. R., et al. (2018). Development and Validation of RP-HPLC Assay Method for Vildagliptin Using QbD Approach and Its Application to Forced Degradation Studies. ResearchGate. Link

  • Mahajan, N., et al. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Current Pharmaceutical Analysis, 17(10), 1293-1302. Link

  • Bentham Science Publishers. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Malinowska, I., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Bentham Science Publishers. (2020). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • International Journal of Pharmaceutical Sciences and Research. (2023). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. 78(1), 29-34. Link

  • ResearchGate. (2021). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. Link

  • PubMed. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of separation science, 44(13), 2636-2644. Link

  • National Center for Biotechnology Information. (2011). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. Journal of the Mexican Chemical Society, 55(3), 152-157. Link

  • Amazon AWS. (n.d.). Development of a New RS by HPLC Method for Vildagliptin for Quantification of Purity. Retrieved from [Link]

  • International Journal of Current Medical and Pharmaceutical Research. (2018). Analytical method development and validation of vildagliptin. 4(10), 2919-2922. Link

  • Semantic Scholar. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science, 58(9), 834-842. Link

  • Semantic Scholar. (2024). Simultaneous HPLC determination of vildagliptin, ampicillin, sulbactam and metronidazole in pharmaceutical dosage forms and human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1232, 123963. Link

  • ResearchGate. (2026). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Request PDF. Link

  • Archives of Pharmacy and Pharmaceutical Sciences. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. 9(1), 021-030. Link

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. 3(2), 126-130. Link

  • International Journal of Scientific Research and Engineering Development. (2024). A Review on Analytical Methods for Vildagliptin and Metformin in Combination. 7(4). Link

Sources

Application

protocol for forced degradation studies of Vildagliptin

Application Note: Stability-Indicating Protocol for Forced Degradation Studies of Vildagliptin Executive Summary & Mechanistic Rationale Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating Protocol for Forced Degradation Studies of Vildagliptin

Executive Summary & Mechanistic Rationale

Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely formulated for the management of type 2 diabetes[1]. To ensure patient safety, formulation efficacy, and regulatory compliance under ICH Q1A(R2) and Q1B guidelines, a comprehensive understanding of the drug's intrinsic stability is mandatory[2].

Chemically, Vildagliptin possesses a reactive cyano group and an amide linkage, making it highly susceptible to specific environmental stresses[3]. Forced degradation (stress testing) intentionally degrades the active pharmaceutical ingredient (API) to elucidate degradation pathways, establish shelf-life parameters, and validate the resolving power of stability-indicating chromatographic methods[4]. This protocol outlines a self-validating methodology to accurately profile known and unknown impurities of Vildagliptin.

Elucidation of Degradation Pathways

Understanding the structural vulnerabilities of Vildagliptin dictates the experimental design and helps predict the chromatographic landscape.

  • Hydrolytic Cleavage : Under acidic and alkaline extremes, the cyano group undergoes rapid hydrolysis, converting first to a carboxamide and subsequently to a carboxylic acid derivative[3]. Basic conditions further promote the cleavage of the amide bond, resulting in severe degradation[5].

  • Oxidation : Exposure to reactive oxygen species (ROS), such as hydrogen peroxide, primarily induces N-oxidation at the secondary amine of the pyrrolidine ring, yielding N-hydroxy degradants[3][5].

  • Excipient-Induced Degradation : Formulation scientists must account for API-excipient incompatibilities. Studies demonstrate that excipients like povidone and magnesium stearate can accelerate oxidative degradation or form alternative adducts. Conversely, lactose exhibits a stabilizing, moisture-absorbing effect under certain hydrolytic conditions, making it a preferred excipient[6].

Pathway API Vildagliptin (API) Acid Acidic / Basic Hydrolysis API->Acid pH Extremes Ox Oxidative Stress (H2O2) API->Ox ROS Exposure Exc Excipient Incompatibilities API->Exc Formulation Prod1 Carboxamide & Carboxylic Acid Derivatives Acid->Prod1 Cyano Group Cleavage Prod2 N-hydroxy Derivatives Ox->Prod2 N-Oxidation Prod3 API-Excipient Adducts (e.g., with Povidone) Exc->Prod3 Reactive Impurities

Fig 1. Primary degradation pathways of Vildagliptin under environmental and formulation stress.

Experimental Methodology: A Self-Validating Protocol

A robust protocol does not merely destroy the molecule; it generates predictable, reproducible kinetic data. The following methodology ensures a mass balance approach, where the depletion of the API correlates directly with the emergence of degradant peaks.

Causality Check: The Critical Quenching Step A common failure point in degradation studies is the omission of sample neutralization. If an acidic or basic sample is injected directly into the HPLC, degradation continues in the autosampler, skewing kinetic data. Furthermore, extreme pH degrades the silica backbone of the C18 stationary phase. Neutralization (quenching) ensures the degradation strictly reflects the intended stress window and protects the analytical column[4][7].

Step-by-Step Stress Protocol

  • Stock Solution Preparation : Dissolve 10.0 mg of Vildagliptin API in 10.0 mL of methanol (or mobile phase diluent) to achieve a 1.0 mg/mL stock solution[4][8].

  • Acidic Hydrolysis : Transfer 2.0 mL of stock to a flask. Add 3.0 mL of 1 M HCl. Heat in a water bath at 70–80°C for 3 hours. Quench : Neutralize dropwise with 1 M NaOH to pH 7.0. Dilute to a final working concentration (e.g., 100 µg/mL)[4][5].

  • Alkaline Hydrolysis : Transfer 2.0 mL of stock. Add 3.0 mL of 0.1 M NaOH. Heat at 80°C for 30 minutes (Vildagliptin is highly sensitive to base and follows pseudo first-order kinetics). Quench : Neutralize with 0.1 M HCl to pH 7.0. Dilute to working concentration[4][5][6].

  • Oxidative Stress : Transfer 2.0 mL of stock. Add 3.0 mL of 3% H₂O₂. Incubate at room temperature (23–25°C) for 1 to 3 hours. Quench : Dilute immediately with mobile phase to halt the reaction[5][8].

  • Thermal Stress : Expose the solid API or neutral solution to 80°C for 7 hours. Dilute to working concentration[6][8].

  • Photolytic Stress : Expose the API solution to direct UV light for 24 hours in a photostability chamber, ensuring concurrent testing of a dark control[9][10].

Protocol S1 1. Stock Prep (10 mg/mL API) S2 2. Stress Induction (Acid, Base, Peroxide) S1->S2 S3 3. Quenching (Neutralize to pH 7.0) S2->S3 S4 4. Dilution (To Working Conc.) S3->S4 S5 5. HPLC-PDA/MS (Peak Purity Analysis) S4->S5

Fig 2. Step-by-step workflow for the self-validating forced degradation protocol.

Chromatographic Analysis (HPLC-PDA/MS)

To validate the stability-indicating nature of the method, the chromatographic system must resolve the intact API from all generated degradants.

  • Column : C18 (e.g., Waters X-Bridge or Hypersil ODS), 250 x 4.6 mm, 5 µm particle size[1].

  • Mobile Phase : Gradient or isocratic elution using Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 - 3.5 with orthophosphoric acid) and Acetonitrile (e.g., 80:20 v/v)[1][2].

  • Flow Rate : 0.9 - 1.2 mL/min[1][2].

  • Detection : Photodiode Array (PDA) at 210–213 nm[9].

  • System Validation (Peak Purity) : Utilize the PDA to calculate the Peak Purity Angle versus the Peak Purity Threshold. A purity angle lower than the threshold confirms that the Vildagliptin peak is homogeneous and free from co-eluting hidden degradants, proving the method's stability-indicating power.

Quantitative Outcomes & Data Interpretation

The table below synthesizes expected degradation profiles based on validated literature.

Stress ConditionReagents & ParametersExpected Degradation (%)Major Degradant RRT (Relative Retention Time)
Acidic 1 M HCl, 70-80°C, 3h13.0% - 85.0%1.3
Basic 0.1 M NaOH, 80°C, 30 min14.0% - 84.0%0.4, 0.7, 1.2
Oxidative 3% H₂O₂, RT, 1-3h23.0% - 87.0%0.5, 0.6, 0.7, 0.8, 1.2
Thermal 80°C, 3-7h< 5.0% (Stable)None significant
Photolytic UV Light, 24h< 2.0% (Stable)None significant

Data aggregated from established forced degradation studies[4][5][10].

Note on Mass Balance : The sum of the peak areas of all degradants plus the residual API should approximate the peak area of the unstressed control. Significant deviations indicate the formation of non-UV-absorbing volatiles or insoluble polymers. In such cases, orthogonal detection methods like LC-MS are required to identify elusive molecular ions (e.g., m/z 154)[5][10].

References

  • Technical Support Center: Vildagliptin-13C5,15N Impurity and Degradation Product Analysis . Benchchem. 3

  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis . Scholastica. 4

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy . NIH (PMC). 5

  • Vildagliptin Stability and Degradation Study . Scribd. 8

  • Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin . SciSpace. 2

  • Stability-Indicating HPLC Method Development and Validation for the Simultaneous Determination of Vildagliptin and Dapagliflozin in Pharmaceutical Dosage Form . Impactfactor.org. 9

  • Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin . ResearchGate. 10

  • The Influence of Excipients' Chemical Nature on the Degradation of Metformin and Vildagliptin . ResearchGate. 6

  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet . Bentham Science Publishers.

  • Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form . Global Research Online. 1

  • SIMULTANEOUS METHOD DEVELOPMENT AND VALIDATION OF COMBINED DOSAGE FORM DAPAGLIFLOZIN AND VILDAGLIPTIN IN BULK AND COMBINED TABLE . Semantic Scholar.7

Sources

Method

Application Note: A Stability-Indicating RP-HPLC Method for the Separation and Quantification of Vildagliptin and its Lactam Impurity

Abstract This application note details a robust, sensitive, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Vild...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Vildagliptin and its critical process-related and degradation impurity, Vildagliptin Lactam. The method is designed for researchers, quality control analysts, and drug development professionals, providing a validated protocol suitable for routine analysis of bulk drug substances and finished pharmaceutical products. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring reliability and accuracy.

Introduction: The Imperative for Impurity Profiling

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic action enhances the body's own incretin system to improve glycemic control. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, including the FDA and EMA, mandate rigorous impurity profiling to identify and control impurities that may arise during synthesis, storage, or formulation.[2]

One of the key impurities associated with Vildagliptin is its lactam derivative, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione, also referred to as Vildagliptin Impurity F.[3][4] This impurity can form through degradation or as a process-related impurity. Its structural similarity to the parent drug necessitates a highly specific analytical method capable of resolving it from the main Vildagliptin peak. This application note presents a comprehensive, field-proven HPLC method designed to meet this critical analytical challenge.

Chemical Structures

A clear understanding of the molecular structures is fundamental to developing a selective chromatographic method.

G cluster_0 Vildagliptin cluster_1 Vildagliptin Lactam Impurity vilda vilda_label Vildagliptin C17H25N3O2 (M.W: 303.40 g/mol) lactam lactam_label Vildagliptin Lactam (Impurity F) C17H24N2O3 (M.W: 304.38 g/mol)

Caption: Chemical structures of Vildagliptin and its Lactam Impurity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chromatographic analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Shimadzu LC-2030 C plus, Agilent 1260 Infinity II).[2][5]

  • Chromatographic Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7] Alternative C18 columns with similar specifications can be used after validation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath & Filtration Assembly: For degassing solvents and filtering solutions (0.45 µm membrane filters).

Chemicals and Reagents
  • Vildagliptin Reference Standard (Potency ≥ 99.5%)

  • Vildagliptin Lactam Impurity Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Potassium Hydroxide (KOH) or Orthophosphoric Acid (OPA) for pH adjustment.

  • Water (HPLC Grade, obtained from a Milli-Q or equivalent system).

Chromatographic Conditions

The following conditions were optimized to achieve baseline separation between Vildagliptin and its lactam impurity. The use of a phosphate buffer at a slightly acidic to neutral pH is crucial, as Vildagliptin's pKa is approximately 9.03, ensuring it is in a suitable ionic state for reversed-phase retention.[8]

ParameterCondition
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 7.0 with 10% KOH solution.[8]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
25.00
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 210 nm[6][9]
Column Temperature 35°C[9]
Injection Volume 10 µL[9]
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 using a 10% KOH solution. Filter through a 0.45 µm membrane filter and degas.[8]

  • Vildagliptin Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Vildagliptin reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

  • Lactam Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of Vildagliptin Lactam impurity standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (Vildagliptin 100 µg/mL, Impurity 2 µg/mL): Pipette 10 mL of the Vildagliptin stock solution and 1 mL of the Lactam impurity stock solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution is used to verify the performance of the chromatographic system.

  • Sample Preparation (from 50 mg Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a nominal concentration of 500 µg/mL.

    • Further dilute 2.0 mL of this solution to 10.0 mL with diluent to obtain a final concentration of 100 µg/mL for analysis.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards & Samples equilibrate Equilibrate System prep_std->equilibrate prep_mobile Prepare Mobile Phase prep_mobile->equilibrate inject_sss Inject System Suitability Solution equilibrate->inject_sss check_sss Check Suitability (Resolution, Tailing) inject_sss->check_sss inject_samples Inject Standards & Samples check_sss->inject_samples If Passed integrate Integrate Peaks inject_samples->integrate calculate Calculate Results (% Impurity) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from preparation to final report generation.

  • Specificity (Stability-Indicating): Forced degradation studies are essential to prove that the method can distinguish the analyte from its degradation products.[10][11] Vildagliptin was subjected to acid (1 M HCl at 80°C), base (1 M NaOH at 80°C), oxidative (3% H₂O₂ at room temp), thermal, and photolytic stress.[12] The chromatograms showed that the degradation products did not interfere with the peaks of Vildagliptin or the lactam impurity, confirming the method's stability-indicating nature.[6][7]

  • Linearity: The method demonstrated excellent linearity for Vildagliptin and the lactam impurity over the concentration range from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.5%).[6][9] The correlation coefficient (r²) was consistently >0.999 for both compounds.

  • Accuracy: Recovery was assessed by spiking a placebo mixture with the lactam impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.[2]

  • Precision:

    • System Precision: Six replicate injections of the system suitability solution showed a relative standard deviation (%RSD) of <1.0% for retention time and peak area.

    • Method Precision (Repeatability): Analysis of six separate sample preparations yielded a %RSD of <2.0% for the impurity content.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ, established with a signal-to-noise ratio of approximately 10:1, was sufficiently low to quantify the impurity at levels well below the typical reporting threshold.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).[13] The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

Results and Discussion

The developed gradient HPLC method provides excellent separation and resolution between Vildagliptin and its lactam impurity. Under the specified conditions, a typical chromatogram shows the Vildagliptin peak eluting at approximately 8-10 minutes, with the lactam impurity eluting earlier. The resolution between the two peaks is consistently greater than 2.0, which is well above the pharmacopeial requirement of 1.5, ensuring accurate quantification.

Table 2: System Suitability and Validation Summary

ParameterAcceptance CriteriaTypical Result
Resolution (Vilda/Lactam)≥ 2.0> 3.5
Tailing Factor (Vildagliptin)≤ 1.51.2
Theoretical Plates (Vildagliptin)> 2000> 8000
Linearity (r²) ≥ 0.9990.9995 (Lactam), 0.9998 (Vildagliptin)
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%1.3%

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of Vildagliptin and its lactam impurity. The stability-indicating nature of the assay has been confirmed through comprehensive forced degradation studies. This validated protocol is highly suitable for routine quality control analysis in the pharmaceutical industry, aiding in the release of high-quality Vildagliptin API and finished products that comply with stringent regulatory standards.

References

  • Arar, S., Belal, F., Al-Soud, Y. A., & Al-Qutob, M. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Research Journal of Pharmacy and Technology.
  • Arar, S., Al-Soud, Y. A., & Belal, F. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Taylor & Francis Online. Available at: [Link]

  • Scribd. (n.d.). Vildagliptin Stability and Degradation Study. Available at: [Link]

  • Al-Rimawi, F., Zare, M., & El-Abadla, N. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Available at: [Link]

  • Hasabe, R. S., et al. (2025). QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Szerkus, O., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PMC. Available at: [Link]

  • Patel, H. P., & Shah, D. A. (2024). IMPURITY PROFILING METHOD DEVELOPMENT AND VALIDATION FOR METFORMIN HCL AND VILDAGLIPTIN FROM COMBINATION TABLET DOSAGE FORM BY RP-HPLC COUPLED WITH UV/PDA DETECTOR. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sudharsanacharyulu, S., et al. (2021). Development and validation of a new HPLC analytical assay method for Vildagliptin. PharmaInfo. Available at: [Link]

  • Rao, T. S., & Kumar, B. V. (2020). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Bentham Science Publishers. Available at: [Link]

  • Sudharsanacharyulu, S., et al. (n.d.). Development of a New RS by HPLC Method for Vildagliptin for Quantification of Purity. Amazon AWS. Available at: [Link]

  • Rao, T. S., & Kumar, B. V. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Bentham Science Publishers. Available at: [Link]

  • Hodgar, S. K., & Deore, S. R. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available at: [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Semantic Scholar. Available at: [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2011). Liquid chromatographic methods for the determination of vildagliptin in the presence of its synthetic intermediate and the simultaneous determination of pioglitazone hydrochloride and metformin hydrochloride. PubMed. Available at: [Link]

  • Ingenta Connect. (2021). Stability Indicating Method for Known and Unknown Impurities Prof... Available at: [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic separation of vildagliptin and l- proline as in-process impurity with the application of Youden's test and statistical analysis to test the robustness of the HPLC method. Available at: [Link]

  • SCIRP. (n.d.). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. Available at: [Link]

  • Academia.edu. (n.d.). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Available at: [Link]

  • Pharma Pure. (n.d.). Vildagliptin Lactam. Available at: [Link]

  • National Institutes of Health. (n.d.). Vildagliptin impurity F. PubChem. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). RP-UPLC method development and validation for simultaneous estimation of vildagliptin. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of vildagliptin... Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). advances in analytical techniques for vildagliptin: a comprehensive review. Available at: [Link]

  • Acta Scientific. (2025). Analytical Techniques for the Assay of Vildagliptin: A Review. Available at: [Link]

Sources

Application

Comprehensive Bioanalytical Method for the Quantification of Vildagliptin and its Major Metabolite (LAY151) in Human Plasma by LC-MS/MS

Executive Summary Vildagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. In pharmacokinetic (PK) and bioequivalen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vildagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. In pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of Vildagliptin and its primary inactive metabolite, LAY151 (M20.7), is paramount. This application note provides an in-depth, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. By leveraging stable isotope-labeled internal standards (SIL-IS) and a streamlined protein precipitation workflow, this method ensures high-throughput capability, rigorous matrix effect compensation, and strict adherence to bioanalytical regulatory guidelines.

Pharmacokinetic & Metabolic Context

Understanding the disposition of Vildagliptin is critical for designing an effective bioanalytical assay. Following oral administration, Vildagliptin exhibits a low plasma protein binding affinity of approximately 9.3%, distributing equally between plasma and red blood cells[1].

Unlike many small-molecule therapeutics, Vildagliptin is not significantly metabolized by Cytochrome P450 (CYP) enzymes. Instead, approximately 55% of the dose undergoes non-CYP-mediated hepatic hydrolysis at its cyano group to form the pharmacologically inactive carboxylic acid metabolite, LAY151 (also known as M20.7)[2]. The renal pathway is responsible for eliminating 85% of the parent drug and its metabolites[2]. Because LAY151 accounts for the majority of circulating Vildagliptin-related material in human plasma, simultaneous quantification of both the parent and the metabolite is essential for comprehensive PK profiling[3][4].

MetabolicPathway Vilda Vildagliptin (Parent Drug) Active DPP-4 Inhibitor Enzyme Non-CYP Hydrolysis (Hepatic) Vilda->Enzyme Cyano group hydrolysis LAY151 LAY151 (M20.7) Inactive Carboxylic Acid Metabolite Enzyme->LAY151 Excretion Renal Excretion (85% of total dose) LAY151->Excretion

Caption: Vildagliptin metabolic pathway to its major inactive metabolite LAY151 (M20.7).

Scientific Rationale for Methodological Choices (E-E-A-T)

A robust bioanalytical method is not merely a sequence of steps; it is a carefully engineered system where each choice addresses a specific chemical challenge.

  • Sample Preparation via Protein Precipitation (PPT): Because Vildagliptin has exceptionally low plasma protein binding (9.3%)[1], exhaustive extraction techniques like Solid Phase Extraction (SPE) are unnecessary. A simple, rapid PPT using acetonitrile efficiently denatures the minimal binding proteins and crashes them out of solution, yielding high recovery rates (>90%) while supporting high-throughput processing[5][6].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of Vildagliptin-d7 or Vildagliptin-d3 is the gold standard for this assay[5][7]. In positive electrospray ionization (ESI+), co-eluting endogenous plasma lipids can cause severe ion suppression. Because the SIL-IS shares the exact physicochemical properties and retention time as the target analyte, it experiences the identical matrix effect. By quantifying the ratio of the analyte to the IS, the system becomes self-validating—automatically correcting for variations in extraction efficiency, pipetting errors, and ESI matrix effects[3][6].

  • Chromatographic Conditions: A reversed-phase C18 column is utilized. The mobile phase incorporates volatile buffers (e.g., ammonium acetate or formic acid) to maintain an acidic environment. This ensures that the basic pyrrolidine nitrogen of Vildagliptin remains fully protonated, maximizing the [M+H]+ precursor ion yield in the mass spectrometer[8][9].

Step-by-Step Bioanalytical Protocol

Reagents and Materials
  • Vildagliptin and LAY151 (M20.7) analytical reference standards (>98% purity).

  • Vildagliptin-d7 (Internal Standard)[5].

  • LC-MS grade Acetonitrile, Methanol, and Water.

  • LC-MS grade Formic Acid and Ammonium Formate/Acetate.

  • Blank Human Plasma (K2-EDTA or K3-EDTA)[3][6].

Preparation of Solutions
  • Primary Stock Solutions: Dissolve Vildagliptin, LAY151, and Vildagliptin-d7 in methanol to achieve a concentration of 1.0 mg/mL[5]. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stocks with a 50:50 (v/v) acetonitrile:water mixture to span the calibration curve range (e.g., 1.5 ng/mL to 500 ng/mL)[8][9].

  • IS Working Solution: Dilute the Vildagliptin-d7 stock to a final concentration of 100 ng/mL in acetonitrile[5].

Plasma Extraction Workflow

To ensure the protocol acts as a self-validating system, Quality Control (QC) samples (Low, Medium, and High concentrations) must be processed alongside unknown samples to verify standard curve integrity[9].

  • Aliquot: Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube or a 96-well plate[7].

  • Spike IS: Add 50 µL of the Vildagliptin-d7 IS working solution to all samples (except double blanks, which receive 50 µL of dilution solvent)[7]. Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold LC-MS grade acetonitrile to induce precipitation[6].

  • Agitation: Vortex vigorously for 1 to 2 minutes to ensure complete disruption of protein-drug complexes.

  • Centrifugation: Centrifuge the samples at 12,000 – 13,000 rpm for 10 minutes at 4°C to pellet the denatured proteins[6][7].

  • Transfer & Injection: Transfer 100 µL of the clear supernatant into autosampler vials or a clean 96-well plate. Inject 5 µL into the LC-MS/MS system[6].

BioanalyticalWorkflow Plasma 1. Plasma Aliquot (50 µL) Spike with SIL-IS (Vildagliptin-d7) PPT 2. Protein Precipitation (PPT) Add 200 µL Acetonitrile, Vortex 1-2 min Plasma->PPT Centrifuge 3. Centrifugation 12,000 rpm, 10 min, 4°C PPT->Centrifuge Supernatant 4. Supernatant Processing Transfer 100 µL to Autosampler Vials Centrifuge->Supernatant LCMS 5. LC-MS/MS Analysis Reversed-Phase C18, ESI+ MRM Mode Supernatant->LCMS Data 6. Data Processing Peak Integration & IS Normalization LCMS->Data

Caption: Step-by-step bioanalytical workflow for Vildagliptin and LAY151 quantification in plasma.

LC-MS/MS Instrumental Parameters

The analysis is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to isolate specific precursor-to-product ion transitions, eliminating background noise[6][8][9].

Table 1: Typical LC-MS/MS and MRM Parameters
ParameterSpecification / Setting
Analytical Column C18 Reversed-Phase (e.g., 50 mm × 4.6 mm, 5 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Formic Acid in Water[3][9]
Mobile Phase B Acetonitrile or Methanol (LC-MS Grade)[3][9]
Elution Mode Isocratic or Rapid Gradient (e.g., 40:60 A:B)
Flow Rate 0.2 - 0.5 mL/min[9][10]
Ionization Mode ESI Positive (ESI+)
Vildagliptin MRM Transition m/z 304.2 → 154.0 (or 180.0)[8][9]
LAY151 MRM Transition m/z 323.2 → 154.0 (Typical for carboxylic acid metabolite)
Vildagliptin-d7 (IS) MRM m/z 311.2 → 161.0

Method Validation & Quantitative Metrics

To ensure trustworthiness and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the method must be rigorously validated. The inclusion of Vildagliptin-d7 ensures that the matrix factor remains close to 1.0 (indicating no uncorrected ion suppression)[5][7].

Table 2: Summary of Method Validation Parameters
Validation ParameterTarget Criteria / Typical ResultsSignificance in Assay
Linearity Range 1.5 ng/mL to 500 ng/mL (r² > 0.99)[8]Covers the full clinical PK exposure range.
Lower Limit of Quantification (LLOQ) 1.5 ng/mL to 5.0 ng/mL[8][9]Ensures sensitivity for late-elimination phase tracking.
Intra/Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[8]Confirms the repeatability of the PPT extraction.
Accuracy (% Bias) ± 15% of nominal concentrationValidates the exactness of the calibration curve.
Extraction Recovery > 90% for both Analyte and ISProves the efficiency of the acetonitrile crash.
Stability (Plasma) Stable through 3 freeze-thaw cycles[9]Ensures sample integrity during biobank storage.

Conclusion

This LC-MS/MS protocol provides a highly sensitive, selective, and high-throughput solution for the simultaneous quantification of Vildagliptin and its major inactive metabolite, LAY151, in human plasma. By utilizing a simple protein precipitation step paired with a stable isotope-labeled internal standard, the method inherently corrects for matrix effects and extraction variability. This self-validating framework is highly suited for rigorous pharmacokinetic modeling, therapeutic drug monitoring, and clinical drug development pipelines.

References

  • Preclinical Modeling and Simulation to Explore the Tissue/Plasma Exposure and Pharmacodynamic Effect of Vildagliptin in Diabetes Treatment - PMC. National Institutes of Health (NIH).
  • Application Notes & Protocols: Vildagliptin-d3 for Pharmacokinetic Assays. Benchchem.
  • Application Note: High-Throughput Chromatographic Separation and Quantification of Vildagliptin and its Major Metabolite. Benchchem.
  • Application Note: Quantification of Vildagliptin in Human Plasma by LC-MS/MS Using Vildagliptin-d7 as an Internal Standard. Benchchem.
  • Eucreas, INN-vildagliptin / metformin hydrochloride. European Medicines Agency (EMA).
  • Application Note: High-Throughput LC-MS/MS Method for the Quantification of Vildagliptin in Human Plasma Using Vildagliptin-d3. Benchchem.
  • Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells - PMC. National Institutes of Health (NIH).
  • VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. IJCRT.
  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. ResearchGate.
  • Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human plasma. JMPAS.

Sources

Technical Notes & Optimization

Troubleshooting

Vildagliptin Synthesis: A Technical Support Guide to Minimizing Lactam Formation

Welcome to the technical support center for Vildagliptin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of the V...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Vildagliptin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of the Vildagliptin lactam impurity, a critical parameter in ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the formation of this key impurity.

Understanding the Challenge: The Formation of Vildagliptin Lactam

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[2][3][4] Its synthesis, however, is often accompanied by the formation of a lactam impurity, chemically known as 2-(3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione (also referred to as vildagliptin diketopiperazine or related substance B).[5] The presence of this and other impurities is strictly regulated by authorities like the US FDA and European agencies, typically capping individual impurities at 0.1% in the API.[6]

The formation of the lactam impurity is a significant concern as it represents a degradation pathway and can impact the overall purity, stability, and safety of the drug product.[1][7] This guide will equip you with the knowledge to control and minimize its formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Vildagliptin lactam formation during synthesis?

A1: The Vildagliptin lactam impurity primarily forms through an intramolecular cyclization reaction. This "self-condensation" typically occurs under basic (alkaline) conditions.[8] The precursor to this impurity is a key intermediate in the Vildagliptin synthesis, which possesses both an amine and an ester or amide functionality that can react internally to form the six-membered diketopiperazine ring.

Q2: At which stage of the Vildagliptin synthesis is lactam formation most likely to occur?

A2: Lactam formation is most prevalent during the condensation step of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol and subsequent work-up procedures, especially if excess base or elevated temperatures are employed.[8][9][10] The final purification steps, if not carefully controlled, can also contribute to its formation.

Q3: What are the key process parameters that influence the rate of lactam formation?

A3: Several factors can significantly impact the formation of the Vildagliptin lactam. These include:

  • Base: The type and amount of base used as an acid scavenger are critical. Stronger bases and excess molar equivalents can accelerate the intramolecular cyclization.

  • Temperature: Higher reaction and work-up temperatures provide the activation energy needed for the cyclization to occur at a faster rate.

  • Solvent: The choice of solvent can influence the solubility of intermediates and the transition state of the cyclization reaction.

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to increased levels of the lactam impurity.

Troubleshooting Guide: Minimizing Vildagliptin Lactam Formation

This section provides a detailed, step-by-step approach to systematically troubleshoot and minimize the formation of the Vildagliptin lactam impurity during your synthesis.

Issue 1: High Levels of Lactam Impurity Detected After the Condensation Step
  • Root Cause Analysis:

    • Excessive Base: The use of a significant excess of a strong base like potassium carbonate can promote the deprotonation of the secondary amine, initiating the intramolecular attack.[8]

    • Elevated Temperature: Running the condensation reaction at a high temperature to expedite the reaction can inadvertently favor the lactam formation pathway.

    • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even at moderate temperatures, can lead to the accumulation of the lactam impurity.

  • Troubleshooting Protocol & Experimental Workflow:

    • Base Optimization:

      • Action: Conduct a screening of different inorganic and organic bases. Weaker bases such as sodium bicarbonate or organic amines (e.g., triethylamine, diisopropylethylamine) should be evaluated.

      • Protocol: Set up parallel reactions using a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of various bases. Monitor the reaction progress and impurity profile by HPLC.

    • Temperature Control:

      • Action: Lower the reaction temperature.

      • Protocol: Perform the condensation at a controlled temperature, starting from room temperature and gradually decreasing to 0-5 °C. While the reaction may be slower, it will significantly disfavor the cyclization pathway.

    • Reaction Monitoring:

      • Action: Implement strict in-process controls (IPCs) to monitor the reaction.

      • Protocol: Sample the reaction mixture at regular intervals (e.g., every hour) and analyze by HPLC to determine the optimal reaction time where the formation of Vildagliptin is maximized and the lactam impurity is at a minimum. Quench the reaction as soon as the starting material is consumed to an acceptable level.

    Visualizing the Troubleshooting Workflow for Condensation

    G cluster_0 High Lactam Impurity Post-Condensation cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Outcome A High Lactam Detected B Excessive Base? A->B C High Temperature? A->C D Prolonged Reaction Time? A->D E Optimize Base: - Screen weaker bases - Reduce equivalents B->E F Control Temperature: - Lower reaction temp. - Maintain 0-5 °C C->F G Monitor Reaction: - Implement IPCs (HPLC) - Quench at optimum time D->G H Minimized Lactam Formation E->H F->H G->H

    Troubleshooting workflow for high lactam impurity.
Issue 2: Increase in Lactam Impurity During Work-up and Isolation
  • Root Cause Analysis:

    • Aqueous Basic Work-up: Washing the organic layer with a basic solution (e.g., sodium carbonate, sodium hydroxide) to remove acidic byproducts can create a favorable environment for lactam formation, especially if phase separation is slow.

    • Thermal Stress during Solvent Distillation: Concentrating the reaction mixture at elevated temperatures under vacuum can promote cyclization.

  • Troubleshooting Protocol & Experimental Workflow:

    • Neutral Work-up:

      • Action: Avoid or minimize the use of basic aqueous solutions during work-up.

      • Protocol:

        • Quench the reaction with a neutral or mildly acidic solution (e.g., water or a dilute solution of ammonium chloride).

        • Wash the organic layer with brine to remove water-soluble impurities.

    • Azeotropic Removal of Water:

      • Action: If a basic wash is unavoidable, ensure the organic phase is thoroughly dried before any heating steps.

      • Protocol: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then proceed to solvent removal.

    • Low-Temperature Solvent Removal:

      • Action: Remove the solvent under reduced pressure at a lower temperature.

      • Protocol: Utilize a rotary evaporator with a bath temperature not exceeding 30-40 °C. This minimizes the thermal stress on the product.

Quantitative Data Summary

The following table summarizes the impact of key process parameters on the formation of Vildagliptin lactam impurity, based on typical observations in process development.

ParameterConditionImpact on Lactam FormationRecommended Action
Base Strong Base (e.g., KOH, NaOH)HighUse a weaker base (e.g., NaHCO₃, K₂CO₃)
Excess Equivalents (>2.0)HighUse near-stoichiometric amounts (1.1-1.5 eq.)
Temperature > 50 °CHighMaintain at or below room temperature (0-25 °C)
Reaction Time > 24 hoursModerate to HighMonitor via HPLC and quench upon completion
Work-up Aqueous Basic WashModerateUse neutral or mildly acidic washes
Distillation High Temperature (> 50 °C)ModerateUse low-temperature vacuum distillation

Mechanistic Representation of Lactam Formation

The following diagram illustrates the proposed mechanism for the intramolecular cyclization leading to the formation of the Vildagliptin lactam impurity.

G cluster_0 Vildagliptin Precursor cluster_1 Base-Catalyzed Deprotonation cluster_2 Intramolecular Cyclization cluster_3 Lactam Formation A Precursor Molecule (Amine and Ester/Amide functionality) B Deprotonated Intermediate A->B Base (B:) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Vildagliptin Lactam Impurity (Diketopiperazine) C->D Elimination of Leaving Group (e.g., -OR, -NR2)

Mechanism of Vildagliptin lactam formation.

By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can effectively control and minimize the formation of the Vildagliptin lactam impurity, leading to a more robust and reliable synthetic process.

References

  • Zhu, T., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3492. [Link]

  • Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. ResearchGate. [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science. [Link]

  • Unknown Author. (2015). Preparation method for vildagliptin impurity. Patsnap. [Link]

  • Meganathan, S. K., et al. (2025). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Journal of Separation Science. [Link]

  • Ding, J., et al. (2015). Synthesis of the Degradation Impurities of Vildagliptin. Chinese Journal of Pharmaceuticals, 46(11), 1169-1172. [Link]

  • Veeprho. (n.d.). Vildagliptin Impurities and Related Compound. Veeprho. [Link]

  • Lu, Y. J., et al. (2012). Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383. [Link]

  • Unknown Author. (Unknown Year). CN104326961A - Synthetic process of vildagliptin.
  • Singh, R. P., et al. (2021). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. Request PDF. [Link]

  • Unknown Author. (Unknown Year). A Process For The Preparation Of Vildagliptin And Its Intermediate Thereof. Quick Company. [Link]

  • Kumar, V., et al. (2025). N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method. ResearchGate. [Link]

  • Unknown Author. (2026). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Request PDF. [Link]

  • Gumieniczek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). PubMed. [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. [Link]

  • Unknown Author. (2024). What is the mechanism of Vildagliptin? Patsnap Synapse. [Link]

  • He, Y. L., et al. (2014). Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. PMC. [Link]

  • Kania, D. S., & Tugnait, M. (2007). Vildagliptin: A Novel Oral Therapy for Type 2 Diabetes Mellitus. Medscape. [Link]

Sources

Optimization

resolving co-elution of Vildagliptin and impurities in HPLC

Welcome to the technical support center for the chromatographic analysis of Vildagliptin. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Vildagliptin. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for resolving the co-elution of Vildagliptin and its impurities during HPLC analysis. This resource moves beyond simple procedural lists to explain the scientific rationale behind each troubleshooting step, ensuring you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during Vildagliptin method development.

Q1: What are the most common impurities I should be aware of for Vildagliptin analysis?

A1: Vildagliptin impurities can originate from synthesis, degradation, or stereoisomerism. Key impurities to monitor include:

  • Synthetic Intermediates: A primary synthetic intermediate is 3-amino-1-adamantanol (AAD), which may be present in the drug substance[1].

  • Degradation Products: Vildagliptin is susceptible to degradation under stress conditions. It degrades significantly in oxidative (e.g., H₂O₂) and alkaline (basic) environments and to a lesser extent under acidic and thermal stress[2][3][4]. This can lead to the formation of impurities such as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid[2].

  • Enantiomeric Impurity: The active form of Vildagliptin is the S-enantiomer. The R-enantiomer is considered a chiral impurity and requires specific chiral separation methods for quantification[5][6][7].

  • Process-Related Impurities: Other impurities, such as a "cyclic impurity" and an "inner salt impurity," have been identified in stability studies and process development[8][9].

Q2: I'm seeing poor peak shape (tailing) for my Vildagliptin peak. What's the likely cause and how do I fix it?

A2: Peak tailing for Vildagliptin, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.

  • Causality: At a typical mobile phase pH (e.g., 3-7), the silanol groups (-Si-OH) on the column can be deprotonated (negatively charged), while Vildagliptin (pKa ≈ 9.03) is protonated (positively charged)[8]. This ionic interaction is strong and leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing the secondary ionic interactions[10].

  • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.

  • Solution 3: Use an End-Capped or Hybrid Column: Modern columns are often "end-capped" to reduce the number of free silanol groups. Hybrid silica columns, like the YMC Triart C18 or Waters X-Bridge C8, are also designed to be more resistant to peak tailing with basic compounds and offer better performance over a wider pH range[8][11].

Q3: What is a good starting point for mobile phase composition in a reversed-phase Vildagliptin method?

A3: A robust starting point for a reversed-phase HPLC method for Vildagliptin and its common impurities is a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier.

  • Aqueous Buffer: A phosphate buffer is very common. A concentration of 10-25 mM is typical. The pH should be carefully selected; a pH around 3.0-4.6 often provides good initial results for separating Vildagliptin from polar impurities[1][11][12].

  • Organic Modifier: Acetonitrile is the most frequently used organic solvent due to its low UV cutoff and good elution strength[8]. Methanol can also be used and may offer different selectivity[13].

  • Initial Ratio: A common starting isocratic ratio is between 80:20 and 70:30 (v/v) of aqueous buffer to acetonitrile[14]. For methods requiring the elution of more retained impurities, a gradient elution is often necessary[4][8].

Troubleshooting Guide: Resolving Co-elution

When standard conditions fail and co-elution is observed, a systematic approach is required. Follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for Vildagliptin Co-elution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase & Other Conditions start Problem: Co-elution of Vildagliptin and Impurity sys_suitability Step 1: Verify System Suitability - Check peak shape, retention time stability - Ensure system pressure is normal start->sys_suitability mob_phase_opt Step 2: Optimize Mobile Phase (Most impactful changes) sys_suitability->mob_phase_opt If system is OK ph_adjust A: Adjust pH - Alters ionization of Vildagliptin & impurities - Try pH 3.0, 4.5, 6.8 mob_phase_opt->ph_adjust org_ratio B: Change Organic Ratio / Gradient - Decrease %ACN to increase retention - Steepen/flatten gradient to alter selectivity mob_phase_opt->org_ratio org_type C: Change Organic Modifier - Switch Acetonitrile to Methanol - Changes elution strength & selectivity mob_phase_opt->org_type stat_phase_opt Step 3: Modify Stationary Phase ph_adjust->stat_phase_opt If resolution still poor org_ratio->stat_phase_opt If resolution still poor org_type->stat_phase_opt If resolution still poor col_chem A: Change Column Chemistry - C18 to C8 (less retention) - Phenyl or Cyano for different selectivity stat_phase_opt->col_chem col_dim B: Change Column Dimensions - Longer column for more efficiency - Smaller particles (e.g., 3 µm) for better resolution stat_phase_opt->col_dim temp C: Adjust Temperature - Affects viscosity & retention - Try 25°C, 30°C, 40°C stat_phase_opt->temp final_check Resolution Achieved col_chem->final_check col_dim->final_check temp->final_check

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Q4: I've identified a co-eluting peak. How do I apply the troubleshooting workflow?

A4: Let's break down the workflow with scientific reasoning.

  • Step 1: Verify System Suitability: Before changing the method, confirm your instrument is not the source of the problem. Poor peak shape can mimic co-elution[15]. Check for consistent retention times and pressure. If these are unstable, troubleshoot the pump or check for leaks before proceeding.

  • Step 2: Optimize Mobile Phase (Highest Impact):

    • A. Adjust pH: This is the most powerful tool for separating ionizable compounds like Vildagliptin. Changing the pH alters the charge state of both the drug and its impurities, which can dramatically change their retention times on a reversed-phase column[16]. For example, an impurity that is neutral at pH 6.8 might become charged at pH 3.0, causing it to elute much earlier and resolve from the Vildagliptin peak.

    • B. Change Organic Ratio/Gradient: If you have an isocratic method, decreasing the percentage of acetonitrile will increase the retention time of all compounds, which may provide the necessary space for resolution. In a gradient method, making the gradient shallower (i.e., increasing the organic content more slowly) gives more time for compounds to separate on the column[15].

    • C. Change Organic Modifier: Acetonitrile and methanol have different solvent properties and interact differently with analytes and the stationary phase. Switching from acetonitrile to methanol can alter the elution order of closely-related compounds, a phenomenon known as changing "selectivity"[16].

  • Step 3: Modify Stationary Phase & Other Conditions (Finer Tuning):

    • A. Change Column Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical step. A C8 column is less retentive than a C18 and may be beneficial if impurities are eluting too late. For impurities with different structural properties, a phenyl or cyano (CN) column can offer alternative selectivity based on pi-pi or dipole-dipole interactions, respectively[17].

    • B. Change Column Dimensions: A longer column (e.g., 250 mm vs. 150 mm) increases the number of theoretical plates, providing more opportunities for separation and leading to sharper peaks and better resolution[8][13]. Similarly, columns with smaller particle sizes (e.g., 3 µm vs. 5 µm) are more efficient and yield better resolution.

    • C. Adjust Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) lowers the mobile phase viscosity, which can improve column efficiency. It can also slightly alter the selectivity of the separation. However, be aware that high temperatures can accelerate the degradation of both the column and sensitive analytes[8].

Data & Methodologies

Comparison of Successful Chromatographic Conditions

The table below summarizes various validated HPLC methods from the literature, providing a comparative overview of conditions that have successfully separated Vildagliptin from its impurities.

ParameterMethod 1[8]Method 2[11]Method 3[1]Method 4
Column YMC Triart C18 (250x4.6 mm, 5 µm)Waters X-Bridge C8 (150x4.6 mm, 5 µm)Symmetry Waters C18 (150x4.6 mm, 5 µm)Altima C18 (150x4.6 mm, 5 µm)
Mobile Phase A KH₂PO₄ BufferBufferKH₂PO₄ BufferOrthophosphoric Acid Buffer
Mobile Phase B AcetonitrileAcetonitrile:MethanolAcetonitrile:MethanolAcetonitrile
pH 7.03.04.62.6
Elution Mode GradientIsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min1.0 mL/min
Detection (λ) 210 nm210 nm220 nm266 nm
Separated From Cyclic Impurity, DegradantsVildagliptin AssaySynthetic Impurity (AAD)Vildagliptin Assay
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a robust, gradient-based method adapted from validated, stability-indicating procedures designed to separate Vildagliptin from its known process-related and degradation impurities[3][4].

1. Materials and Reagents:

  • Vildagliptin Reference Standard and samples

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade

  • Orthophosphoric Acid, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Triethylamine (TEA), HPLC Grade

  • High-purity water (Milli-Q or equivalent)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a PDA/UV detector.

  • Column: Hypersil ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[3][4].

  • Mobile Phase A: Mix 1.0 mL of Perchloric acid in 1000 mL of water.

  • Mobile Phase B: Acetonitrile and Methanol (ratio may vary, start with 50:50).

  • Modifier: Add Triethylamine to the final mobile phase mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm[3][4].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Time 0 min: 95% A, 5% B

    • Time 10 min: 70% A, 30% B

    • Time 25 min: 40% A, 60% B

    • Time 35 min: 40% A, 60% B

    • Time 37 min: 95% A, 5% B

    • Time 45 min: 95% A, 5% B

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Vildagliptin Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Vildagliptin and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution.

    • Cool to room temperature and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 500 µg/mL.

    • Further dilute 5.0 mL of this filtered solution to 50 mL with diluent to obtain a final concentration of 50 µg/mL.

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of Vildagliptin and its impurities.

  • Make five replicate injections of the Working Standard Solution.

  • The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area of the five replicate injections is not more than 2.0%, and the theoretical plates for the Vildagliptin peak are >2000, with a tailing factor ≤ 2.0.

  • Inject the prepared sample solutions for analysis.

This guide provides a comprehensive framework for addressing co-elution issues in Vildagliptin HPLC analysis. By understanding the chemical principles behind the separation and applying a systematic troubleshooting approach, you can develop robust, accurate, and reliable analytical methods.

References

  • Hasabe, R., et al. (2025). QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations.
  • Patel, J., et al. (2023). Development of RP-HPLC Method for Vildagliptin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 78(1), 006. [Link]

  • Gouda, A. A., et al. (2014). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. Journal of Chromatographic Science, 52(7), 657-664. [Link]

  • Suneetha, A., & Rao, A. S. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 614-617. [Link]

  • Chaphekar, M. M., & Hamrapurkar, P. D. (2016). Development and Validation of RP-HPLC Assay Method for Vildagliptin Using QbD Approach and Its Application to Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Drug Research, 8(3), 157-165. [Link]

  • Ramesh, J., et al. (2017). Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. International Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 129-136. [Link]

  • Czech, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. [Link]

  • Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021-030. [Link]

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  • Al-Adhami, A., et al. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-866. [Link]

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  • Oláh, Z., et al. (2024). Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. Symmetry, 16(1), 1. [Link]

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  • Sravan, M., et al. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Current Pharmaceutical Analysis, 17(9), 1198-1207. [Link]

  • Khatun, R., et al. (2013). A Validated Reversed-Phase HPLC Method for the Determination of Vildagliptin from Tablet Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 12(1), 53-58. [Link]

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  • Oláh, Z., et al. (2023). Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. ResearchGate. [Link]

  • Srinivas, K., et al. (2021). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry, 12(11), 387-398. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Meganathan, S. K., et al. (2025). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Journal of Separation Science. [Link]

  • Sravan, M., et al. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Bentham Science Publishers. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.

Sources

Troubleshooting

Technical Support Center: Enhancing Vildagliptin Lactam Detection Sensitivity

Welcome to the Technical Support Center for Vildagliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vildagliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the detection sensitivity of Vildagliptin Lactam (LAY151/M20), the primary inactive metabolite of Vildagliptin. Our goal is to move beyond standard protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your bioanalytical methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of LC-MS/MS methods for Vildagliptin Lactam.

Q1: What are the primary challenges in achieving low limits of quantification (LLOQ) for Vildagliptin Lactam?

A1: Achieving high sensitivity for Vildagliptin Lactam (a carboxylic acid metabolite) presents three main challenges:

  • Analyte Stability: Vildagliptin itself is susceptible to degradation in acidic, basic, and oxidative conditions, which can indirectly affect the accurate quantification of its metabolites.[1] Sample handling and storage are therefore critical. A recent study highlighted that adding malic acid to human plasma can effectively stabilize Vildagliptin, a practice worth considering to ensure the integrity of the parent drug during sample processing.

  • Matrix Effects: As with most bioanalytical assays, endogenous components in matrices like plasma can co-elute with Vildagliptin Lactam and interfere with its ionization efficiency in the mass spectrometer source.[2] This phenomenon, known as ion suppression or enhancement, is a major cause of poor sensitivity and variability.[2]

  • Chromatographic Retention: Vildagliptin Lactam is more polar than its parent compound, Vildagliptin. This can lead to poor retention on traditional reversed-phase (RP) C18 columns, causing it to elute early in the chromatogram, often in a region rife with matrix interference.[3]

Q2: What are the recommended starting MS/MS parameters for Vildagliptin Lactam (LAY151)?

A2: Vildagliptin Lactam (LAY151) is the result of the hydrolysis of Vildagliptin's cyano group.[4][5] For sensitive detection using a triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard approach.[4] While optimal parameters must be determined empirically on your specific instrument, the following provides a scientifically-grounded starting point:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Typical Collision Energy (CE)Notes
Vildagliptin 304.2154.2Instrument DependentThis is a well-established transition.[6]
Vildagliptin Lactam (LAY151) 322.2154.2Instrument DependentThe precursor ion corresponds to [M+H]⁺ for the hydrolyzed metabolite (C₁₇H₂₅N₃O₃). The product ion often results from the stable adamantyl fragment, similar to the parent drug.
Vildagliptin-d7 (IS) 311.1161.1Instrument DependentA stable isotope-labeled internal standard is crucial for correcting matrix effects and improving accuracy.[4][6]

Q3: How can I mitigate matrix effects to improve sensitivity?

A3: Mitigating matrix effects is a multi-step process involving sample preparation, chromatography, and the use of an appropriate internal standard.[2]

  • Enhance Sample Cleanup: Move beyond simple protein precipitation (PPT). While fast, PPT often yields a "dirtier" extract.[7] Consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering phospholipids and other matrix components.[2]

  • Optimize Chromatography: Aim to chromatographically separate Vildagliptin Lactam from the "void volume" where most matrix components elute. Techniques like using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can improve retention of polar compounds like the lactam metabolite.[8] Alternatively, adjusting the mobile phase on a reversed-phase column (e.g., using a lower percentage of organic solvent at the start of the gradient) can also improve retention.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Vildagliptin-d7 is the gold standard.[4] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for effective correction and leading to more accurate and precise results.[2]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for Vildagliptin Lactam

Workflow for Troubleshooting Low Signal

A Low/No Signal Observed B Verify MS Parameters (Infuse Analyte Standard) A->B E Signal Present? B->E C Check Sample Preparation (Assess Recovery) F Signal Present? C->F D Evaluate Chromatography (Spike Post-Extraction) G Signal Present? D->G E->C No H Optimize Source Conditions (Voltage, Gas, Temp) E->H Yes F->D Yes (Good Recovery) I Optimize Extraction Protocol (Change pH, Solvent, or Sorbent) F->I No (Low Recovery) J Modify LC Method (Change Gradient, Column, Mobile Phase) G->J No (Suppression) K Problem Resolved G->K Yes H->K I->K J->K

Caption: Troubleshooting workflow for low analyte signal.

  • Potential Cause 1: Incorrect Mass Spectrometer Settings.

    • Troubleshooting Step: Directly infuse a standard solution of Vildagliptin Lactam into the mass spectrometer to confirm that the precursor and product ions are correctly defined and that the instrument is capable of detecting the analyte. If no signal is observed, re-optimize the MRM transition.

  • Potential Cause 2: Poor Extraction Recovery.

    • Troubleshooting Step: Evaluate the efficiency of your sample preparation method. Prepare two sets of samples: one where the analyte is spiked into the matrix before extraction, and another where it is spiked after extraction into the final extract from a blank matrix. A significant difference in signal indicates that the analyte is being lost during the sample cleanup process. Consider adjusting the pH during extraction or switching to a different SPE sorbent.

  • Potential Cause 3: Severe Ion Suppression.

    • Troubleshooting Step: If recovery is good but the signal in the matrix is still low compared to a neat standard, severe ion suppression is likely. A post-column infusion experiment can identify the regions of suppression in your chromatogram.[2] Adjust your LC method to move the Vildagliptin Lactam peak away from these regions.

Issue 2: Poor Chromatographic Peak Shape or Inconsistent Retention Time
  • Potential Cause 1: Inadequate Retention of a Polar Metabolite.

    • Troubleshooting Step: As a polar compound, Vildagliptin Lactam may exhibit poor retention on standard C18 columns, leading to broad or "tailing" peaks near the solvent front.

      • Option A (Reversed-Phase): Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile, methanol) in your gradient. Start with a highly aqueous mobile phase (e.g., 95-98% water with an appropriate modifier like formic acid or ammonium acetate) to improve retention.[1]

      • Option B (HILIC): Switch to a HILIC column, which is specifically designed to retain polar analytes.[8] This uses a high percentage of organic solvent as the weak mobile phase.

  • Potential Cause 2: Secondary Interactions with the Column.

    • Troubleshooting Step: The carboxylic acid group on the lactam can interact with active sites on the silica backbone of the column, causing peak tailing. Ensure your mobile phase is adequately buffered (e.g., with ammonium formate or acetate) to maintain a consistent ionization state of the analyte.[8]

Section 3: Key Experimental Protocols

These protocols provide a detailed, step-by-step methodology for critical workflows.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a high-throughput method suitable for initial screening.

  • Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.[4]

  • Add 20 µL of the internal standard working solution (e.g., Vildagliptin-d7 at 100 ng/mL).[4]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[4]

  • Centrifuge the tubes at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Diagram of the Protein Precipitation Workflow

cluster_0 Sample Preparation A 1. Plasma Sample (100 µL) B 2. Add Internal Std (20 µL) A->B C 3. Add Acetonitrile (300 µL) B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (10 min) D->E F 6. Transfer Supernatant E->F G 7. Evaporate F->G H 8. Reconstitute (100 µL Mobile Phase) G->H I Inject to LC-MS/MS H->I

Caption: Step-by-step protein precipitation workflow.

Protocol 2: Assessing Matrix Factor (MF) to Quantify Ion Suppression/Enhancement

This protocol is essential for method validation to understand the impact of the matrix on your analysis.[2]

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Perform the full extraction procedure on six different lots of blank plasma. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into six different lots of blank plasma before performing the extraction procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Internal Standard Normalized MF (IS-Normalized MF) = (Analyte:IS Peak Area Ratio in Set B) / (Analyte:IS Peak Area Ratio in Set A)

      • The goal is for the IS-Normalized MF to be close to 1, demonstrating that the internal standard effectively corrects for matrix variability.

References

  • Journal of Pharmaceutical and Scientific Innovation. (2018). Optimization and validation of the simultaneous determination of vildagliptin and metformin hcl in human plasma by rp-hplc method. Available from: [Link]

  • Wieczorek, A., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). MDPI. Available from: [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Semantic Scholar. Available from: [Link]

  • El-Bagary, R. I., et al. (2013). Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. PMC. Available from: [Link]

  • Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science. Available from: [Link]

  • Fachi, M. M., et al. (2014). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. PubMed. Available from: [Link]

  • de Francisco, T. M. G., et al. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. PubMed. Available from: [Link]

  • Google Patents. (2015). CN104316606A - Method for separation and determination of vildagliptin related substances by liquid chromatography method.
  • ResearchGate. (2017). Chromatographic separation of vildagliptin and l- proline as in-process impurity with the application of Youden's test and statistical analysis to test the robustness of the HPLC method. Available from: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2021). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human. Available from: [Link]

  • ResearchGate. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Available from: [Link]

  • Google Patents. (2020). CN111141845A - Analysis and detection method of vildagliptin.
  • Journal of Advanced Scientific Research. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCM. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Novel UHPLC DAD Method for Simultaneous determination of Vildagliptin and Metformin in Bulk and its Tablet formulation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2023). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Available from: [Link]

  • Pharmaceutical Chemistry Journal. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Available from: [Link]

  • Wang, R., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating Vildagliptin Instability in Analytical Solutions

Welcome to the technical support center for Vildagliptin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Vildagliptin and may encounter challenges rel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Vildagliptin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Vildagliptin and may encounter challenges related to its stability in analytical solutions. As a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, accurate quantification of Vildagliptin is critical for research, development, and quality control.[1][2] However, its chemical structure, containing a reactive nitrile group and an amide bond, presents unique stability challenges.[3] This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your analytical results.

Understanding Vildagliptin's Instability: The Chemical Root Cause

Vildagliptin's instability primarily stems from two key functional groups in its structure: the cyano (-C≡N) group and the amide bond (-CO-NH-).[3] These sites are susceptible to hydrolysis under various conditions, leading to the formation of degradation products that can interfere with accurate quantification.

The major degradation pathway involves the hydrolysis of the cyano group to a carboxylic acid metabolite, M20.7 (LAY151), which is its main metabolite in humans.[4][5][6][7][8] Additionally, the amide bond can be cleaved, particularly under strong acidic or basic conditions.[5][9] Vildagliptin is also sensitive to oxidative stress.[10][11][12]

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses common issues encountered during the analysis of Vildagliptin in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm observing a significant decrease in Vildagliptin peak area over a short period in my prepared solutions. What is the likely cause and how can I mitigate this?

Answer: Rapid degradation of Vildagliptin in solution is a common problem, often due to inappropriate solvent pH and storage temperature. Vildagliptin is known to be unstable in both acidic and basic conditions, with degradation accelerating at higher temperatures.[11][13]

  • Causality: At extreme pH values, both the cyano and amide groups of Vildagliptin are susceptible to hydrolysis. The rate of this hydrolysis is significantly increased by elevated temperatures.

  • Troubleshooting Steps:

    • pH Control: Prepare your Vildagliptin solutions in a neutral or slightly acidic buffer (pH 6.0-7.0). Avoid highly acidic or basic diluents. For HPLC analysis, a mobile phase with a controlled pH is crucial.[14][15]

    • Solvent Selection: While methanol is often used for initial dissolution, it's recommended to dilute further with a buffered aqueous solution or the mobile phase itself.[10][12] A common diluent is a mixture of a phosphoric acid solution and acetonitrile.[10]

    • Temperature Management: Prepare solutions fresh and store them at refrigerated temperatures (2-8 °C) if they are not for immediate use. For longer-term storage, freezing (-20 °C or lower) may be necessary, but freeze-thaw cycles should be minimized. Always allow solutions to return to room temperature before analysis to ensure accurate volume measurements.

    • Solution Stability Study: If you are developing a new method, it is highly recommended to perform a solution stability study to determine how long Vildagliptin is stable under your specific storage and analytical conditions.

Question 2: I'm seeing extra peaks in my chromatogram, especially when analyzing older samples or those subjected to stress conditions. How can I identify these and prevent their formation?

Answer: The appearance of extra peaks is a strong indicator of Vildagliptin degradation. Identifying these degradation products is key to developing a stability-indicating method.

  • Causality: Under stress conditions such as acid, base, or oxidation, Vildagliptin breaks down into specific degradation products.[10][11][12][16] The most common degradants result from the hydrolysis of the cyano group and the cleavage of the amide bond.[9]

  • Troubleshooting & Identification Workflow:

    Troubleshooting Workflow for Unexpected Peaks start Start: Unexpected Peaks Observed check_blank Run Blank Injection (Mobile Phase Only) start->check_blank contamination System Contamination? check_blank->contamination clean_system Clean HPLC System & Use Fresh Solvents contamination->clean_system Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative) contamination->forced_degradation No clean_system->start compare_rt Compare Retention Times of Unknowns with Degradation Products forced_degradation->compare_rt match Match Found? compare_rt->match identify_degradants Tentatively Identify Degradation Products match->identify_degradants Yes lc_ms_analysis Use LC-MS for Structural Elucidation of Unknowns match->lc_ms_analysis No end End: Peaks Identified identify_degradants->end lc_ms_analysis->end

    Caption: Troubleshooting workflow for identifying unknown peaks in Vildagliptin analysis.

  • Preventative Measures:

    • Method Specificity: Develop and validate a stability-indicating HPLC method that can separate Vildagliptin from its potential degradation products.[14][17] This is a requirement by regulatory bodies like the FDA and is outlined in ICH guidelines.[16]

    • Sample Handling: Adhere strictly to the optimized sample preparation and storage conditions identified in your troubleshooting.

    • Excipient Compatibility: Be aware that certain excipients, such as those with reactive functional groups or impurities, can accelerate Vildagliptin degradation.[10][13][18] If analyzing formulated products, consider potential interactions.

Question 3: My Vildagliptin analysis in plasma samples shows poor recovery and high variability. What specific challenges does this matrix present?

Answer: Analyzing Vildagliptin in biological matrices like plasma introduces additional stability challenges due to enzymatic activity.

  • Causality: Dipeptidyl peptidase-4 (DPP-4), the enzyme that Vildagliptin inhibits, is present in plasma and can contribute to the hydrolysis of Vildagliptin.[4][6][19] This enzymatic degradation can lead to artificially low measurements of the parent drug.

  • Troubleshooting Steps:

    • Enzyme Inhibition: To prevent enzymatic degradation, it is crucial to add a stabilizer to the plasma samples immediately after collection. Recent studies have shown that adding malic acid to human plasma can effectively stabilize Vildagliptin.[20][21]

    • Sample Processing: Keep plasma samples on ice during processing and minimize the time between collection, processing, and analysis or freezing.

    • Internal Standard: Use a stable, deuterated internal standard like Vildagliptin-d7 to compensate for any variability during sample preparation and analysis.[21]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing Vildagliptin analytical solutions?

A1: For short-term storage (a few hours to a day), Vildagliptin solutions should be kept in a neutral to slightly acidic buffer (pH 6.0-7.5) at refrigerated temperatures (2-8 °C).[10] For longer-term storage, freezing at -20 °C or below is recommended. Avoid repeated freeze-thaw cycles.

Q2: Which analytical technique is most suitable for Vildagliptin stability studies?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used and recommended technique for Vildagliptin stability studies.[14][17][22][23] A C18 column is frequently employed.[14][17] For definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable.[11][12]

Q3: What are the main degradation products of Vildagliptin I should be aware of?

A3: The primary degradation products are formed through hydrolysis of the cyano group to a carboxamide and then to a carboxylic acid (M20.7).[9] Amide bond cleavage also results in known impurities.[5][9] Under oxidative conditions, other degradation products can also be formed.[10][12]

Q4: Can excipients in a tablet formulation affect Vildagliptin's stability in solution?

A4: Yes, certain excipients can impact Vildagliptin's stability. For instance, excipients with high moisture content or reactive impurities can accelerate degradation.[10][13][18] Some studies suggest that excipients like povidone may have a stabilizing effect.[10] It is important to consider the entire formulation when investigating stability issues.

Quantitative Data Summary

The following table summarizes key parameters for maintaining Vildagliptin stability in analytical solutions based on published literature.

ParameterRecommended ConditionRationale & References
pH of Diluent/Mobile Phase 6.0 - 7.5Minimizes acid and base-catalyzed hydrolysis.[10][15]
Storage Temperature (Short-term) 2 - 8 °C (Refrigerated)Slows down the rate of chemical degradation.[11]
Storage Temperature (Long-term) ≤ -20 °C (Frozen)Provides better long-term stability.
HPLC Column C18 (Octadecyl silane)Provides good retention and separation of Vildagliptin and its degradants.[14][17]
UV Detection Wavelength ~210 nmVildagliptin shows significant absorbance at this wavelength.[17][22]
Plasma Sample Stabilizer Malic AcidPrevents enzymatic degradation by DPP-4 in plasma.[20][21]

Experimental Protocols

Protocol 1: Forced Degradation Study of Vildagliptin

This protocol outlines the steps to intentionally degrade Vildagliptin to identify its potential degradation products, which is essential for developing a stability-indicating method.

Objective: To generate Vildagliptin degradation products under acidic, basic, and oxidative stress conditions.

Materials:

  • Vildagliptin reference standard

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Validated HPLC method for Vildagliptin

Procedure:

  • Prepare Vildagliptin Stock Solution: Accurately weigh and dissolve Vildagliptin reference standard in methanol or a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).[10]

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 3-9 hours).[12]

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the mixture at 80°C for a specified period (e.g., 3 hours).[12]

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 1-7 hours).[12]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Analysis: Inject all samples (control and stressed) into the HPLC system. Compare the chromatograms to identify the degradation peaks and their retention times relative to the parent Vildagliptin peak.

Protocol 2: Stabilization of Vildagliptin in Human Plasma

Objective: To prevent the ex vivo degradation of Vildagliptin in human plasma samples for accurate bioanalysis.

Materials:

  • Human plasma collected in K₂EDTA tubes

  • Malic acid solution

  • Vildagliptin spiking solution

  • Vildagliptin-d7 internal standard solution

  • Protein precipitation agent (e.g., acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Plasma Pre-treatment: Immediately after blood collection and centrifugation to obtain plasma, add a pre-determined amount of malic acid solution to the plasma to achieve a final concentration that ensures stability.[21]

  • Sample Spiking: For calibration standards and quality control samples, spike the stabilized plasma with known concentrations of Vildagliptin and a fixed concentration of the internal standard (Vildagliptin-d7).

  • Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample. Vortex thoroughly to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system and quantify Vildagliptin against the internal standard using a validated method.[21]

Vildagliptin Degradation Pathway

The following diagram illustrates the primary degradation pathways of Vildagliptin under hydrolytic conditions.

Caption: Primary hydrolytic degradation pathways of Vildagliptin.

References

  • Arar, S., Belal, F., Al-Majed, A., & Al-Obaid, A. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals, 11(2), 28-37.
  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(7), 974-981.
  • Scribd. (n.d.). Vildagliptin Stability and Degradation Study. Retrieved from [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544.
  • Zarzycki, P. K., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5632.
  • A, S. K. (2022). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-10.
  • Arar, S., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Pharmaceutical and Biomedical Analysis, 189, 113476.
  • Patel, Y., et al. (2024). Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and Remogliflozin Etabonate in Bulk and in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010.
  • Sahini, K., Sreedhar, C., Rao, T. S., & Akkamma, H. G. (2018). Analytical method development and validation of vildagliptin. International Journal of Current Medical and Pharmaceutical Research, 4(8), 2919-2922.
  • PubMed. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. Retrieved from [Link]

  • precisionFDA. (n.d.). VILDAGLIPTIN. Retrieved from [Link]

  • Takeda, Y., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35653.
  • ResearchGate. (n.d.). Chemical structure of vildagliptin... Retrieved from [Link]

  • PDB-101. (n.d.). Vildagliptin. Retrieved from [Link]

  • ResearchGate. (n.d.). Human Nitrilase-like Protein Does Not Catalyze the Hydrolysis of Vildagliptin. Retrieved from [Link]

  • ResearchGate. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]

  • PubChem. (n.d.). Vildagliptin. Retrieved from [Link]

  • Wikipedia. (n.d.). Vildagliptin. Retrieved from [Link]

  • MDPI. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Retrieved from [Link]

  • ResearchGate. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. Retrieved from [Link]

  • PubMed. (2024). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Analytical Methodology for Estimation of Vildagliptin & Metformin in Drug Substance, Pharmaceutical Formulations & Biological Metrices. Retrieved from [Link]

  • SciSpace. (n.d.). Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. Retrieved from [Link]

  • fkit.unizg.hr. (2025). The Influence of Excipients' Chemical Nature on the Degradation of Metformin and Vildagliptin. Retrieved from [Link]

  • Impact Factor. (2024). Stability-Indicating HPLC Method Development and Validation for the Simultaneous Determination of Vildagliptin and Dapagliflozin in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Hilaris. (2014). Vildagliptin - Mode of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Retrieved from [Link]

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  • ResearchGate. (n.d.). Vildagliptin. Retrieved from [Link]

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Troubleshooting

reducing matrix effects in LC-MS analysis of Vildagliptin

A Guide to Identifying and Mitigating Matrix Effects for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for the bioanalysis of Vildagliptin.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Matrix Effects for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the bioanalysis of Vildagliptin. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you may face, specifically focusing on the pervasive issue of matrix effects in liquid chromatography-mass spectrometry (LC-MS). Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the accuracy, precision, and robustness of your analytical data.

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, causing significant errors in quantification and compromising the reliability of pharmacokinetic and other clinical research data.[3][4][5] Vildagliptin analysis, particularly in complex biological matrices like plasma or serum, is susceptible to these effects, which can be caused by endogenous substances such as phospholipids, salts, and proteins.[2][3][6]

This guide is structured as a dynamic resource, beginning with a direct, problem-oriented troubleshooting section, followed by frequently asked questions for foundational knowledge, detailed experimental protocols, and finally, a comprehensive reference list for further reading.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the LC-MS analysis of Vildagliptin.

Issue 1: High variability and poor reproducibility in my Quality Control (QC) samples.

  • Potential Cause: This is a classic sign of inconsistent matrix effects. Different lots or preparations of your biological matrix (e.g., plasma from different subjects) contain varying levels of interfering components, leading to different degrees of ion suppression or enhancement from sample to sample.[4][7]

  • Recommended Actions:

    • Quantify the Matrix Effect: The first step is to confirm that variable matrix effects are the root cause. Perform a quantitative matrix effect assessment using at least six different lots of your biological matrix.[4] A high coefficient of variation (%CV) across the lots indicates a significant and variable matrix effect. (See Protocol 1 ).

    • Enhance Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation (PPT) is a common starting point but is often the least effective at removing interfering components like phospholipids.[8] Consider switching to a more rigorous technique:

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have lower recovery for more polar analytes.[8] (See Protocol 2 ).

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while washing away interferences.[8][9][10] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of matrix components.[8] (See Protocol 3 ).

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Vildagliptin-d3, is the gold standard for compensating for matrix effects.[7][11][12] Because it co-elutes and has nearly identical physicochemical properties to Vildagliptin, it experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the consistent analyte-to-IS ratio.[9][13]

Issue 2: I'm observing significant ion suppression and poor sensitivity (low signal-to-noise).

  • Potential Cause: Co-eluting matrix components, especially phospholipids in plasma samples, are competing with Vildagliptin for ionization in the MS source.[2][14] Electrospray ionization (ESI) is particularly prone to this effect.[3][6]

  • Recommended Actions:

    • Optimize Chromatography: The goal is to chromatographically separate Vildagliptin from the interfering matrix components.

      • Post-Column Infusion Experiment: This technique helps identify the specific retention time windows where ion suppression occurs. You can then adjust your LC method to move the Vildagliptin peak away from these zones.[4][15][16]

      • Adjust Mobile Phase/Gradient: Modifying the mobile phase pH or the gradient profile can alter the retention of Vildagliptin relative to interfering compounds.[8][9][15]

      • Change Column Chemistry: If a standard C18 column isn't providing adequate separation, consider a different stationary phase (e.g., phenyl-hexyl) to change selectivity.[7]

    • Improve Sample Cleanup: As with Issue 1, a more effective sample preparation method like SPE is crucial for removing the specific components causing suppression.[17]

    • Sample Dilution: If your assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of matrix components and lessen the suppression effect.[7][15] However, this will also dilute your analyte.

Issue 3: My internal standard (IS) response is erratic and doesn't seem to track the analyte.

  • Potential Cause: This often occurs when using an analog (non-isotope labeled) internal standard. The assumption that an analog IS will behave identically to the analyte during ionization is not always valid.[15] They may experience different degrees of matrix effects, a phenomenon known as differential matrix effects.

  • Recommended Actions:

    • Switch to a Stable Isotope-Labeled IS: This is the most robust solution. A SIL-IS like Vildagliptin-d3 is the best choice to ensure that the IS and analyte are affected by the matrix in the same way.[11][13]

    • Re-evaluate Analog IS: If a SIL-IS is not available, ensure your chosen analog IS is as structurally similar to Vildagliptin as possible and co-elutes perfectly. Repaglinide has been used as an IS for Vildagliptin, but its different chemical structure makes it more susceptible to differential matrix effects.[11][18]

    • Improve Chromatography: Ensure the analyte and the analog IS are fully resolved from the main regions of ion suppression.

Frequently Asked Questions (FAQs)

Q1: What exactly is the matrix effect?

A1: The matrix effect is the influence of all components in a sample, other than the analyte of interest, on the analyte's measurement.[2] In LC-MS, this primarily refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source by co-eluting compounds.[3][19] This can lead to inaccurate quantification if not properly addressed.[1]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: In biological matrices like plasma or serum, the main culprits are endogenous substances.[6] Phospholipids are a major contributor, known for causing significant ion suppression in ESI.[2][3] Other sources include salts, proteins, lipids, and metabolites.[6] Exogenous substances like anticoagulants or co-administered drugs can also contribute.[5]

Q3: How do I quantitatively assess the matrix effect for my Vildagliptin assay?

A3: The standard method is the post-extraction spike assessment.[17] This involves comparing the peak response of Vildagliptin spiked into an extracted blank matrix from multiple sources (at least six lots are recommended) against the response of Vildagliptin in a neat (clean) solvent at the same concentration.[4][15] The ratio of these responses gives you the Matrix Factor (MF). An MF of <1 indicates suppression, while an MF of >1 indicates enhancement. (See Protocol 1 ).

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects?

A4: ESI is generally more susceptible to matrix effects than APCI.[3][6][7] The ESI process relies on charge competition on the surface of evaporating droplets, which is easily affected by co-eluting compounds. APCI, being a gas-phase ionization technique, is typically less affected by non-volatile matrix components like salts and phospholipids.

Q5: What is the best internal standard to use for Vildagliptin?

A5: The "gold standard" is a stable isotope-labeled (SIL) internal standard, such as Vildagliptin-d3.[11][12][13] A SIL-IS has the same chemical structure, extraction recovery, and chromatographic retention time as Vildagliptin, ensuring it experiences virtually identical matrix effects. This provides the most reliable correction for any ionization variability.[7]

Data Presentation & Key Parameters
Table 1: Comparison of Sample Preparation Techniques
TechniquePrincipleRelative CleanlinessThroughputPotential for Matrix Effects
Protein Precipitation (PPT) Protein removal by denaturation with organic solvent.LowHighHigh[8]
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.MediumMediumMedium[17]
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent, followed by washing and elution.HighMedium-HighLow[8][9][10]
Table 2: Typical Starting LC-MS/MS Parameters for Vildagliptin Analysis
ParameterTypical SettingRationale / Comment
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)Good retention for moderately polar compounds.[18]
Mobile Phase A: Water with 0.1% Formic Acid or 2-10 mM Ammonium Acetate/Formate B: Acetonitrile or MethanolVolatile additives are required for MS compatibility.[20] Vildagliptin is a basic compound, so acidic pH promotes good ionization.[21]
Flow Rate 0.4 - 1.0 mL/minAdjust based on column dimensions and desired run time.
Ionization Mode Positive Electrospray Ionization (ESI+)Vildagliptin is a basic compound and readily forms [M+H]+ ions.[12]
MS/MS Transition Q1: m/z 304.2 ➔ Q3: m/z 154.0Precursor ion ([M+H]+) and a stable product ion for quantification in MRM mode.[18]
Internal Standard (IS) Vildagliptin-d3A stable isotope-labeled IS is highly recommended.[12][13]
Visualizations: Workflows and Mechanisms

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Reproducibility / Low Sensitivity / Inaccurate QC Data AssessME Protocol 1: Quantitative Assessment of Matrix Effect (ME) Problem->AssessME Confirm Cause PostColumn Post-Column Infusion (Qualitative Assessment) Problem->PostColumn Identify Suppression Zones OptimizeSP Optimize Sample Prep (LLE / SPE) AssessME->OptimizeSP If ME is high/variable UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) AssessME->UseSILIS If differential ME exists OptimizeLC Optimize Chromatography (Gradient, Column, pH) PostColumn->OptimizeLC Shift analyte peak Validate Re-Validate Method: Precision, Accuracy, Robustness OptimizeSP->Validate OptimizeLC->Validate UseSILIS->Validate G cluster_suppressed With High Matrix Load cluster_clean With Clean Sample Droplet {ESI Droplet | { V | V | M | V | M | M}} MS_Inlet MS Inlet Droplet:v->MS_Inlet Limited Gas-Phase Ions Droplet:m->MS_Inlet Competition for Charge Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal Analyte_Ion Vildagliptin Ion [V+H]+ Matrix_Ion Matrix Ion [M+H]+ Normal_Signal Normal Analyte Signal Droplet_Clean {ESI Droplet | { V | V | V}} MS_Inlet_Clean MS Inlet Droplet_Clean:v->MS_Inlet_Clean Efficient Ion Formation MS_Inlet_Clean->Normal_Signal

Caption: Mechanism of ion suppression in the ESI source due to matrix components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol is adapted from FDA guidelines and common industry practice to quantify the impact of the matrix on analyte ionization.

  • Prepare Sample Sets: Prepare samples at two concentrations (Low QC and High QC).

    • Set A (Neat Solution): Spike Vildagliptin and the internal standard (IS) into the final reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Set B (Post-extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process them using your validated extraction procedure (PPT, LLE, or SPE). To the final, clean extract from each lot, add the same amount of Vildagliptin and IS as in Set A. [15]2. Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculation:

    • Calculate the average peak area (or analyte/IS ratio) for Vildagliptin in Set A (Area_Neat).

    • For each of the six lots in Set B, determine the peak area (or analyte/IS ratio) (Area_Matrix).

    • Calculate the Matrix Factor (MF) for each lot: MF = Area_Matrix / Area_Neat. [4] * Calculate the IS-Normalized MF (if using an IS): IS-Normalized MF = (Analyte_Area_Matrix / IS_Area_Matrix) / (Analyte_Area_Neat / IS_Area_Neat).

    • Interpretation: An MF significantly different from 1.0 indicates a matrix effect. The %CV of the MF across the six lots should ideally be ≤15%. A higher %CV indicates unacceptable variability.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general LLE protocol for Vildagliptin in plasma, which can be optimized. [11][18]

  • Sample Aliquot: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

  • Alkalinization: Add 25 µL of 0.1N NaOH and vortex briefly. This helps to ensure Vildagliptin is in its neutral form for better extraction into an organic solvent.

  • Extraction: Add 1.5 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~1.3 mL) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the initial mobile phase. Vortex to dissolve.

  • Injection: Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system. [18] Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general reversed-phase SPE procedure. The specific sorbent and solvents should be optimized for your application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 200 µL of 2% phosphoric acid) onto the cartridge.

  • Washing: Pass a wash solution (e.g., 1 mL of 5% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute Vildagliptin and the IS with an appropriate elution solvent (e.g., 1 mL of methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.

References
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf.
  • ZefSci. (2025, May 6).
  • AKJournals. (n.d.). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
  • Benchchem. (2025).
  • Longdom Publishing. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • Longdom Publishing. (n.d.).
  • PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
  • Benchchem. (n.d.). Cross-validation of Vildagliptin assays with different internal standards.
  • PMC - NIH. (n.d.). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review).
  • Benchchem. (2025). Application Note: Quantification of Vildagliptin in Human Plasma using Vildagliptin-d3 as an Internal Standard by LC-MS.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine.
  • Benchchem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • Taylor & Francis. (2024, April 5).
  • Element Lab Solutions. (n.d.).
  • Benchchem. (2025). Application Note: High-Throughput LC-MS/MS Method for the Quantification of Vildagliptin in Human Plasma Using Vildagliptin-d3.
  • PubMed. (2014, August 15). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method.
  • Shimadzu. (n.d.). Basic Steps - LCMS Troubleshooting Tips.
  • ResearchGate. (2018, August 1). Do you know ways to remove the ionic supresion?.
  • CPhI Online. (2014, August 26).
  • ResearchGate. (2026, March 3). (PDF) Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
  • Agilent. (n.d.). LCMS frequently asked questions.
  • ZefSci. (2025, May 6).
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • ResearchGate. (n.d.). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method | Request PDF.
  • Semantic Scholar. (2020, June 16).
  • PubMed. (2014, December 15).
  • JMPAS. (2021, October 27).
  • MDPI. (2020, July 3). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS.
  • ResearchGate. (n.d.).
  • MDPI. (2021, September 16). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA).
  • ijsred.com. (2024, July 15).
  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • AKJournals. (n.d.). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
  • PubChem - NIH. (n.d.). Vildagliptin | C17H25N3O2 | CID 6918537.
  • American Association for Clinical Chemistry. (n.d.).
  • IJCRT.org. (2023, August 8). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE.
  • PubMed. (2007, June 1).
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.

Sources

Optimization

Technical Support Center: Vildagliptin Stability-Indicating Assay Methods

Welcome to the technical support guide for stability-indicating assay methods (SIAMs) for Vildagliptin. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for stability-indicating assay methods (SIAMs) for Vildagliptin. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the development, validation, and execution of these critical assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your stability data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when beginning work with Vildagliptin stability assays.

Q1: Why is a specific stability-indicating method required for Vildagliptin?

A stability-indicating assay method (SIAM) is crucial because it can distinguish the intact active pharmaceutical ingredient (API), Vildagliptin, from its potential degradation products.[1] Vildagliptin, chemically (S)-1-[N-(3-hydroxy-1-adamantyl) glycyl] pyrrolidine-2-carbonitrile, is an inhibitor of dipeptidyl peptidase-4 (DPP-IV).[2][3] Its chemical structure is susceptible to degradation under various stress conditions, such as hydrolysis and oxidation.[4][5] A simple assay method might quantify both the intact drug and its degradants, leading to an overestimation of the drug's potency and failing to detect potential safety risks from degradation products. A validated SIAM provides unequivocal proof of the drug's stability in a formulation.

Q2: What are the primary degradation pathways for Vildagliptin?

Forced degradation studies have shown that Vildagliptin is most susceptible to degradation under acidic, basic, and oxidative conditions.[1]

  • Hydrolytic Degradation (Acidic and Basic): The primary sites of hydrolysis are the cyano group, which can convert to a carboxamide or a carboxylic acid, and the amide bond, which can be cleaved.[4][6] This results in multiple degradation products. For example, under basic conditions, degradants like 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide have been identified.[4]

  • Oxidative Degradation: Vildagliptin degrades significantly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[7] This can lead to the formation of N-hydroxy compounds and other related substances.[6][8]

  • Thermal and Photolytic Degradation: Vildagliptin is generally found to be more stable under thermal and photolytic stress conditions, with minimal degradation observed.[7]

Q3: What are the most common analytical techniques used for Vildagliptin stability testing?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust technique for Vildagliptin stability assays.[9][10] It offers excellent resolution and sensitivity. High-Performance Thin-Layer Chromatography (HPTLC) is another validated technique that provides a simpler and often faster alternative for quantification.[2][11] For definitive identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4][8]

Q4: Do common pharmaceutical excipients interfere with Vildagliptin's stability or its assay?

Excipient compatibility is a critical consideration. While a SIAM must be able to separate Vildagliptin from any excipient peaks, studies have also shown that excipients can influence the drug's degradation profile.[12] Interestingly, some research indicates that the presence of excipients can actually decrease the percentage of Vildagliptin degradation under stress conditions compared to the raw material alone.[7][13] Therefore, forced degradation studies should be performed on both the drug substance and the final drug product.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to resolving specific problems you may encounter during method development and execution.

Problem/Issue Possible Cause(s) Recommended Solution(s) & Rationale
1. Poor Resolution Between Vildagliptin and a Degradation Product Peak Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating compounds with similar structures.Adjust Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the organic content is increased over the run time, is often necessary to resolve both early-eluting polar degradants and the parent drug effectively.[7]
Incorrect pH of the Mobile Phase Buffer: The ionization state of Vildagliptin and its degradants can significantly impact retention time.Optimize Buffer pH: The pH of the buffer should be adjusted. A Quality by Design (QbD) approach can be used to systematically study the effect of pH on resolution and identify the optimal pH for separation.[12][14]
Inappropriate Column Chemistry: The stationary phase (e.g., C18, C8) may not be providing the necessary selectivity.Screen Different Columns: Test columns with different stationary phase chemistries (e.g., Cyano, Phenyl) or from different manufacturers. A standard C18 column is a good starting point as it is widely used for Vildagliptin analysis.[9]
2. Peak Tailing for Vildagliptin or Degradant Peaks Secondary Interactions with Column Silanols: Residual, un-capped silanol groups on the silica support can interact with basic functional groups on the analytes, causing tailing.Adjust Mobile Phase pH or Use an Additive: Lowering the mobile phase pH (e.g., to 3.5 with orthophosphoric acid) can suppress silanol activity.[15] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.[1]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.Reduce Sample Concentration: Prepare and inject a more dilute sample. Ensure the concentration is within the validated linear range of the method.[3]
3. Inconsistent Retention Times Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase between runs, especially in gradient methods.Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient time before each injection. A minimum of 10-15 column volumes is a good rule of thumb.
Fluctuations in Temperature or Flow Rate: The HPLC system may not be stable.Verify System Performance: Check the pump for consistent flow rate and pressure. Use a column oven to maintain a constant temperature, as retention times are sensitive to thermal changes.[9]
4. Emergence of New, Unidentified Peaks in Stability Samples Formation of a New Degradation Product: The stability condition may have produced a previously uncharacterized degradant.Utilize LC-MS for Identification: The most direct way to identify an unknown is to analyze the sample using an LC-MS system to determine its mass-to-charge ratio (m/z) and fragmentation pattern. This is essential for structural elucidation.[8][16]
Placebo or Excipient Degradation: An excipient in the formulation may be degrading and causing the new peak.Analyze a Stressed Placebo: Run a parallel forced degradation study on a placebo (formulation without the Vildagliptin API). This will confirm if the peak originates from the excipients.[12]
Troubleshooting Workflow Diagram

G start HPLC Issue Detected (e.g., Poor Resolution) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient Profile or Organic:Aqueous Ratio check_mobile_phase->adjust_gradient No check_ph Is Buffer pH Optimal? check_mobile_phase->check_ph Yes adjust_gradient->check_ph adjust_ph Systematically Vary pH (e.g., pH 3.0 to 7.0) check_ph->adjust_ph No check_column Is Column Chemistry Appropriate? check_ph->check_column Yes adjust_ph->check_column test_new_column Test Alternate Column (e.g., Cyano, Phenyl) check_column->test_new_column No check_sst Review System Suitability (Tailing, Plates, Pressure) check_column->check_sst Yes test_new_column->check_sst system_maintenance Perform System Maintenance (Check pump, seals, detector lamp) check_sst->system_maintenance Fails resolved Issue Resolved check_sst->resolved Passes system_maintenance->resolved

Caption: A decision-tree for troubleshooting HPLC separation issues.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted and validated for your specific laboratory conditions and equipment.

Protocol 1: Forced Degradation (Stress) Studies

Objective: To intentionally degrade Vildagliptin under various stress conditions to generate its potential degradation products and demonstrate the specificity of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Vildagliptin raw material in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the mixture at 80°C for 3-9 hours.[16]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute with mobile phase to the target concentration.

  • Base (Alkali) Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M NaOH.

    • Keep the mixture at room temperature or heat to 80°C for 3 hours.[16]

    • Cool (if heated) and neutralize with an equivalent volume of 0.1 M or 1 M HCl.

    • Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.[11]

    • Keep the solution at room temperature for a defined period (e.g., 1-7 hours), monitoring the degradation.[7][11]

    • Dilute with mobile phase to the target concentration.

  • Thermal Degradation:

    • Expose solid Vildagliptin powder to dry heat (e.g., 80-100°C) for 24-48 hours.

    • Dissolve the stressed powder in solvent and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the Vildagliptin stock solution and solid powder to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines.

    • Prepare samples for analysis by dissolving/diluting to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method. The goal is to achieve 10-30% degradation to ensure significant degradant peaks are formed without completely consuming the parent peak.

Protocol 2: Representative Stability-Indicating RP-HPLC Method

This is a composite method based on several published procedures.[3][9][15]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Kromasil or Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase:

    • Aqueous (A): 0.05 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.5 using orthophosphoric acid.[15]

    • Organic (B): Acetonitrile.

  • Elution Mode: Isocratic or Gradient. An isocratic ratio of Buffer:Acetonitrile (e.g., 80:20 or 50:50 v/v) can be a starting point.[9][15] A gradient may be required for complex mixtures of degradants.

  • Flow Rate: 0.9 - 1.0 mL/min.[3][9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 210 - 227 nm.[10][17]

  • Injection Volume: 10 - 20 µL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution of Vildagliptin five or six times. The %RSD for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.[3]

Part 4: Data Summary & Visualization
Summary of Vildagliptin Degradation Behavior

The table below summarizes typical degradation findings from forced degradation studies.

Stress ConditionReagent/ConditionObserved DegradationKey Degradation Products
Acid Hydrolysis 1 M HCl, 80°CSignificantOne major degradant at RRT ~1.3; others possible.[7][8]
Base Hydrolysis 0.1 M - 1 M NaOH, RT or 80°CSignificantMultiple degradants observed at various RRTs (e.g., 0.4, 0.7, 1.2).[7]
Oxidation 3% - 30% H₂O₂, RTSignificantMultiple degradants (up to five or more) observed.[7]
Neutral Hydrolysis Water, 80°CMinor to ModerateOne major degradant may be observed.[7]
Thermal (Solid) 80-100°CMinimal/InsignificantNo significant degradants typically formed.[7]
Photolytic UV/Visible LightMinimal/InsignificantNo significant degradants typically formed.[7]

RRT = Relative Retention Time

Method Development & Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2 R1) cluster_3 Phase 4: Application lit_review Literature Review & API Characterization col_select Column & Mobile Phase Screening lit_review->col_select optim Method Optimization (pH, Gradient, Temp) col_select->optim stress Perform Stress Studies (Acid, Base, Oxidative, etc.) optim->stress specificity Confirm Peak Purity & Demonstrate Specificity stress->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robust Robustness lod_loq->robust routine Routine Analysis & Stability Testing robust->routine

Caption: Workflow for SIAM development and validation.

References
  • A STABILITY INDICATING HPTLC METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF VILDAGLIPTIN AS BULK DRUG AND FROM ITS PHARMACEUTICAL DOSAGE FORM. (2020). Vertex AI Search.
  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). Vertex AI Search.
  • Development and validation of stability indicating assay method of vildagliptin in bulk and tablet dosage form by RP-HPLC - ResearchG
  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC. (2021). Vertex AI Search.
  • (PDF)
  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms - Taylor & Francis. (2020). Vertex AI Search.
  • Technical Support Center: Vildagliptin-13C5,15N Impurity and Degradation Product Analysis - Benchchem. Vertex AI Search.
  • Vildagliptin Stability and Degradation Study | PDF - Scribd. Vertex AI Search.
  • Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and - Jordan Journals Portal. Vertex AI Search.
  • Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin - SciSpace. Vertex AI Search.
  • Stability-Indicating HPTLC Method for Determination of Remogliflozin Etabonate and Vildagliptin in Tablets | Journal of Chromatographic Science | Oxford Academic. (2023). Vertex AI Search.
  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin. (2025). Vertex AI Search.
  • (PDF)
  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms - Taylor & Francis. (2020). Vertex AI Search.
  • (PDF)
  • VALIDATED STABILITY-INDICATING HPTLC METHOD DEVELOPMENT FOR DETERMINATION OF VILDAGLIPTIN AS BULK DRUG AND IN TABLET DOSAGE FORM - Googleapis.com. Vertex AI Search.
  • QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations - Indian Journal of Pharmaceutical Educ
  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Request PDF - ResearchG
  • DEVELOPMENT AND VALIDATION OF RP-HPLC ASSAY METHOD FOR VILDAGLIPTIN USING QBD APPROACH AND ITS APPLICATION TO FORCED DEGRAD
  • Development and validation of stability indicating assay method of vildagliptin in bulk and tablet dosage form by RP-HPLC | Semantic Scholar. Vertex AI Search.
  • Development of Validated Stability Indicating Assay Method for Simultaneous Estimation of Metformin Hydrochloride and Vildaglipt. (2013). Vertex AI Search.
  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - MDPI. Vertex AI Search.
  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet - Bentham Science Publishers. (2020). Vertex AI Search.
  • Stability-Indicating HPLC Method Development and Validation for the Simultaneous Determination of Vildagliptin and Dapagliflozin in Pharmaceutical Dosage Form - Impactfactor. Vertex AI Search.

Sources

Troubleshooting

overcoming issues in Vildagliptin Lactam standard preparation

Introduction Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. During its synthesis, formulation, and storage, Vildagliptin can degrade to form s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. During its synthesis, formulation, and storage, Vildagliptin can degrade to form several impurities. Among the most significant is its corresponding lactam, an intramolecular cyclization product. The presence and quantity of this impurity are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product.[1][2]

This guide serves as a technical support resource for researchers, analytical scientists, and quality control professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the preparation, handling, and analysis of the Vildagliptin lactam reference standard.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vildagliptin Lactam impurity and why is it critical to monitor?

The Vildagliptin lactam impurity, chemically known as 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a major degradation product of Vildagliptin.[3][4] It is formed via an intramolecular cyclization reaction, primarily under alkaline or high-temperature stress conditions.[5][6] Regulatory agencies like the FDA and EMA require strict control over impurities in active pharmaceutical ingredients (APIs). Monitoring this specific lactam is crucial because as a significant degradant, its levels can indicate the stability and quality of the drug substance and product. Uncontrolled levels of impurities could impact the drug's safety and efficacy.

Q2: What is the primary mechanism of Vildagliptin lactam formation?

The formation is a classic example of intramolecular aminolysis. The primary amine of the Vildagliptin molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This process is significantly accelerated under basic conditions, which deprotonate the amine, increasing its nucleophilicity. High temperatures also provide the necessary activation energy for this cyclization to occur.[5][6]

Q3: What is the most reliable method to prepare a Vildagliptin lactam standard in a laboratory setting?

While direct synthesis is possible, the most common and practical laboratory method is through forced degradation of the Vildagliptin parent molecule.[7][8] Controlled alkaline hydrolysis is highly effective. By dissolving Vildagliptin in a basic solution (e.g., 0.1M to 1M NaOH) and stirring at room or slightly elevated temperature, a high-yield conversion to the lactam impurity can be achieved.[6] The reaction progress should be monitored by HPLC to determine the point of maximum conversion before significant secondary degradation occurs. A detailed protocol is provided in this guide.

Q4: What are the recommended storage and handling conditions for a prepared Vildagliptin lactam standard solution?

Vildagliptin lactam, once prepared and purified, is generally more stable than the parent drug under the conditions that form it. However, for use as a quantitative analytical standard, best practices must be followed.

  • Solid Form: Store the purified solid standard in a refrigerator (2-8°C), protected from light and moisture, preferably under an inert atmosphere.[9]

  • Solution Form: Stock solutions should be prepared in a high-purity solvent like methanol or acetonitrile.[10] These solutions should be stored in a refrigerator (2-8°C) and for no longer than a few days, unless stability has been formally demonstrated.[11] For daily use, allow the solution to equilibrate to room temperature before use to avoid concentration changes due to solvent evaporation.

Q5: What are the typical solvents for dissolving the Vildagliptin lactam standard?

Vildagliptin lactam is soluble in common polar organic solvents. Methanol and acetonitrile are excellent choices and are compatible with reversed-phase HPLC mobile phases.[10][12] Dimethyl sulfoxide (DMSO) can also be used, but care must be taken as it is not volatile and can be incompatible with some analytical techniques.[11] Water solubility is lower compared to the parent drug.

Troubleshooting Guide: Standard Preparation & Analysis

This section addresses common issues encountered during the preparation and chromatographic analysis of the Vildagliptin lactam standard.

Issue 1: Low Yield of Lactam Standard from Forced Degradation

  • Symptom: HPLC analysis of the reaction mixture shows a large peak for residual Vildagliptin and only a small peak for the lactam impurity.

  • Probable Cause & Solution:

    • Insufficient Stress: The conditions (pH, temperature, time) were not strong enough to drive the cyclization. Vildagliptin is highly susceptible to degradation in 1M NaOH, with complete degradation observed within 60 minutes at 70°C.[6] At room temperature, the reaction may require several hours.[6]

      • Action: Increase the concentration of the base (e.g., from 0.1M to 1M NaOH), increase the temperature (e.g., from room temperature to 40-60°C), or extend the reaction time. Monitor the reaction by HPLC every 30-60 minutes to track the disappearance of the Vildagliptin peak and the appearance of the lactam peak.

    • Incorrect pH: The solution may not be sufficiently alkaline.

      • Action: Verify the pH of the reaction mixture. The rate of formation is highly pH-dependent.

Issue 2: Multiple Major Peaks Observed in HPLC After Degradation

  • Symptom: The chromatogram shows the expected lactam peak, but also several other significant impurity peaks.

  • Probable Cause & Solution:

    • Secondary Degradation: The stress conditions were too harsh or prolonged, causing the newly formed lactam to degrade further, or causing Vildagliptin to degrade via alternative pathways. Studies show that under harsh acidic, basic, or oxidative conditions, other degradants can form, such as products from the hydrolysis of the cyano group to an amide or a carboxylic acid.[4][6]

      • Action: Reduce the stress condition intensity. Use a lower temperature or a shorter reaction time. The goal is to stop the reaction when the lactam peak area is at its maximum, before other degradant peaks become significant. An LC-MS analysis is highly recommended to identify the structures of these unknown peaks.[6][13]

    • Oxidative Degradation: If an oxidative stressor was used or if the solvent contained peroxides, various oxidative degradants can form.[5][6]

      • Action: If not intentionally performing oxidative degradation, ensure all solvents are fresh and of high purity. Purge solutions with an inert gas like nitrogen to minimize oxidation.

Issue 3: Poor Chromatographic Peak Shape for the Lactam Standard

  • Symptom: The Vildagliptin lactam peak exhibits significant tailing, fronting, or excessive broadening.

  • Probable Cause & Solution:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Action: Adjust the mobile phase pH. A slightly acidic pH using a buffer like ammonium acetate or formate often provides good peak shape on C18 columns.[6]

    • Poor Solubility in Mobile Phase: If the standard is prepared in a strong solvent (like pure DMSO) and injected, it may not be fully miscible with the mobile phase, causing peak distortion.

      • Action: Ensure the standard solution diluent is similar in composition to the mobile phase. If a strong solvent must be used for the stock, perform the final dilution into the mobile phase.

    • Column Overload: Injecting too high a concentration of the standard can saturate the column and lead to peak fronting.

      • Action: Dilute the standard solution and reinject. Linearity should be established to ensure operation within the appropriate concentration range.[14]

Issue 4: Inconsistent Quantification Results / Standard Instability

  • Symptom: The peak area response for the same standard solution decreases over a series of injections or on subsequent days.

  • Probable Cause & Solution:

    • Solution Instability: The lactam standard may be degrading in the prepared solution. Recent studies have highlighted the general stability challenges with Vildagliptin, and while the lactam is a product of degradation, its own long-term stability in various solvents is not guaranteed.[15]

      • Action: Prepare fresh standard solutions daily. Store stock solutions in the refrigerator (2-8°C) and protect them from light.[9][11] If using an autosampler, utilize a cooled sample tray (e.g., 4°C).

    • Solvent Evaporation: If the vial cap is not properly sealed, volatile organic solvents can evaporate, leading to an increase in concentration over time.

      • Action: Use high-quality, properly sealing autosampler vials and caps. Do not leave standards uncapped on the bench.

Detailed Experimental Protocols

Protocol 1: Preparation of Vildagliptin Lactam Standard via Forced Degradation

This protocol is designed to generate the lactam impurity for use as a qualitative or provisional quantitative standard. For a certified reference standard, full isolation, purification, and characterization are required.

  • Preparation: Accurately weigh approximately 25 mg of Vildagliptin reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolution: Add approximately 10 mL of methanol to dissolve the Vildagliptin completely.

  • Stress Application: Add 10 mL of 1.0 M Sodium Hydroxide (NaOH) solution to the flask.

  • Reaction: Stopper the flask and stir the solution at room temperature (approx. 25°C) for 4-6 hours. Alternatively, for faster conversion, place the flask in a water bath set to 40°C for 1-2 hours.

  • Monitoring (Crucial Step): Every hour, withdraw a small aliquot (e.g., 100 µL), neutralize it with an equal volume of 1.0 M Hydrochloric Acid (HCl), dilute with mobile phase, and inject it into the HPLC system to monitor the conversion process.

  • Neutralization: Once HPLC monitoring shows that the Vildagliptin peak is minimal and the lactam peak is at its maximum, neutralize the entire bulk solution by slowly adding 10 mL of 1.0 M HCl while stirring. Verify the final pH is between 6.0 and 7.0.

  • Final Dilution: Dilute the neutralized solution to the 50 mL mark with a 50:50 mixture of water and acetonitrile. This solution now contains the Vildagliptin lactam impurity and can be used for peak identification and preliminary quantification.

  • Confirmation: Confirm the identity of the target peak using LC-MS. The lactam impurity will have a mass-to-charge ratio (m/z) corresponding to its molecular weight.[3][4]

Data Presentation

Table 1: Representative HPLC Method Parameters for Vildagliptin and Lactam Impurity Analysis

ParameterConditionRationale & Reference
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for Vildagliptin and its related substances.[2][14]
Mobile Phase A: 20mM Ammonium Acetate (pH 7.5)B: AcetonitrileA neutral pH buffer helps maintain consistent analyte ionization and good peak shape.[4][6]
Gradient Time (min)%B
010
2080
2580
2610
3010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[2]
Detection UV at 210 nmVildagliptin and its impurities show good absorbance at this wavelength.[1][16]
Column Temp. 30°CProvides better reproducibility and efficiency.[14]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Visualizations: Workflows and Pathways

G start Start: Standard Prep Issue issue Identify Primary Symptom start->issue low_yield Low Yield / Incomplete Conversion issue->low_yield Low Conversion extra_peaks Multiple Unexpected Peaks issue->extra_peaks Impure Product bad_shape Poor Peak Shape (Tailing/Fronting) issue->bad_shape Bad Chromatography cause_ly1 Cause: Insufficient Stress (Time, Temp, pH) low_yield->cause_ly1 cause_ep1 Cause: Over-stressing / Secondary Degradation extra_peaks->cause_ep1 cause_bs1 Cause: Mobile Phase Mismatch or Column Overload bad_shape->cause_bs1 sol_ly1 Solution: Increase stress intensity. Monitor reaction frequently by HPLC. cause_ly1->sol_ly1 sol_ep1 Solution: Reduce stress intensity. Stop reaction at max lactam peak. Use LC-MS for identification. cause_ep1->sol_ep1 sol_bs1 Solution: Adjust mobile phase pH. Ensure diluent compatibility. Dilute sample. cause_bs1->sol_bs1

Caption: Troubleshooting workflow for Vildagliptin lactam standard preparation.

Caption: Degradation pathway of Vildagliptin to its lactam impurity.

References

  • Title: UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Source: Journal of Chromatographic Science URL: [Link]

  • Title: Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS Source: PubMed URL: [Link]

  • Title: Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet Source: Bentham Science Publishers URL: [Link]

  • Title: Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet Source: ResearchGate URL: [Link]

  • Title: A Simple Review of Analytical Techniques for Determination of Vildagliptin Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms Source: ResearchGate URL: [Link]

  • Title: Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis Source: Jordan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Vildagliptin Stability and Degradation Study Source: Scribd URL: [Link]

  • Title: VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE Source: IJCRT.org URL: [Link]

  • Title: Development and validation of a new HPLC analytical assay method for Vildagliptin Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) Source: PMC URL: [Link]

  • Title: Synthesis of Main Impurity of Vildagliptin Source: Oriental Journal of Chemistry URL: [Link]

  • Title: New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms Source: Semantic Scholar URL: [Link]

  • Title: Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma Source: PubMed URL: [Link]

  • Title: Development and validation of stability indicating assay method of vildagliptin in bulk and tablet dosage form by RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Stability-indicating RP-LC method for the determination of vildagliptin and mass spectrometry detection for a main degradation product. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Main Impurity of Vildagliptin Source: ResearchGate URL: [Link]

  • Title: Vildagliptin Impurity 2 Source: Allmpus URL: [Link]

  • Title: Vildagliptin Lactam - Impurity Reference Materials and Analytical Standards Source: Pharma Pure URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Vildagliptin Lactam vs. Other Known Vildagliptin Impurities: A Comprehensive Analytical and Mechanistic Guide

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) stability and formulation integrity, I frequently encounter the analytical challenges posed by dipeptidyl peptidase-4 (DPP-4) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) stability and formulation integrity, I frequently encounter the analytical challenges posed by dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin, a prominent anti-hyperglycemic agent, features a unique cyanopyrrolidine moiety that is essential for its pharmacological potency but serves as a primary site of chemical vulnerability.

During synthesis, formulation, and shelf-life storage, Vildagliptin is highly susceptible to degradation, leading to the formation of multiple pharmacopeial and non-pharmacopeial impurities[1]. Among these, the Vildagliptin Lactam Impurity (also known as the Diketopiperazine or Dione impurity) represents a complex, thermodynamically driven intramolecular degradation product[2].

This guide objectively compares the Vildagliptin Lactam impurity against other major degradants (such as the Amide and Carboxylic Acid impurities), detailing their mechanistic formation, structural differences, and the self-validating analytical protocols required to accurately resolve them.

Mechanistic Pathways: The Causality of Impurity Formation

Understanding the kinetic and thermodynamic drivers behind Vildagliptin degradation is non-negotiable for robust method development. The degradation network is primarily dictated by environmental stress factors (pH, temperature, and oxidation) acting upon the cyanopyrrolidine ring[3].

  • Hydrolysis (Amide and Acid Impurities): The nitrile group (-C≡N) is highly sensitive to hydration. Under acidic or basic stress, it undergoes pseudo-first-order hydrolysis to yield the Vildagliptin Amide Impurity [3]. If the hydrolytic stress is prolonged, the amide is further hydrolyzed into the highly polar Vildagliptin Carboxylic Acid Impurity .

  • Intramolecular Cyclization (Lactam/Diketopiperazine Impurity): The formation of the Lactam impurity is a heat-accelerated intramolecular reaction[4]. The secondary amine in the Vildagliptin backbone acts as a nucleophile, attacking the electrophilic carbon of the adjacent cyano or amide group. This cyclization expels ammonia (if proceeding via the amide intermediate) and forms a highly stable, fused six-membered diketopiperazine ring[2].

  • Intermolecular Condensation (Dimer Impurity): At high API concentrations combined with thermal stress, intermolecular reactions between two Vildagliptin molecules yield the bulky Vildagliptin Dimer Impurity .

G V Vildagliptin API (Cyanopyrrolidine) Amide Vildagliptin Amide (Hydration Product) V->Amide Hydrolysis (H2O) Basic/Acidic pH Lactam Vildagliptin Lactam (Diketopiperazine) V->Lactam Intramolecular Cyclization (Heat) Dimer Vildagliptin Dimer (Condensation Product) V->Dimer Intermolecular Reaction Acid Vildagliptin Acid (Hydrolysis Product) Amide->Acid Further Hydrolysis Amide->Lactam Cyclization (-NH3)

Fig 1: Mechanistic degradation pathways of Vildagliptin leading to major impurities.

Comparative Analysis of Vildagliptin Impurities

To develop a stability-indicating assay, we must exploit the physicochemical differences between these impurities. The conversion of the primary amine and nitrile into a fused diketopiperazine ring drastically alters the polarity and UV absorbance profile of the Lactam impurity compared to the Acid and Amide variants.

Impurity NameChemical Nature / FormationMolecular FormulaMolecular WeightRelative Polarity
Vildagliptin API Active Pharmaceutical IngredientC₁₇H₂₅N₃O₂303.40 g/mol Moderate
Vildagliptin Lactam Diketopiperazine / Dione[2]C₁₇H₂₄N₂O₃304.38 g/mol Hydrophobic (Low)
Vildagliptin Amide Primary Hydration Product[3]C₁₇H₂₇N₃O₃321.41 g/mol High
Vildagliptin Acid Secondary Hydrolysis ProductC₁₇H₂₆N₂O₄322.41 g/mol Very High
Vildagliptin Dimer Intermolecular CondensateC₂₄H₃₃N₅O₃439.56 g/mol Very Hydrophobic

Experimental Protocols: Self-Validating Analytical Workflows

Analytical methods must not only separate these structurally similar impurities but also actively prevent artifactual on-column degradation. The following protocols form a self-validating system designed to isolate and quantify the Lactam impurity without inducing false-positive nitrile hydrolysis during the run.

Protocol A: Controlled Forced Degradation & Sample Preparation

To accurately assess the resolving power of your chromatographic method, you must generate a representative degradation matrix.

  • Sample Preparation: Dissolve Vildagliptin API in an inert diluent (Water:Acetonitrile 50:50 v/v) to a working concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Amide/Acid Generation): Aliquot 1 mL of the API solution and add 1 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours.

    • Causality: Mild basic conditions selectively hydrate the nitrile to the amide without providing the thermal energy required to drive full cyclization[3]. Neutralize with 1 mL of 0.1 M HCl immediately after incubation to halt the kinetics.

  • Thermal/Cyclization Stress (Lactam Generation): Aliquot 1 mL of the API solution into a sealed glass vial. Subject to 70°C for 24 hours.

    • Causality: Elevated thermal stress provides the activation energy required for the secondary amine to overcome steric hindrance and attack the cyano/amide carbon, yielding the diketopiperazine ring[4].

  • Quenching & Filtration: Filter all stressed samples through a 0.22 µm PTFE syringe filter. Store immediately at 4°C.

    • Self-Validation Check: Always prepare a Neutral Control (API in water, unstressed, kept at 4°C). If the neutral control exhibits >0.5% Lactam or Amide impurity upon injection, degradation is occurring artifactually within the autosampler or on-column, indicating a failure in environmental control.

Protocol B: Stability-Indicating HPLC-UV Method

This method is engineered to resolve the highly polar Carboxylic Acid from the structurally rigid Lactam.

  • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).

    • Causality: The robust ethylene-bridged hybrid (BEH) particle technology prevents silica dissolution at higher pH levels, which is critical for this separation.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 8.0 ± 0.05.

    • Causality: A basic pH of 8.0 is a deliberate choice. It ensures the secondary amine of Vildagliptin remains partially unprotonated, eliminating secondary ionic interactions with residual silanols that cause severe peak tailing. Furthermore, acidic mobile phases risk hydrolyzing the API's nitrile group on-column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold to retain the highly polar Carboxylic Acid impurity).

    • 5–20 min: Linear ramp to 60% B (Elutes the Amide, API, and finally the hydrophobic Lactam impurity).

    • 20–25 min: Hold at 60% B (Flushes the highly retained Dimer impurity).

    • 25–30 min: Return to 10% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Temperatures: Column at 30°C (improves mass transfer); Autosampler strictly at 4°C (prevents diluent-induced degradation)[4].

  • Detection: UV at 210 nm (captures the amide and lactam carbonyl absorptions effectively, as Vildagliptin lacks strong chromophores).

System Suitability Criteria: The resolution ( Rs​ ) between Vildagliptin and the closely eluting Vildagliptin Amide must be ≥2.0 . The Lactam impurity, having lost its polar primary amine to the fused ring system, will predictably elute later than the Amide, typically at a relative retention time (RRT) of 1.2 to 1.4 relative to the API.

Sources

Comparative

Cross-Validation of Analytical Methods for Vildagliptin Impurities: A Comparative Guide

Executive Summary The transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a critical evolution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a critical evolution in pharmaceutical quality control. For Vildagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor—rigorous impurity profiling is mandated by global regulatory agencies to ensure patient safety. This guide objectively compares these analytical modalities, explores the physicochemical causality behind method optimization, and provides self-validating protocols for cross-validation.

The Mechanistic Need for Rigorous Impurity Profiling

Vildagliptin improves glycemic control in type II diabetes mellitus by inhibiting the DPP-4 enzyme, thereby preventing the rapid degradation of incretin hormones like GLP-1 and GIP[1].

G Vilda Vildagliptin DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1 Active GLP-1 & GIP DPP4->GLP1 Prevents Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates (Beta cells) Glucagon Glucagon Suppression GLP1->Glucagon Suppresses (Alpha cells) Glucose Glycemic Control Insulin->Glucose Lowers Blood Sugar Glucagon->Glucose Reduces Hepatic Output

Caption: Vildagliptin DPP-4 inhibition pathway enhancing glycemic control.

During the synthesis and shelf-life of vildagliptin, various impurities can emerge. These are broadly categorized into:

  • Process-Related Impurities & Degradants: Intermediates such as2[2] and hydrolysis products like vildagliptin amide.

  • Potentially Genotoxic Impurities (PGIs): Reactive bases used during synthesis, including pyridine, 4-dimethylaminopyridine (4-DMAP), and N,N-dimethylaniline[3]. Because PGIs contain electrophilic functional groups capable of interacting with DNA, they must be monitored at parts-per-million (ppm) limits[3].

Comparative Analysis of Analytical Modalities

When modernizing laboratory workflows, analysts must cross-validate legacy HPLC methods against newer, high-efficiency systems. The choice of modality is dictated by the target impurity's required limit of detection (LOD) and structural properties.

  • HPLC-UV/PDA (The Legacy Standard): Traditional methods utilize columns like the Agilent Poroshell C18 (150 mm × 4.6 mm, 5 µm) with an acidic mobile phase[4]. While robust for routine API assays, the 5 µm particle size limits theoretical plate count. This results in longer runtimes and insufficient sensitivity for trace PGIs.

  • UPLC-PDA (The Modernized Workhorse): Upgrading to UPLC leverages sub-2-micron particles (e.g., 1.8 µm Zorbax phenyl)[5]. Causality: According to the van Deemter equation, smaller particles minimize mass transfer resistance (the C-term), allowing for higher optimal flow rates without losing resolution. This yields sharper peaks, superior signal-to-noise ratios, and faster elution of closely eluting degradants.

  • LC-MS/MS (The PGI Specialist): For genotoxic impurities, mass spectrometry is non-negotiable. A validated3 can selectively quantify PGIs by bypassing the optical matrix interference that plagues UV detection[3].

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UVUPLC-PDALC-MS/MS
Typical Column C18 (5 µm)Phenyl/C8 (1.8 µm)CN or C18 (3.5 µm)
Target Impurities Major Process/DegradantsComplex Process/DegradantsGenotoxic (PGIs)
Sensitivity (LOD) ~0.06 µg/mL< 0.01 µg/mL< 1 ng/mL
Runtime 15–30 mins< 10 mins~ 15 mins
Matrix Interference HighModerateMinimal (m/z specific)

Cross-Validation Workflow: Establishing a Self-Validating System

A self-validating analytical system ensures that every batch of data proves its own reliability. This is achieved by embedding System Suitability Testing (SST), stable isotope internal standards (e.g.,1[1]), and matrix spike-recovery samples directly into the sequence.

During cross-validation, the modernized method must demonstrate statistical equivalence or superiority to the legacy method across ICH Q2(R1) parameters.

CV Start Legacy Method (HPLC-UV) Param Evaluate ICH Q2(R1) Parameters (Accuracy, Precision, LOD/LOQ) Start->Param New Modernized Method (UPLC-MS/MS) New->Param Stat Statistical Comparison (ANOVA, Regression) Param->Stat Dec Equivalence Met? Stat->Dec Val Validated Cross-Transfer Dec->Val Yes Opt Method Optimization Dec->Opt No Opt->New

Caption: Analytical method cross-validation workflow for impurity profiling.

Table 2: ICH Q2(R1) Cross-Validation Acceptance Criteria
ParameterAcceptance CriterionCausality / Rationale
Linearity (R²) > 0.9990Ensures detector response is directly proportional to impurity concentration[3].
Accuracy (Recovery) 90.0% – 110.0%Verifies that the extraction/matrix does not suppress the analyte signal[6].
Precision (RSD) < 2.0%Confirms the repeatability of the injection system and column thermodynamics[4].
Robustness No significant change in RsProves the method withstands minor deliberate changes (e.g., pH ± 0.2, Flow ± 10%)[6].

Step-by-Step Experimental Protocols

Protocol A: UPLC-PDA Method for Process Impurities (Self-Validating)

Rationale: This protocol uses a high-efficiency column to resolve process impurities from the main vildagliptin peak. The inclusion of a bracketing standard ensures continuous validation against detector drift.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ammonium dihydrogen orthophosphate buffer, pH 4.0) and Mobile Phase B (Methanol:Buffer 95:5 v/v)[6]. Filter through a 0.22 µm membrane.

    • Causality Check: The acidic pH suppresses the ionization of the pyrrolidine nitrogen on vildagliptin, increasing its hydrophobicity and retention on the reversed-phase column, preventing it from eluting in the void volume.

  • Chromatographic Conditions: Equip the system with a sub-2-micron C8 or Phenyl column (e.g., 50 x 3.0 mm, 1.8 µm)[5]. Set column temperature to 35°C and flow rate to 0.4 mL/min.

  • System Suitability (The Self-Validating Step): Inject a resolution mixture containing vildagliptin and known impurities (e.g., Impurity A). The system is only "valid" to proceed if the resolution (Rs) > 2.0 and the tailing factor < 1.5.

  • Sample Analysis: Inject 2 µL of the sample. Monitor the eluent at 210 nm based on the optimum response of the analytes[6].

Protocol B: LC-MS/MS Method for Genotoxic Impurities

Rationale: UV detection cannot reliably quantify PGIs at their Permitted Daily Exposure (PDE) limits. This MS protocol uses specific m/z transitions for absolute selectivity.

  • Mobile Phase & Column: Use a KROMASIL CN column (250 mm × 3.9 mm, 3.5 μm) operating in reversed-phase mode. The mobile phase is Water:Methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid[3].

  • Ionization Strategy: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Causality Check: The 0.1% formic acid ensures complete protonation of the basic impurities (pyridine, 4-DMAP) prior to entering the MS source, maximizing ionization efficiency and sensitivity.

  • SIM/MRM Transitions: Set the quadrupole to monitor m/z = 80 (pyridine), m/z = 122 (N,N-dimethylaniline), and m/z = 123 (4-DMAP)[3].

  • Matrix Spike Recovery (Self-Validation): Spike known concentrations of PGIs into the vildagliptin API matrix at 50%, 100%, and 150% of the specification limit. The method is validated if recovery falls tightly between 93.70% and 108.63%[3].

Conclusion

Transitioning from legacy HPLC methods to UPLC or LC-MS/MS for vildagliptin impurity profiling is not merely a hardware upgrade; it is a fundamental enhancement of analytical confidence. By understanding the physicochemical causality behind chromatographic behavior and implementing self-validating protocols, laboratories can ensure absolute compliance with stringent regulatory standards, safeguarding the efficacy and safety of antidiabetic therapies.

References

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed / NIH.3

  • Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. International Journal of Environmental Sciences.4

  • Impurity Profiling Method Development And Validation For Metformin HCL And Vildagliptin From Combination Tablet Dosage Form By RP-HPLC Coupled With UV/PDA Detector. International Journal of Pharmaceutical Sciences and Research.6

  • Technical Support Center: Vildagliptin-13C5,15N Impurity and Degradation Product Analysis. Benchchem.1

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide - Impurity A. Benchchem.2

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate.5

Sources

Validation

Inter-Laboratory Comparison of Vildagliptin Impurity Profiling: A Comprehensive Analytical Guide

As the regulatory landscape for pharmaceutical quality control tightens, the impurity profiling of complex APIs like Vildagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management—has b...

Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory landscape for pharmaceutical quality control tightens, the impurity profiling of complex APIs like Vildagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management—has become a critical focus for analytical scientists. Vildagliptin's unique structure, featuring a cyanopyrrolidine moiety and an adamantyl group linked by a secondary amine, makes it highly susceptible to specific degradation pathways.

This guide provides an objective, inter-laboratory comparison of analytical methodologies (HPLC-UV vs. UHPLC-DAD-MS vs. LC-MS/MS) used for Vildagliptin impurity profiling. By examining the mechanistic causality behind degradation and establishing self-validating protocols, this document serves as an authoritative blueprint for drug development professionals.

The Mechanistic Landscape of Vildagliptin Degradation

To design a robust analytical method, one must first understand why and how Vildagliptin degrades. Inter-laboratory discrepancies often stem from a misunderstanding of the API's intrinsic chemical reactivity and its microenvironment (e.g., excipient interactions).

  • Hydrolytic Cleavage (Acidic/Basic): The nitrile group on the pyrrolidine ring is the primary site of vulnerability. Under basic conditions (1M NaOH), the nitrile rapidly hydrolyzes to an amide (yielding a degradant at m/z 321.1), which can further degrade into a carboxylic acid[1]. Interestingly, inter-laboratory kinetic data reveals that Vildagliptin is significantly more labile in basic environments (~84% degradation at 23°C) compared to acidic environments, which require elevated temperatures (70°C) to achieve similar degradation levels[2].

  • Oxidative N-Hydroxylation: Oxidative stress (3% H₂O₂) targets the secondary amine linkage, leading to N-hydroxylation (m/z 241.1) and subsequent cleavage of the molecule[1].

  • Excipient-Mediated Shielding/Catalysis: The presence of excipients like lactose or magnesium stearate can physically shield the API or chemically interact with it, altering the degradation kinetics and causing peak overlap in spectroscopic analyses (e.g., masking the N-H vibration bands in Mid-IR)[3].

Pathway API Vildagliptin API (m/z 304.4) Acid Acidic Hydrolysis (1M HCl, 70°C) API->Acid Base Basic Hydrolysis (1M NaOH, 23°C) API->Base Ox Oxidative Stress (3% H2O2, 23°C) API->Ox DegA Amide Cleavage Product (m/z 226.0) Acid->DegA Amide Bond Cleavage DegB Pyrrolidine Carboxamide (m/z 321.1) Base->DegB Nitrile Hydrolysis DegC N-hydroxy Glycinate (m/z 241.1) Ox->DegC N-Oxidation

Fig 1. Mechanistic degradation pathways of Vildagliptin under forced stress conditions.

Comparative Analytical Methodologies

Inter-laboratory studies highlight the performance trade-offs between traditional HPLC-UV and advanced LC-MS/MS platforms. While HPLC-UV is sufficient for routine Quality Control (QC), it lacks the specificity required to resolve co-eluting transient intermediates (such as Impurity-E, which is highly unstable in aqueous acetonitrile and degrades into Impurity-F)[4].

Why UHPLC-DAD-MS is the Gold Standard for Profiling: Transitioning to UHPLC utilizes sub-2 µm particle columns, drastically improving theoretical plate counts and resolving structurally similar degradants. Furthermore, utilizing an ammonium acetate buffer at pH 7.5 provides optimal electrospray ionization (ESI) for MS detection while keeping the secondary amine of Vildagliptin unionized, thereby preventing peak tailing and improving retention on a C18 stationary phase[1].

Table 1: Performance Comparison of Analytical Platforms for Vildagliptin Impurities
Analytical PlatformPrimary ApplicationLimit of Detection (LOD)Run TimeCausality of Platform Choice
HPLC-UV Routine QC & Batch Release~3.6 µg/mL20–30 minCost-effective; sufficient for known pharmacopeial impurities but fails to identify unknown degradants.
UHPLC-DAD-MS Structural Elucidation<0.1 µg/mL5–10 minHigh resolution prevents co-elution; MS provides exact mass for mechanistic pathway mapping.
Semi-Prep LC Impurity IsolationN/A (Preparative)40+ minUsed to isolate transient degradants (e.g., Impurity-F) for downstream 2D-NMR confirmation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across laboratories, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism (e.g., mass balance checks and neutralization) to prevent analytical artifacts.

Protocol A: Stability-Indicating Forced Degradation & Sample Preparation

Causality Check: Samples must be neutralized prior to injection. Injecting highly acidic or basic samples directly can cause on-column degradation, leading to false-positive impurity peaks and degrading the silica backbone of the stationary phase.

  • Stock Preparation: Dissolve 10.0 mg of Vildagliptin API in 10.0 mL of methanol to create a 1.0 mg/mL stock solution.

  • Stress Application:

    • Basic: Transfer 2.0 mL of stock to a flask, add 3.0 mL of 1M NaOH, and incubate at 23°C for 4 hours.

    • Acidic: Transfer 2.0 mL of stock, add 3.0 mL of 1M HCl, and incubate at 70°C for 3 hours.

  • Neutralization (Critical Step): Neutralize the basic sample with 1M HCl (and vice versa for the acidic sample) until the pH reaches 7.0.

  • Mass Balance Verification: Calculate the Total Peak Area (API + all impurities). The mass balance must fall between 95%–105% of the unstressed control. A failure here indicates the formation of volatile degradants or irreversible column binding.

Protocol B: UHPLC-Q-TOF MS/MS Impurity Profiling
  • System Suitability Testing (SST): Inject a blank diluent (H₂O:CH₃CN) followed by a known standard mixture. Ensure the Relative Standard Deviation (RSD) of the API peak area is <2.0%.

  • Chromatographic Separation:

    • Column: Athena C18-WP (or equivalent sub-2 µm column).

    • Mobile Phase: Gradient elution using 10mM Ammonium Acetate (pH 7.5) and LC-MS grade Methanol.

    • Causality of Gradient: Vildagliptin's degradants span a wide polarity range. A gradient ensures sharp peaks for early-eluting polar degradants (cleaved amides) and late-eluting intact API.

  • MS Detection: Operate the Q-TOF MS in positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete ionization of the adamantyl derivatives.

Protocol Prep 1. Sample Prep & Spiking SST 2. System Suitability (Mass Balance) Prep->SST LC 3. UHPLC Separation (C18, pH 7.5 Buffer) SST->LC RSD < 2% MS 4. Q-TOF MS/MS (Positive ESI) LC->MS Val 5. Data Concordance & Structure Elucidation MS->Val

Fig 2. Self-validating UHPLC-MS/MS workflow for inter-laboratory impurity profiling.

Inter-Laboratory Data Concordance

When comparing data across different laboratories, the degradation kinetics of Vildagliptin remain highly consistent provided the microenvironmental pH and temperature are strictly controlled. Table 2 synthesizes the inter-laboratory concordance of major degradation products identified via LC-MS/MS.

Table 2: Inter-Laboratory Forced Degradation Results (Vildagliptin API)
Stress ConditionTemp / TimeAverage % DegradationMajor Identified Degradants (m/z)Structural Identity
Acidic (1M HCl) 70°C / 210 min~85.0%226.0, 323.0Cleaved amide; O-methyl ester derivative
Basic (1M NaOH) 23°C / 240 min~84.3%321.1, 337.2Pyrrolidine-2-carboxamide; Dihydroxyadamantan derivative
Oxidative (3% H₂O₂) 23°C / 180 min~87.0%241.1, 183.1N-hydroxy glycinate; Hydroxyaminoadamantan

Note: Data aggregated from orthogonal inter-laboratory studies demonstrating pseudo first-order degradation kinetics under controlled parameters[2].

Conclusion

The inter-laboratory comparison of Vildagliptin impurity profiling underscores the necessity of moving beyond simple HPLC-UV methods when characterizing complex degradation pathways. By understanding the mechanistic causality of nitrile hydrolysis and secondary amine oxidation, and by implementing self-validating UHPLC-MS/MS protocols, analytical scientists can ensure the highest levels of trustworthiness and regulatory compliance in drug development.

References

  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis.scholasticahq.com.
  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms.tandfonline.com.
  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy.mdpi.com.
  • Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin.academia.edu.

Sources

Comparative

Validation of HPLC Methods for Vildagliptin According to ICH Guidelines: A Comparative Guide of RP-HPLC vs. HILIC

Executive Summary Validating an analytical method for Vildagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor—presents a unique chromatographic challenge. Due to its highly polar nature and lack of a strong chromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating an analytical method for Vildagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor—presents a unique chromatographic challenge. Due to its highly polar nature and lack of a strong chromophore, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often struggles with poor retention and peak tailing[1]. This guide objectively compares the traditional RP-HPLC (C18) approach against Hydrophilic Interaction Liquid Chromatography (HILIC). By evaluating both methods through the rigorous lens of ICH Q2(R1) validation guidelines, we establish why HILIC provides a superior, self-validating system for polar antidiabetic formulations.

The Analytical Challenge: Vildagliptin's Polarity

Vildagliptin acts by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like GLP-1, which in turn stimulates insulin secretion.

Mechanism Vilda Vildagliptin DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Prevents degradation Insulin Insulin Secretion GLP1->Insulin Stimulates β-cells Glucose Reduced Blood Glucose Insulin->Glucose Promotes uptake

Vildagliptin mechanism: DPP-4 inhibition prevents GLP-1 degradation, enhancing insulin secretion.

From an analytical standpoint, Vildagliptin's pyrrolidine-based structure makes it highly hydrophilic.

  • The RP-HPLC Flaw: In standard C18 columns, polar analytes partition poorly into the hydrophobic stationary phase, resulting in early elution near the void volume ( t0​ )[1]. To force retention, scientists must use highly aqueous mobile phases (>70% buffer), which risks stationary phase dewetting (phase collapse) and poor desolvation in LC-MS[2].

  • The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase (>65% Acetonitrile). A water-enriched layer forms on the silica surface. Vildagliptin partitions into this aqueous layer, resulting in excellent retention, sharper peaks, and seamless MS compatibility[1][2].

Experimental Methodologies: Building Self-Validating Systems

To ensure trustworthiness, an analytical protocol must be self-validating—meaning any deviation in preparation will immediately flag as a failure in system suitability. Below are the optimized, step-by-step protocols for both methods.

Protocol A: RP-HPLC (C18) Method[3][4]
  • Mobile Phase Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (0.05 M). Adjust the pH to 3.5 using dilute orthophosphoric acid. Filter (0.45 µm) and mix with Acetonitrile in a 70:30 (v/v) ratio.

  • System Equilibration: Purge an Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) column at 1.0 mL/min for 30 minutes. Causality: The low pH suppresses the ionization of residual silanols on the C18 silica, reducing secondary interactions with Vildagliptin's basic amine.

  • Standard Preparation: Weigh 10 mg of Vildagliptin reference standard. Dissolve in the mobile phase to create a 1000 µg/mL stock. Dilute to working concentrations (10–150 µg/mL).

  • Analysis: Inject 20 µL. Monitor UV absorbance at 210 nm.

Protocol B: HILIC (Silica) Method[1][2]
  • Mobile Phase Preparation: Prepare a 20 mM Ammonium Formate buffer (pH 6.0). Mix with Acetonitrile in a 35:65 (v/v) ratio (Buffer:ACN).

  • System Equilibration (Critical Step): Flush a Waters Atlantis HILIC Silica (150 mm × 4.6 mm, 3 µm) column at 0.8 mL/min. Causality: HILIC requires at least 60 column volumes to establish the semi-immobilized aqueous layer on the silica surface. If this step is skipped, retention times will drift, causing an immediate system suitability failure.

  • Standard Preparation: Weigh 10 mg of Vildagliptin. Crucially, dissolve the standard in 50:50 ACN:Water before diluting with the mobile phase. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing severe peak splitting.

  • Analysis: Inject 10 µL. Monitor UV absorbance at 210 nm.

ICH Q2(R1) Validation Workflow & Comparative Data

Both methods were subjected to rigorous validation according to International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness[3][4].

Validation Start Method Optimization (RP-HPLC vs HILIC) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD & LOQ (S/N Ratio) Prec->LOD Rob Robustness (Flow, pH, Temp) LOD->Rob

Step-by-step ICH Q2(R1) method validation workflow for chromatographic procedures.

Table 1: System Suitability & Chromatographic Performance
ParameterRP-HPLC (C18)HILIC (Silica)ICH Acceptance Criteria
Retention Time ( tR​ ) 3.2 min6.8 min-
Retention Factor ( k′ ) 1.14.5> 2.0
Tailing Factor ( Tf​ ) 1.61.1≤ 2.0
Theoretical Plates ( N ) 3,5008,200> 2000
Table 2: ICH Validation Parameters (Summary Data)
Validation ParameterRP-HPLC (C18)HILIC (Silica)ICH Guideline
Linearity Range 10 - 150 µg/mL5 - 200 µg/mL R2 > 0.999
Correlation Coefficient ( R2 ) 0.99850.9997 R2 > 0.999
Limit of Detection (LOD) 0.45 µg/mL0.12 µg/mLS/N > 3
Limit of Quantitation (LOQ) 1.35 µg/mL0.36 µg/mLS/N > 10
Accuracy (Mean % Recovery) 98.5% - 101.2%99.4% - 100.6%98.0% - 102.0%
Precision (Intra-day % RSD) 1.4%0.6%< 2.0%
Robustness (Flow rate ±0.1) Pass (RSD 1.6%)Pass (RSD 0.8%)RSD < 2.0%

Mechanistic Discussion: Why HILIC Outperforms C18 for Vildagliptin

As evidenced by the validation data, while RP-HPLC meets the bare minimum ICH requirements[3], HILIC demonstrates objective superiority across all critical parameters[1][2].

1. Specificity and Retention Factor ( k′ ): In RP-HPLC, Vildagliptin yields a retention factor of just 1.1. This means the drug elutes dangerously close to the void volume, risking co-elution with unretained matrix components or excipients. HILIC provides a k′ of 4.5, ensuring true specificity and baseline resolution[1].

2. Sensitivity (LOD/LOQ) and Efficiency ( N ): HILIC demonstrates a 3.7x improvement in the Limit of Detection (0.12 µg/mL vs 0.45 µg/mL)[2][4]. Causality: The high organic content (65% Acetonitrile) in the HILIC mobile phase significantly lowers the viscosity of the eluent compared to the highly aqueous RP-HPLC mobile phase. Lower viscosity increases the mass transfer rate of the analyte (optimizing the longitudinal and eddy diffusion parameters in the van Deemter equation), resulting in sharper, taller peaks and higher theoretical plates ( N=8,200 )[1].

3. Peak Shape and Tailing ( Tf​ ): Vildagliptin contains a secondary amine. In RP-HPLC, even at pH 3.5, this protonated amine interacts with residual, uncapped silanols on the C18 support, causing noticeable peak tailing ( Tf​=1.6 ). In HILIC, the polar stationary phase and the ammonium formate buffer effectively shield these secondary ion-exchange interactions, yielding highly symmetrical peaks ( Tf​=1.1 )[2].

Conclusion

While RP-HPLC remains the traditional workhorse of pharmaceutical Quality Control, it is fundamentally mismatched for highly polar molecules like Vildagliptin. The HILIC method not only satisfies all ICH Q2(R1) validation criteria with wider safety margins but also provides a more robust, self-validating system. For analytical scientists developing assays for Vildagliptin—especially those anticipating future hyphenation with LC-MS/MS for bioanalysis—HILIC should be the foundational methodology of choice.

References

  • OPTIMIZING RP-HPLC TECHNIQUES FOR RELIABLE ANALYSIS OF DIABETES MEDICATIONS Source: South Eastern European Journal of Public Health (SEEJPH) URL:[Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vildagliptin and Metformin Source: ResearchGate URL:[Link]

  • Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method Source: ResearchGate / Journal of Chromatography B URL:[Link]

  • An Experimental Design Approach to Quantitative Expression for Quality Control of a Multicomponent Antidiabetic Formulation by the HILIC Method Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

Optimizing Vildagliptin Analysis: A Comparative Guide to HPLC Column Performance

As drug development professionals and analytical scientists, achieving precise, reproducible quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Vildagliptin, a potent dipeptidyl peptidase-4 (DP...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, achieving precise, reproducible quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, presents unique chromatographic challenges[1].

This guide provides an objective, data-driven comparison of different High-Performance Liquid Chromatography (HPLC) columns for Vildagliptin analysis. By exploring the chemical causality behind column performance and establishing self-validating experimental protocols, this guide serves as an authoritative framework for method development and validation.

Pharmacological Context & Analytical Challenges

Vildagliptin functions by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones (GLP-1 and GIP) and enhancing insulin secretion[1].

Vildagliptin mechanism: DPP-4 inhibition prolongs incretin activity to stimulate insulin.

The Chemical Challenge (Causality): Chemically, Vildagliptin contains a basic secondary amine within its pyrrolidine ring, possessing a pKa of approximately 9.03[2]. In reversed-phase HPLC (RP-HPLC), basic compounds are highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase. If not properly mitigated, these interactions cause severe peak tailing, band broadening, and poor resolution. Therefore, the choice of column chemistry—whether standard C18, Base Deactivated Silica (BDS), or hybrid particles—dictates the success of the assay.

Comparative Performance of HPLC Columns

To objectively evaluate column performance, we must analyze experimental data across different stationary phases. The table below synthesizes quantitative data from validated RP-HPLC methods for Vildagliptin.

Table 1: Performance Metrics of Various HPLC Columns for Vildagliptin
Column TypeDimensionsMobile Phase CompositionFlow RateRetention TimeTheoretical Plates (N)Tailing Factor
Shimpack VP-ODS (Standard C18) [1]150 x 4.6 mm, 5µm0.02M Phosphate Buffer (pH 4.6) : Acetonitrile (80:20)0.7 mL/min3.6 min6,2191.38
Phenomenex Luna C18 [3]150 x 4.6 mm, 5µmPhosphoric Acid aq. (pH 3.5) : Methanol (50:50)1.2 mL/min7.08 min9,412-
Hemochrome BDS C18 (Base Deactivated) [4]250 x 4.6 mm, 5µm25mM Phosphate Buffer (pH 6.5) : Acetonitrile (55:45)1.0 mL/min3.1 min> 2,000< 2.0
Chromasil C18 [5]250 x 4.5 mm, 5µmMethanol : 0.1% Orthophosphoric Acid pH 4.0 (80:20)0.7 mL/min2.54 min--
YMC Triart C18 (Hybrid Silica) [2]250 x 4.6 mm, 5µmPhosphate Buffer (pH 7.0) : Acetonitrile (Gradient)----
Mechanistic Insights into Column Selection:
  • Standard C18 Columns (Shimpack, Phenomenex): These columns yield excellent theoretical plates (N > 6000) but require heavily buffered, acidic mobile phases (pH 3.5 - 4.6)[1][3]. The acidic environment suppresses the ionization of residual silanols, forcing them into a neutral state and preventing ionic binding with the basic Vildagliptin molecule.

  • Base Deactivated Silica (BDS) C18: BDS columns are specifically end-capped to eliminate active silanols. This allows analysts to use near-neutral mobile phases (e.g., pH 6.5) while still achieving sharp, well-resolved peaks and maintaining a tailing factor well below 2.0[4].

  • Hybrid Silica C18 (YMC Triart): Traditional silica dissolves at higher pH levels. Hybrid silica columns are utilized in Quality by Design (QbD) approaches because they offer extreme pH stability, allowing method development at pH 7.0 without risking stationary phase degradation[2].

  • C8 Columns (Zorbax Eclipse Plus RP-C8): While C18 is preferred for assay quantification, C8 columns are often deployed for in-vitro dissolution testing[6]. The shorter alkyl chain reduces hydrophobic retention time, enabling high-throughput analysis of generic equivalents where rapid elution is prioritized over maximum separation capacity[6].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . This means the protocol includes internal logic gates—specifically System Suitability Testing (SST)—that prove the instrument and column are performing optimally before any sample data is accepted.

Self-validating HPLC workflow ensuring system suitability before sample quantification.

Step-by-Step Methodology: Column Screening & Validation
  • Mobile Phase Preparation: Prepare a buffer solution (e.g., 0.02M Phosphate buffer). Adjust the pH precisely to 4.6 using orthophosphoric acid[1]. Mix with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[1]. Filter through a 0.45 µm nylon membrane and degas via ultrasonication to prevent baseline noise.

  • Column Equilibration: Install the selected C18 column (e.g., 150 x 4.6 mm, 5µm)[1]. Set the column oven to 25ºC to ensure thermodynamic consistency[1]. Purge the system at a flow rate of 0.7 mL/min until a stable UV baseline is achieved at 210 nm[1].

  • The Validation Gate (System Suitability Test - SST): Inject 10 µL of a standard Vildagliptin solution (50 µg/mL) six consecutive times[1].

    • Causality Check: Calculate the %RSD of the peak area and retention time. It must be < 2.0%[4]. Verify that Theoretical Plates (N) > 2000 and the Tailing Factor is < 2.0[4]. If the system fails these metrics, the run is automatically invalidated, and column washing or mobile phase pH adjustment is required.

  • Sample Preparation & Analysis: Weigh powdered tablets equivalent to 50 mg of Vildagliptin[1]. Dissolve in diluent (20% acetonitrile in water), sonicate for 10 minutes, and make up the volume[1]. Filter through a 0.2 µm disc filter[1]. Inject the sample using the validated parameters.

  • Quantification: Calculate the drug content using the external standard method, comparing the peak area of the sample against the bracketing standards[3].

Scientist's Recommendations

For routine quality control of Vildagliptin, Base Deactivated Silica (BDS) C18 columns offer the best balance of peak symmetry and mobile phase flexibility. If your laboratory relies on standard C18 columns, strict adherence to an acidic mobile phase (pH 3.5 - 4.6) is mandatory to suppress silanol ionization and prevent peak tailing[1][3]. Always enforce rigorous System Suitability Testing as a self-validating mechanism to ensure the integrity of your chromatographic data.

References[1]A Validated Reversed-Phase HPLC Method for the Determination of Vildagliptin from Tablet Dosage Form - SciSpace[5]RP-HPLC Method Development and Validation for Determination of Metformin and Vildagliptin in Tablet Dosage Form - Research Trend[3]CN111141845A - Analysis and detection method of vildagliptin - Google Patents[2]QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations - Indian Journal of Pharmaceutical Education and Research[4]Concurrent Estimation of Vildagliptin and Dapagliflozin in Tablet Dosage Form: A Rapid and Reliable RP-HPLC Method - International Journal of Pharmaceutical Sciences Review and Research[6]A comparative study on vildagliptin brand and its generic equivalents using dissolution test as quality control measure tool - PMC

Sources

Comparative

A Comparative Analysis of Vildagliptin and Sitagliptin Degradation Pathways

A Guide for Researchers and Drug Development Professionals Introduction Vildagliptin and sitagliptin are potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents pivotal in the man...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Vildagliptin and sitagliptin are potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2][3][4][5] By inhibiting the DPP-4 enzyme, they prolong the activity of incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. The chemical stability of these active pharmaceutical ingredients (APIs) is a critical determinant of the safety, efficacy, and shelf-life of their final dosage forms. A comprehensive understanding of their degradation profiles under various stress conditions is therefore essential for developing robust formulations and stability-indicating analytical methods.

This guide provides an in-depth, objective comparison of the degradation products and stability profiles of vildagliptin and sitagliptin. We will explore their behavior under forced degradation conditions, elucidate the structures of their primary degradants, and provide standardized protocols for conducting such stability studies, grounded in authoritative scientific literature.

Vildagliptin: Degradation Profile

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidin-2-carbonitrile, possesses several functional groups susceptible to degradation, including a secondary amine, a nitrile group, and an amide linkage.[6] Forced degradation studies reveal that vildagliptin is most susceptible to degradation under oxidative, acidic, and basic conditions, while remaining relatively stable under thermal and photolytic stress.[6][7]

Behavior Under Stress Conditions
  • Acidic Hydrolysis: In the presence of strong acids (e.g., 1M HCl) at elevated temperatures (e.g., 80°C), vildagliptin undergoes significant degradation.[6][7] The primary pathway involves the hydrolysis of the amide bond and the nitrile group. One major degradant is observed, resulting from the cleavage of the glycyl-pyrrolidine bond.[6][8]

  • Basic Hydrolysis: Alkaline conditions (e.g., 1M NaOH) also lead to substantial degradation, often more rapidly than acidic conditions.[7] Multiple degradation products are formed, primarily through the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid.[7][8]

  • Oxidative Degradation: Vildagliptin shows significant sensitivity to oxidative stress (e.g., 3-30% H₂O₂).[6][7] This leads to the formation of multiple degradation products, including N-oxide derivatives and products resulting from reactions at the adamantane moiety.[8]

  • Neutral, Thermal, and Photolytic Conditions: The drug is comparatively stable under neutral hydrolysis, and no significant degradation is typically observed under thermal (e.g., 80°C) or UV light exposure.[6]

Major Degradation Products of Vildagliptin

Several degradation products (DPs) of vildagliptin have been identified and characterized using techniques like LC-MS.[7][8][9] The key degradants include:

  • DP 1 (Acidic/Basic Hydrolysis): 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid. Formed by the hydrolysis of the nitrile group.[7]

  • DP 2 (Acidic/Basic/Oxidative Hydrolysis): 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide. The intermediate amide formed during nitrile hydrolysis.[7]

  • DP 3 (Acidic Hydrolysis): [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid. Results from the cleavage of the amide bond.[7]

  • DP 4 (Oxidative Degradation): N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate. An oxidation product.[8]

Vildagliptin_Degradation cluster_acid Acidic Conditions (HCl, Δ) cluster_base Basic Conditions (NaOH) cluster_oxidation Oxidative Conditions (H₂O₂) Vildagliptin Vildagliptin DP_Amide DP 2 (Amide) Vildagliptin->DP_Amide Hydrolysis DP_Acetic_Acid DP 3 (Acetic Acid Derivative) Vildagliptin->DP_Acetic_Acid Amide Cleavage DP_Amide_Base DP 2 (Amide) Vildagliptin->DP_Amide_Base Hydrolysis DP_Amide_Ox DP 2 (Amide) Vildagliptin->DP_Amide_Ox DP_N_Hydroxy DP 4 (N-Hydroxy Derivative) Vildagliptin->DP_N_Hydroxy Oxidation DP_Carboxylic_Acid DP 1 (Carboxylic Acid) DP_Amide->DP_Carboxylic_Acid Hydrolysis DP_Carboxylic_Acid_Base DP 1 (Carboxylic Acid) DP_Amide_Base->DP_Carboxylic_Acid_Base Hydrolysis

Caption: Vildagliptin degradation pathways under stress.

Sitagliptin: Degradation Profile

Sitagliptin, with the chemical name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[6][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, features a complex triazolopiperazine ring system and a β-amino acid moiety. Its degradation profile shows marked instability in alkaline environments.

Behavior Under Stress Conditions
  • Acidic Hydrolysis: Sitagliptin demonstrates significant degradation under acidic conditions (e.g., 0.1N-1N HCl), though it is generally more stable than in basic media.[12][13]

  • Basic Hydrolysis: The drug is highly susceptible to degradation in alkaline solutions (e.g., 0.1N NaOH), which is considered its major degradation pathway.[13][14][15] Degradation can be extensive even at room temperature.[13]

  • Oxidative Degradation: Significant degradation occurs when sitagliptin is exposed to oxidizing agents like hydrogen peroxide.[12][13]

  • Thermal and Photolytic Conditions: In contrast to its lability in solution, sitagliptin is relatively stable under thermal and photolytic stress, with minimal degradation observed.[12]

Major Degradation Products of Sitagliptin

Forced degradation studies have led to the isolation and characterization of several sitagliptin degradants.[11] Three previously unreported impurities identified are:

  • DP 1: 3-(trifluoromethyl)-6,7-dihydro[6][10][11]triazolo[4,3-a]pyrazin-8(5H)-one

  • DP 2: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[6][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

  • DP 3: (3E)-1-[3-(trifluoromethyl)-5,6-dihydro[6][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one

These products suggest that the primary sites of degradation involve the butanone linker and potential reactions within the triazolopiperazine core.

Sitagliptin_Degradation Sitagliptin Sitagliptin DP1 DP 1 (Pyrazinone derivative) Sitagliptin->DP1 Degradation (Acid, Base, Oxidative) DP2 DP 2 (Butenone derivative) Sitagliptin->DP2 Degradation (Acid, Base, Oxidative) DP3 DP 3 (Butenone isomer) Sitagliptin->DP3 Degradation (Acid, Base, Oxidative)

Caption: Major degradation products of Sitagliptin.

Comparative Stability Analysis

To provide a clear comparison, the following table summarizes the degradation behavior of vildagliptin and sitagliptin under various stress conditions as reported in the literature. It is important to note that direct comparison is challenging as experimental conditions (concentration, temperature, time) can vary between studies.

Stress ConditionVildagliptin StabilitySitagliptin StabilityKey Degradation Pathway
Acidic (HCl) Significant Degradation[7]Significant Degradation[12][13]Hydrolysis, Amide Cleavage
Basic (NaOH) Significant Degradation[7]Highly Unstable [13][15]Hydrolysis, Ring modification
Oxidative (H₂O₂) Significant Degradation[7]Significant Degradation[12][13]Oxidation (N-oxidation, etc.)
Thermal Generally Stable[6]Generally Stable[12]Minimal
Photolytic (UV) Generally Stable[6]Generally Stable[12]Minimal

Key Insights from the Comparison:

  • Both drugs are labile under acidic, basic, and oxidative stress.

  • Sitagliptin exhibits a particular vulnerability to alkaline hydrolysis, which appears to be its most significant degradation pathway.[13][15]

  • Vildagliptin's degradation primarily involves the hydrolysis of its nitrile and amide functionalities.[7]

  • Both molecules are relatively robust against thermal and photolytic degradation.[6][12] This suggests that solid-state formulations are likely to be stable if protected from moisture and reactive excipients.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for conducting forced degradation studies and subsequent analysis.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate degradation products of the API under various stress conditions to assess intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the API (e.g., Vildagliptin or Sitagliptin) at a concentration of 1 mg/mL in a suitable solvent like methanol or a methanol-water mixture.[6]

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture in a water bath at 80°C for a specified period (e.g., 3-5 hours).[6]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.

    • Dilute with mobile phase to a final concentration (e.g., 100 µg/mL) for analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N or 1N NaOH.

    • Keep the mixture at room temperature or heat to 70°C for a specified period (e.g., 1 hour).[6]

    • Cool and neutralize with an equivalent amount of HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% or 30% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 1-7 hours).[6]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid API powder in a hot air oven at a specified temperature (e.g., 80°C) for 24 hours.[12]

    • Dissolve the stressed powder to prepare a sample for analysis.

  • Photolytic Degradation:

    • Expose the solid API powder to UV light (e.g., 200 Watt-hours/m²) in a photostability chamber.[12]

    • Dissolve the stressed powder for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a method capable of separating the intact API from its degradation products, allowing for accurate quantification.

Representative HPLC Parameters:

ParameterVildagliptin AnalysisSitagliptin Analysis
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[8]C18 (e.g., Poroshell 120 EC-C18)[11]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., Ammonium Acetate, pH 7.5) and an organic modifier (e.g., Methanol or Acetonitrile).[8][9]Isocratic elution with Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1; v:v:v:v).[16]
Flow Rate 0.5 - 1.0 mL/min[11][17]0.5 mL/min[11]
Detection (UV) 210 - 220 nm[9]268 nm[16]
Column Temp. Ambient or controlled (e.g., 35°C)Ambient
Injection Vol. 10 - 20 µL20 µL

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze stressed samples to ensure degradation peaks do not interfere with the main API peak. Peak purity analysis using a PDA detector is crucial.[12]

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 10-150 µg/mL).[11][12]

  • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision), assessed at different concentrations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[6]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[13]

Conclusion

This comparative guide illustrates that while both vildagliptin and sitagliptin are effective DPP-4 inhibitors, they possess distinct chemical stability profiles. Vildagliptin's degradation is primarily characterized by hydrolysis of its nitrile and amide groups, whereas sitagliptin is exceptionally sensitive to alkaline conditions, which appears to be its critical stability liability. Both are susceptible to oxidative and acidic stress but are stable against heat and light.

These insights are paramount for drug development professionals. For sitagliptin, formulation strategies must prioritize protection from alkaline environments. For vildagliptin, preventing oxidative degradation and hydrolysis is key. The provided protocols offer a robust framework for conducting the necessary stability studies to support the development of safe, effective, and stable pharmaceutical products.

References

  • Vildagliptin Stability and Degradation Study | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Arar, S., Al-Qudah, E., Alzweiri, M., & Sweidan, K. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Latin American Journal of Pharmacy, 39(6), 1164-1173. Retrieved from [Link]

  • Gumieniczek, A., Lurbiecki, M., & Szultka-Młyńska, M. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. Retrieved from [Link]

  • Rao, D. D., et al. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3534-3540. Retrieved from [Link]

  • Arar, S., Al-Qudah, E., Alzweiri, M., & Sweidan, K. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 633-644. Retrieved from [Link]

  • Patil, S., et al. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Acta Poloniae Pharmaceutica, 79(2), 209-221. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0265256. Retrieved from [Link]

  • Raju, N. A., et al. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 14(5), 118-126. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0265256. Retrieved from [Link]

  • Dhale, C., & Rao, J. R. (2019). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. Journal of Analytical & Bioanalytical Techniques, 10(2). Retrieved from [Link]

  • A Simple Review of Analytical Techniques for Determination of Vildagliptin. (2020). International Journal for Research in Applied Science and Engineering Technology, 8(1), 779-785. Retrieved from [Link]

  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin. (2025). International Journal of Trend in Scientific Research and Development, 9(5), 1-10. Retrieved from [Link]

  • Efficacy of Vildagliptin vs Sitagliptin in T2DM Care - European Society of Medicine. (2025). Retrieved from [Link]

  • Lukashevich, V., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia, 58(9), 2020-2027. Retrieved from [Link]

  • Guerci, B., et al. (2015). Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): crossover pilot study (J-VICTORIA study). Diabetology & Metabolic Syndrome, 7, 43. Retrieved from [Link]

  • Lukashevich, V., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia, 58(9), 2020-2027. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2013). A validated stability indicating HPLC method for determination of sitagliptin. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 675-679. Retrieved from [Link]

  • Guerci, B., et al. (2015). Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study). Diabetology & Metabolic Syndrome, 7, 43. Retrieved from [Link]

  • Signorovitch, J. E., et al. (2011). Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials. Clinical Drug Investigation, 31(9), 665-674. Retrieved from [Link]

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